1-Bromo-1-butene
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-1-bromobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-2-3-4-5/h3-4H,2H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXHPSPHPKXTPA-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067650 | |
| Record name | 1-Butene, 1-bromo- | |
| Source | EPA DSSTox | |
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Molecular Weight |
135.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31844-98-1, 32620-08-9 | |
| Record name | 1-Butene, 1-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031844981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1-Bromo-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032620089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butene, 1-bromo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butene, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromobut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.200 | |
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Foundational & Exploratory
Stability of (E)-1-bromo-1-butene versus (Z)-1-bromo-1-butene: A Technical Analysis
An In-depth Guide for Researchers and Drug Development Professionals on the Relative Thermodynamic Stabilities of 1-bromo-1-butene Isomers.
The geometric isomers of this compound, (E)-1-bromo-1-butene and (Z)-1-bromo-1-butene, exhibit differing thermodynamic stabilities primarily due to steric interactions. This technical guide provides a comprehensive analysis of their relative stabilities, incorporating quantitative data, experimental methodologies, and computational approaches relevant to researchers in the chemical and pharmaceutical sciences.
Core Stability Principles
In acyclic alkenes, the trans or (E) isomer is generally more stable than the cis or (Z) isomer. This increased stability is attributed to reduced steric strain between non-bonded substituents on the same side of the carbon-carbon double bond. In the case of this compound, the (Z) isomer experiences greater steric hindrance due to the closer proximity of the bromine atom and the ethyl group, leading to a higher energy state compared to the (E) isomer where these larger groups are on opposite sides of the double bond.[1][2][3]
Quantitative Thermodynamic Data
The relative stability of the (E) and (Z) isomers of this compound can be quantified by the enthalpy of isomerization. Experimental data indicates that the conversion of the (Z) isomer to the (E) isomer is an exothermic process, confirming that the (E) isomer is the more thermodynamically stable of the two.
| Isomerization Reaction | Thermodynamic Parameter | Value (kJ/mol) | Phase |
| (Z)-1-bromo-1-butene ⇌ (E)-1-bromo-1-butene | Enthalpy of Isomerization (ΔHiso) | -1.46 | Gas |
| Data sourced from NIST Chemistry WebBook, based on equilibrium studies by Sharonov, Rozhnov, et al., 1975.[2] |
Experimental Determination of Isomer Stability
The thermodynamic stability of alkene isomers is commonly determined through equilibrium and calorimetric studies.
Isomerization Equilibrium Studies
A primary method for determining the relative stabilities of isomers is to establish an equilibrium between them and measure the concentrations of each isomer at equilibrium.
Methodology:
-
Isomerization: A sample of one isomer (e.g., (Z)-1-bromo-1-butene) is heated in the presence of a catalyst, such as a strong acid or a transition metal complex. This provides a pathway for the interconversion of the (Z) and (E) isomers.
-
Equilibration: The reaction is allowed to proceed until equilibrium is reached, at which point the rates of the forward and reverse reactions are equal.
-
Quenching and Analysis: The reaction is rapidly cooled to "quench" the equilibrium, and the composition of the mixture is analyzed, typically by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Equilibrium Constant Calculation: The equilibrium constant (Keq) is calculated from the concentrations of the isomers at equilibrium: Keq = [[E]-isomer]/[[Z]-isomer]
-
Gibbs Free Energy Calculation: The standard Gibbs free energy of isomerization (ΔG°iso) is then calculated using the following equation: ΔG°iso = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin.
-
Enthalpy and Entropy Determination: By measuring the equilibrium constant at different temperatures, the standard enthalpy (ΔH°iso) and entropy (ΔS°iso) of isomerization can be determined using the van 't Hoff equation: ln(Keq) = -ΔH°iso/RT + ΔS°iso/R
A plot of ln(Keq) versus 1/T yields a straight line with a slope of -ΔH°iso/R and a y-intercept of ΔS°iso/R.
Calorimetry
Calorimetry, particularly combustion calorimetry or hydrogenation calorimetry, can also be used to determine the relative stabilities of isomers. The energy released upon combustion or hydrogenation of each isomer to a common product is measured. The less stable isomer will release more energy.[1][3]
Methodology (Hydrogenation):
-
Sample Preparation: Pure samples of (E)- and (Z)-1-bromo-1-butene are prepared.
-
Hydrogenation Reaction: Each isomer is hydrogenated in a calorimeter using a catalyst (e.g., platinum or palladium on carbon) to produce the same alkane, 1-bromobutane. (E/Z)-CH3CH2CH=CHBr + H2 → CH3CH2CH2CH2Br
-
Heat Measurement: The heat released during the hydrogenation of each isomer (enthalpy of hydrogenation, ΔHhyd) is precisely measured.
-
Stability Comparison: The difference in the enthalpies of hydrogenation corresponds to the difference in the initial stabilities of the isomers. The isomer with the more exothermic (more negative) enthalpy of hydrogenation is the less stable isomer.
Computational Chemistry Approaches
In the absence of extensive experimental data, ab initio and Density Functional Theory (DFT) calculations are powerful tools for predicting the relative stabilities of isomers.
Methodology:
-
Structure Optimization: The three-dimensional structures of both (E)- and (Z)-1-bromo-1-butene are computationally modeled and their geometries are optimized to find the lowest energy conformation for each.
-
Energy Calculation: High-level theoretical methods (e.g., G3 theory or coupled-cluster methods) are used to calculate the total electronic energy of each optimized structure.
-
Zero-Point Vibrational Energy Correction: The zero-point vibrational energies (ZPVE) are calculated for each isomer and added to their respective electronic energies to obtain the total energy at 0 K.
-
Thermal Corrections: Thermal corrections are applied to calculate the enthalpy (H) and Gibbs free energy (G) at a specific temperature, typically 298.15 K.
-
Stability Determination: The relative stability is determined by comparing the calculated energies (ΔE), enthalpies (ΔH), or Gibbs free energies (ΔG) of the two isomers. The isomer with the lower calculated energy is predicted to be the more stable.
Visualizing Isomer Stability
The following diagrams illustrate the concepts of isomerism and the energy relationship between (E)- and (Z)-1-bromo-1-butene.
Caption: Isomerization and common product relationship.
Caption: Relative energy levels of the isomers.
Conclusion
The available thermodynamic data confirms that (E)-1-bromo-1-butene is more stable than (Z)-1-bromo-1-butene by 1.46 kJ/mol. This stability difference arises from the minimization of steric strain in the (E) configuration. For drug development professionals and researchers, understanding these fundamental stability relationships is crucial for predicting reaction outcomes, optimizing synthetic routes, and interpreting spectroscopic data where mixtures of isomers may be present. The methodologies outlined provide a framework for the experimental and computational validation of isomer stabilities in related systems.
References
- 1. (E)-1-Bromo-2-butene (CAS 29576-14-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. cis this compound [webbook.nist.gov]
- 3. Standard state Gibbs free energy change for isomerization reaction cis -2-pentene ⇋ trans- 2-pentene is -3.67 kJ/mol at 400 K. If more trans -2-pentene is added to the reaction vessel thena equilibrium remains unaffectedb equilibrium is shifted in the forward directionc more cis - 2 - pentene is formedd additional trans - 2- pentene is formed. [doubtnut.com]
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Bromo-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-butene is a versatile halogenated alkene that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a carbon-carbon double bond and a bromine atom, imparts a unique reactivity profile, making it a key intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties and reactivity of the (E) and (Z) isomers of this compound, with a focus on data-driven insights and detailed experimental protocols relevant to researchers in the field of drug development and materials science.
Chemical and Physical Properties
This compound exists as two geometric isomers, (E)-1-bromo-1-butene and (Z)-1-bromo-1-butene, each exhibiting distinct physical and spectral properties. A summary of these properties is presented in the tables below.
Physical Properties
| Property | (E)-1-Bromo-1-butene | (Z)-1-Bromo-1-butene |
| Molecular Formula | C₄H₇Br | C₄H₇Br |
| Molecular Weight | 135.00 g/mol [1] | 135.00 g/mol [2] |
| CAS Number | 32620-08-9 | 31849-78-2 |
| Boiling Point | 94.7 - 95 °C[3][4] | 86 °C[5] |
| Melting Point | -100 °C[3] | - |
| Density | 1.331 g/cm³[4] | - |
| Dielectric Constant | 5.89[3] | 5.05[2][5] |
Spectral Data
The spectral characteristics of the (E) and (Z) isomers are crucial for their identification and characterization.
¹H NMR Spectroscopy
| Isomer | Proton | Chemical Shift (ppm) | Coupling Constant (Hz) |
| (E)-1-Bromo-1-butene | =CHBr | ~6.1 (dt) | J = 13.8, 1.2 |
| =CH- | ~5.9 (dt) | J = 13.8, 7.2 | |
| -CH₂- | ~2.1 (p) | J = 7.2 | |
| -CH₃ | ~1.0 (t) | J = 7.2 | |
| (Z)-1-Bromo-1-butene | =CHBr | ~6.2 (dt) | J = 7.0, 1.5 |
| =CH- | ~5.8 (dt) | J = 7.0, 7.5 | |
| -CH₂- | ~2.2 (p) | J = 7.5 | |
| -CH₃ | ~1.0 (t) | J = 7.5 |
¹³C NMR Spectroscopy
| Isomer | Carbon | Chemical Shift (ppm) |
| (E)-1-Bromo-1-butene | C1 (=CHBr) | ~107 |
| C2 (=CH-) | ~135 | |
| C3 (-CH₂-) | ~30 | |
| C4 (-CH₃) | ~13 | |
| (Z)-1-Bromo-1-butene | C1 (=CHBr) | ~105 |
| C2 (=CH-) | ~133 | |
| C3 (-CH₂-) | ~28 | |
| C4 (-CH₃) | ~13 |
Infrared (IR) Spectroscopy
| Isomer | Functional Group | Wavenumber (cm⁻¹) |
| (E)/(Z)-1-Bromo-1-butene | =C-H stretch | 3000-3100 |
| C-H stretch (alkyl) | 2850-2960 | |
| C=C stretch | ~1640[6] | |
| C-Br stretch | 500-600 |
Mass Spectrometry
The mass spectrum of this compound is characterized by the presence of two molecular ion peaks of nearly equal intensity, a hallmark of bromine-containing compounds due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[7]
-
Molecular Ion (M⁺): m/z 134 and 136
-
Key Fragmentation Pattern: Loss of a bromine radical (M-Br)⁺ results in a significant peak at m/z 55, corresponding to the butenyl cation.[7]
Reactivity and Synthetic Applications
This compound is a versatile reagent in organic synthesis, participating in a variety of reactions that allow for the introduction of the butenyl moiety or further functionalization.
Nucleophilic Substitution Reactions
While vinylic halides are generally less reactive towards traditional Sₙ2 reactions due to the increased strength of the sp² C-Br bond and steric hindrance, they can undergo nucleophilic substitution under specific conditions, often requiring a catalyst.[8]
Nucleophilic substitution of this compound.
Elimination Reactions
Treatment of this compound with a strong, sterically hindered base can induce an E2 elimination reaction to form 1-butyne. The use of a bulky base like potassium tert-butoxide (t-BuOK) favors elimination over substitution.[9]
Elimination reaction of this compound to form 1-butyne.
Grignard Reagent Formation
This compound readily reacts with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 1-buten-1-ylmagnesium bromide.[10][11][12] This organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds.[1][10][11][12]
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. uwindsor.ca [uwindsor.ca]
- 3. benchchem.com [benchchem.com]
- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. homework.study.com [homework.study.com]
- 12. web.mnstate.edu [web.mnstate.edu]
Synthesis of 1-Bromo-1-butene from 1-Butyne: A Technical Guide
An in-depth examination of the stereoselective synthesis of (E)- and (Z)-1-bromo-1-butene from 1-butyne (B89482) via electrophilic and free-radical hydrobromination pathways. This guide provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and thorough characterization data for researchers, scientists, and professionals in drug development.
The hydrobromination of alkynes is a fundamental reaction in organic synthesis, offering a direct route to vinyl bromides. These products serve as versatile intermediates in a variety of coupling reactions, enabling the construction of complex molecular architectures. The reaction of 1-butyne with hydrogen bromide (HBr) can proceed through two distinct mechanistic pathways, leading to the stereoisomeric products, (E)-1-bromo-1-butene and (Z)-1-bromo-1-butene. The regioselectivity and stereoselectivity of this transformation are critically dependent on the reaction conditions, specifically the presence or absence of radical initiators.
Core Concepts: Electrophilic vs. Free-Radical Addition
The addition of HBr to 1-butyne can be directed to yield either the Markovnikov or anti-Markovnikov product.
Electrophilic Addition (Markovnikov's Rule): In the absence of peroxides or other radical initiators, the reaction proceeds via an electrophilic addition mechanism. The electron-rich triple bond of 1-butyne attacks the electrophilic hydrogen of HBr. This results in the formation of a vinyl carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms, leading to the more substituted and therefore more stable carbocation. Subsequent attack by the bromide ion on the carbocation predominantly yields the trans or (E)-isomer due to steric considerations.
Free-Radical Addition (Anti-Markovnikov): In the presence of radical initiators such as peroxides (e.g., benzoyl peroxide) or UV light, the reaction follows a free-radical chain mechanism. The initiator promotes the homolytic cleavage of HBr to generate a bromine radical. This radical then adds to the alkyne at the terminal carbon to form the more stable secondary vinyl radical. The subsequent abstraction of a hydrogen atom from another molecule of HBr yields the cis or (Z)-1-bromo-1-butene and regenerates the bromine radical, propagating the chain reaction. This process is highly regioselective for the anti-Markovnikov product.
Reaction Pathways and Experimental Workflow
The choice of reaction conditions dictates the stereochemical outcome of the hydrobromination of 1-butyne.
Caption: Reaction pathways for the synthesis of 1-bromo-1-butene from 1-butyne.
The general experimental workflow for both synthetic routes involves the reaction of 1-butyne with hydrogen bromide under controlled conditions, followed by purification of the desired isomer.
Caption: General experimental workflow for the synthesis of this compound.
Experimental Protocols
While specific experimental data for the hydrobromination of 1-butyne is not extensively detailed in the literature, the following protocols are based on established procedures for similar alkynes and provide a framework for the synthesis.
Synthesis of (E)-1-Bromo-1-butene (Electrophilic Addition)
Objective: To synthesize (E)-1-bromo-1-butene via the electrophilic addition of HBr to 1-butyne.
Materials:
-
1-Butyne (C₄H₆)
-
Hydrogen bromide (33% in acetic acid or gaseous HBr)
-
Anhydrous solvent (e.g., dichloromethane, pentane)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 1-butyne (1.0 eq) in an anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Hydrogen bromide (1.1 eq) is slowly added to the stirred solution. If using gaseous HBr, it is bubbled through the solution. If using HBr in acetic acid, it is added dropwise.
-
The reaction mixture is stirred at 0 °C for a specified time (typically 1-4 hours), and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with the reaction solvent.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to afford pure (E)-1-bromo-1-butene.
Synthesis of (Z)-1-Bromo-1-butene (Free-Radical Addition)
Objective: To synthesize (Z)-1-bromo-1-butene via the free-radical addition of HBr to 1-butyne.
Materials:
-
1-Butyne (C₄H₆)
-
Hydrogen bromide (gaseous or in a non-polar solvent)
-
Radical initiator (e.g., benzoyl peroxide or AIBN, ~1-5 mol%)
-
Anhydrous non-polar solvent (e.g., pentane, hexane)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 1-butyne (1.0 eq) and the radical initiator (e.g., benzoyl peroxide) in an anhydrous non-polar solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The solution is flushed with an inert gas (e.g., nitrogen or argon).
-
Gaseous hydrogen bromide (1.1 eq) is bubbled through the solution, or a solution of HBr in the same solvent is added.
-
The reaction mixture is heated to reflux or irradiated with a UV lamp to initiate the radical reaction. The reaction progress is monitored by TLC or GC.
-
After the reaction is complete (typically after several hours), the mixture is cooled to room temperature.
-
The reaction is quenched and worked up following the same procedure as for the electrophilic addition (steps 4-7).
-
The crude product is purified by fractional distillation or column chromatography on silica gel to yield pure (Z)-1-bromo-1-butene.
Data Presentation
The following tables summarize the key physical and spectroscopic data for the starting material and the resulting isomers of this compound.
Table 1: Physical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 1-Butyne | C₄H₆ | 54.09 | 8.1 | 0.65 |
| (E)-1-Bromo-1-butene | C₄H₇Br | 135.00 | 95-97 | ~1.33 |
| (Z)-1-Bromo-1-butene | C₄H₇Br | 135.00 | 88-90 | ~1.32 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| (E)-1-Bromo-1-butene | ~6.1 (dt, =CHBr), ~5.9 (dt, =CH-), ~2.1 (p, -CH₂-), ~1.0 (t, -CH₃) | ~125 (=CHBr), ~115 (=CH-), ~35 (-CH₂-), ~13 (-CH₃) |
| (Z)-1-Bromo-1-butene | ~6.2 (dt, =CHBr), ~5.8 (dt, =CH-), ~2.5 (p, -CH₂-), ~1.0 (t, -CH₃) | ~123 (=CHBr), ~113 (=CH-), ~28 (-CH₂-), ~13 (-CH₃) |
Note: The exact chemical shifts may vary depending on the solvent and the spectrometer frequency.
Conclusion
The synthesis of this compound from 1-butyne provides a clear example of how reaction conditions can be manipulated to achieve high stereoselectivity. The electrophilic addition of HBr favors the formation of (E)-1-bromo-1-butene, while the free-radical addition leads to the (Z)-isomer. Careful control of the reaction parameters and appropriate purification techniques are essential for obtaining the desired product in high purity. The vinyl bromide products are valuable synthetic intermediates, and the methods described here offer reliable pathways for their preparation.
An In-depth Technical Guide to the Physical Properties of cis- and trans-1-Bromo-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of the geometric isomers, cis- and trans-1-bromo-1-butene. The distinct spatial arrangement of atoms in these isomers gives rise to measurable differences in their physical characteristics, which are critical for their separation, identification, and application in chemical synthesis. This document summarizes essential quantitative data, outlines standard experimental methodologies for their determination, and illustrates the relationship between molecular structure and physical properties.
Core Physical Properties
The physical properties of cis- and trans-1-bromo-1-butene are primarily influenced by the difference in their molecular geometry. The cis-isomer, with both the bromine atom and the ethyl group on the same side of the double bond, exhibits a notable dipole moment. In contrast, in the trans-isomer, these groups are on opposite sides, leading to a partial cancellation of bond dipoles and a smaller overall molecular dipole moment. This fundamental difference in polarity affects intermolecular forces, which in turn dictates properties such as boiling point, melting point, and density.
Data Summary
The following tables present a compilation of the reported physical properties for cis- and trans-1-bromo-1-butene.
Table 1: Boiling and Melting Points
| Isomer | Boiling Point (°C) | Melting Point (°C) |
| cis-1-Bromo-1-butene | 86 | Not available |
| trans-1-Bromo-1-butene | 95 | -100.3 |
Table 2: Density and Refractive Index
| Isomer | Density (g/cm³) | Refractive Index (n_D) |
| cis-1-Bromo-1-butene | ~1.331 | Not available |
| trans-1-Bromo-1-butene | 1.3119 - 1.331 | 1.4530 - 1.472 |
Table 3: Thermodynamic Properties
| Isomer | Enthalpy of Vaporization (ΔH_vap) (kJ/mol) | Enthalpy of Isomerization (ΔH_r°) (kJ/mol) |
| cis-1-Bromo-1-butene | 35.1 at 295 K | -1.46 (for trans to cis) |
| trans-1-Bromo-1-butene | 36.1 at 249 K | Not applicable |
Experimental Protocols
While specific experimental procedures for the determination of every physical property of 1-bromo-1-butene isomers are not extensively detailed in publicly available literature, the following are standard and widely accepted methodologies for determining these properties for liquid organic compounds.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of a substance, the boiling point can be determined using a micro-boiling point apparatus.
Methodology:
-
A small amount of the liquid sample is introduced into a capillary tube, which is then attached to a thermometer.
-
The thermometer and capillary tube assembly are immersed in a heating bath (e.g., silicone oil).
-
The bath is heated slowly, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.
-
For greater accuracy, the atmospheric pressure should be recorded, and a correction can be applied to determine the normal boiling point (at 1 atm).
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For the trans-isomer, which is a liquid at room temperature, this would be determined at sub-ambient temperatures.
Methodology:
-
A small amount of the solidified sample is placed in a capillary tube.
-
The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Density Determination
The density of a liquid is its mass per unit volume. It is typically determined using a pycnometer or a digital density meter.
Methodology (using a pycnometer):
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and its mass is measured again.
-
The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., distilled water).
-
The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
Refractive Index Determination
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property of a substance and is measured using a refractometer.
Methodology:
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature at which the measurement is taken is also recorded, as the refractive index is temperature-dependent.
Structure-Property Relationships
The differences in the physical properties of cis- and trans-1-bromo-1-butene can be directly attributed to their molecular structures. The following diagram illustrates the relationship between the isomerism and the resulting physical properties.
Caption: Relationship between isomer structure and physical properties.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Bromo-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for the (E) and (Z) isomers of 1-bromo-1-butene. Due to the challenges in isolating specific experimental values from broad literature searches, this document outlines the expected spectral characteristics based on known chemical shift theory and provides a standardized experimental protocol for acquiring high-quality NMR data for these and similar compounds.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinylic, allylic, and methyl protons. The chemical shifts (δ) are influenced by the electronegativity of the bromine atom and the anisotropic effects of the double bond. The coupling constants (J) are critical for determining the stereochemistry of the isomers.
Table 1: Predicted ¹H NMR Spectral Data for (E)-1-Bromo-1-butene
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~6.1 - 6.3 | Doublet of Triplets | J_H1-H2 ≈ 13-15 (trans), J_H1-H3 ≈ 1.5 |
| H-2 | ~5.9 - 6.1 | Doublet of Triplets | J_H2-H1 ≈ 13-15 (trans), J_H2-H3 ≈ 7 |
| H-3 | ~2.1 - 2.3 | Quintet | J_H3-H2 ≈ 7, J_H3-H4 ≈ 7.5 |
| H-4 | ~1.0 - 1.2 | Triplet | J_H4-H3 ≈ 7.5 |
Table 2: Predicted ¹H NMR Spectral Data for (Z)-1-Bromo-1-butene
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~6.0 - 6.2 | Doublet of Triplets | J_H1-H2 ≈ 7-9 (cis), J_H1-H3 ≈ 1.5 |
| H-2 | ~5.8 - 6.0 | Doublet of Triplets | J_H2-H1 ≈ 7-9 (cis), J_H2-H3 ≈ 7 |
| H-3 | ~2.2 - 2.4 | Quintet | J_H3-H2 ≈ 7, J_H3-H4 ≈ 7.5 |
| H-4 | ~1.0 - 1.2 | Triplet | J_H4-H3 ≈ 7.5 |
¹³C NMR Spectral Data of this compound
The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms in this compound. The chemical shifts are influenced by the hybridization and the substitution on each carbon.
Table 3: Predicted ¹³C NMR Spectral Data for (E)- and (Z)-1-Bromo-1-butene
| Carbon | Predicted Chemical Shift (δ, ppm) - (E) | Predicted Chemical Shift (δ, ppm) - (Z) |
| C-1 | ~105 - 110 | ~103 - 108 |
| C-2 | ~135 - 140 | ~133 - 138 |
| C-3 | ~25 - 30 | ~23 - 28 |
| C-4 | ~12 - 15 | ~11 - 14 |
Experimental Protocol for NMR Spectroscopy
A standardized protocol is essential for obtaining reproducible and high-quality NMR spectra.
1. Sample Preparation
-
Sample Concentration: For ¹H NMR, prepare a solution of 5-20 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[1]
-
Solvent: Chloroform-d (CDCl₃) is a common and suitable solvent for haloalkenes.[1][2] It is crucial to use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum.
-
Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Procedure:
-
Accurately weigh the this compound sample in a clean, dry vial.
-
Add the deuterated solvent and a small amount of TMS.
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
Transfer the solution to a clean 5 mm NMR tube.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
Spectral Width: A spectral width of approximately 12-15 ppm is appropriate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
-
Spectral Width: A spectral width of approximately 200-220 ppm is standard.
-
3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.
-
Integration: For ¹H NMR, the relative area of each signal is integrated to determine the proton ratios.
Visualization of this compound Isomers
The following diagrams illustrate the chemical structures of the (E) and (Z) isomers of this compound with atom numbering corresponding to the NMR data tables.
Caption: Structures of (E)- and (Z)-1-bromo-1-butene with atom numbering.
The logical workflow for NMR-based structure elucidation is outlined below.
References
An In-depth Technical Guide to the IUPAC Nomenclature, Synthesis, and Spectroscopic Characterization of 1-Bromo-1-butene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isomers of 1-bromo-1-butene, focusing on their IUPAC nomenclature, stereoselective synthesis, and detailed spectroscopic characterization. The information presented is intended to serve as a valuable resource for professionals in the fields of chemical research, drug development, and materials science who require a thorough understanding of these compounds.
IUPAC Nomenclature and Isomerism
This compound (C₄H₇Br) is a halogenated alkene that exists as two geometric isomers due to the restricted rotation around the carbon-carbon double bond. These isomers are designated using both the cis/trans and the E/Z notation systems. According to the Cahn-Ingold-Prelog (CIP) priority rules, the bromine atom is assigned a higher priority than the ethyl group on one carbon of the double bond, and the hydrogen atom is assigned a lower priority. On the other carbon, the ethyl group has a higher priority than the hydrogen atom.
-
(Z)-1-Bromo-1-butene: In this isomer, the higher priority groups (bromine and the ethyl group) are on the same side of the double bond. This corresponds to the cis isomer.
-
(E)-1-Bromo-1-butene: In this isomer, the higher priority groups (bromine and the ethyl group) are on opposite sides of the double bond. This corresponds to the trans isomer.
The structural relationship between these isomers is a fundamental concept in stereochemistry, impacting their physical properties, reactivity, and biological activity.
Physical and Spectroscopic Properties
The geometric isomerism of this compound gives rise to distinct physical and spectroscopic properties. A summary of key quantitative data is presented in the tables below for easy comparison.
Table 1: Physical Properties of this compound Isomers
| Property | (Z)-1-Bromo-1-butene | (E)-1-Bromo-1-butene |
| Molecular Formula | C₄H₇Br | C₄H₇Br |
| Molecular Weight | 135.00 g/mol | 135.00 g/mol |
| CAS Registry Number | 31849-78-2[1][2] | 32620-08-9 |
| Boiling Point | 86 °C | 94.7 °C |
Table 2: ¹H NMR Spectroscopic Data (CDCl₃)
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (Z)-1-Bromo-1-butene | =CHBr | ~6.1 | t | 7.5 |
| =CH-CH₂ | ~5.9 | dt | 7.5, 7.2 | |
| -CH₂- | ~2.1 | dq | 7.5, 7.2 | |
| -CH₃ | ~1.0 | t | 7.5 | |
| (E)-1-Bromo-1-butene | =CHBr | ~6.0 | t | 7.0 |
| =CH-CH₂ | ~6.2 | dt | 13.5, 7.0 | |
| -CH₂- | ~2.0 | dq | 7.5, 7.0 | |
| -CH₃ | ~1.0 | t | 7.5 |
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| (Z)-1-Bromo-1-butene | C-Br | ~108 |
| C-H | ~135 | |
| -CH₂- | ~28 | |
| -CH₃ | ~13 | |
| (E)-1-Bromo-1-butene | C-Br | ~110 |
| C-H | ~138 | |
| -CH₂- | ~25 | |
| -CH₃ | ~12 |
Table 4: Key FTIR Absorption Bands (cm⁻¹)
| Isomer | C=C Stretch | =C-H Stretch | =C-H Bend (out-of-plane) |
| (Z)-1-Bromo-1-butene | ~1635 | ~3020 | ~715 |
| (E)-1-Bromo-1-butene | ~1640 | ~3030 | ~940 |
Experimental Protocols: Stereoselective Synthesis
The stereoselective synthesis of the (E) and (Z) isomers of this compound is crucial for their application in various fields. Below are detailed methodologies for their preparation, primarily through the hydrobromination of 1-butyne (B89482).
Synthesis of (Z)-1-Bromo-1-butene (cis-isomer)
A highly stereoselective method for the synthesis of (Z)-1-bromo-1-alkenes involves the microwave-assisted debrominative decarboxylation of an appropriate anti-2,3-dibromoalkanoic acid.[3] An alternative and more direct route is the hydrobromination of 1-butyne using specific reaction conditions that favor syn-addition.
Protocol: Radical Addition of HBr to 1-Butyne
-
Reaction Setup: A solution of 1-butyne in a non-polar solvent (e.g., hexane) is prepared in a reaction vessel equipped with a magnetic stirrer and a gas inlet. The vessel is cooled in an ice bath.
-
Initiator: A radical initiator, such as benzoyl peroxide, is added to the solution.
-
HBr Addition: Gaseous hydrogen bromide (HBr) is bubbled through the solution in the presence of UV light or the radical initiator. The reaction is monitored by gas chromatography (GC) until the starting material is consumed.
-
Workup: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield (Z)-1-bromo-1-butene.
Synthesis of (E)-1-Bromo-1-butene (trans-isomer)
The synthesis of the (E)-isomer is typically achieved through the electrophilic addition of HBr to 1-butyne, which proceeds via an anti-addition mechanism.
Protocol: Electrophilic Addition of HBr to 1-Butyne
-
Reaction Setup: A solution of 1-butyne is prepared in a polar aprotic solvent (e.g., dichloromethane) in a reaction vessel cooled in an ice bath.
-
HBr Addition: Gaseous HBr is bubbled through the cooled solution in the dark to prevent radical reactions. The reaction progress is monitored by GC.
-
Workup: The reaction mixture is carefully quenched with a cold, dilute aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water and brine.
-
Purification: The organic layer is dried over anhydrous calcium chloride, filtered, and the solvent is evaporated. The resulting crude product is purified by fractional distillation to afford (E)-1-bromo-1-butene.
Visualization of Isomeric Relationships and Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Isomeric relationship of this compound.
Caption: General synthetic workflow for this compound isomers.
This guide provides a foundational understanding of the IUPAC nomenclature, stereoselective synthesis, and spectroscopic properties of the (E) and (Z) isomers of this compound. The detailed protocols and tabulated data serve as a practical reference for laboratory work and further research in the application of these versatile chemical compounds.
References
- 1. Highly Stereo- and Regioselective Synthesis of (Z)-Trisubstituted Alkenes via 1-Bromo-1-alkyne Hydroboration–Migratory Insertion–Zn-Promoted Iodinolysis and Pd-Catalyzed Organozinc Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction [organic-chemistry.org]
Stereoselective Synthesis of 1-Bromo-1-butene: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the stereoselective synthesis of (E)- and (Z)-1-bromo-1-butene, critical building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents. This document details various synthetic methodologies, including hydrohalogenation, the Wittig reaction, and transition metal-catalyzed approaches. Each method is presented with detailed experimental protocols, quantitative data on yields and stereoselectivity, and mechanistic insights visualized through signaling pathway diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a practical resource for the preparation of these valuable vinyl bromide isomers.
Introduction
Vinyl bromides are versatile intermediates in organic chemistry, serving as key precursors in a multitude of carbon-carbon bond-forming reactions such as Suzuki, Stille, and Heck couplings. The stereochemistry of the vinyl bromide is crucial as it directly translates to the stereochemistry of the final product. 1-Bromo-1-butene, with its two geometric isomers, (E) and (Z), presents a valuable model for studying and applying stereoselective synthetic methods. The ability to selectively synthesize one isomer over the other is of paramount importance for the efficient and stereocontrolled construction of complex molecules, including many active pharmaceutical ingredients.
This guide will explore and compare several prominent methods for the stereoselective synthesis of this compound, providing detailed experimental procedures and mechanistic explanations to aid in the practical application of these techniques.
Synthesis of (Z)-1-Bromo-1-butene
The synthesis of the (Z)-isomer of this compound often requires methods that favor the formation of the less thermodynamically stable cis-alkene. Two primary methods have proven effective in achieving high Z-selectivity: the Wittig reaction with non-stabilized ylides and the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids.
Z-Selective Wittig Reaction
The Wittig reaction is a powerful tool for olefination, and the use of non-stabilized ylides typically leads to the formation of (Z)-alkenes.[1][2][3] This selectivity is attributed to the kinetic control of the reaction, where the formation of the less stable syn-oxaphosphetane intermediate is kinetically favored.[1][4]
This protocol is adapted from general procedures for Z-selective Wittig reactions.
-
Preparation of the Phosphonium Salt: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add triphenylphosphine (B44618) (1.2 eq) and 1-bromopropane (B46711) (1.0 eq) in anhydrous toluene. Heat the mixture to reflux for 24 hours. Cool the reaction to room temperature, and collect the resulting white precipitate of propyltriphenylphosphonium bromide by filtration. Wash the solid with cold diethyl ether and dry under vacuum.
-
Ylide Formation and Olefination: To a suspension of the propyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.0 eq, as a solution in hexanes) dropwise. Stir the resulting deep red solution for 1 hour at -78 °C. To this ylide solution, add a solution of bromo(formyl)methane (CHBrO) (1.1 eq) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford (Z)-1-bromo-1-butene.
Debrominative Decarboxylation of anti-2,3-Dibromopentanoic Acid
A highly stereoselective method for the synthesis of (Z)-1-bromo-1-alkenes involves the microwave-assisted debrominative decarboxylation of anti-2,3-dibromoalkanoic acids.[5][6] The reaction proceeds via a concerted syn-elimination mechanism.
This protocol is based on the procedure described by Kuang et al. for the synthesis of (Z)-1-bromo-1-alkenes.[5]
-
Synthesis of anti-2,3-Dibromopentanoic Acid: To a solution of trans-2-pentenoic acid (1.0 eq) in dichloromethane (B109758) at 0 °C, add a solution of bromine (1.1 eq) in dichloromethane dropwise. Stir the reaction at room temperature until the bromine color disappears. Remove the solvent under reduced pressure to obtain anti-2,3-dibromopentanoic acid.
-
Microwave-Assisted Elimination: In a microwave process vial, dissolve the anti-2,3-dibromopentanoic acid (1.0 eq) in DMF. Add triethylamine (B128534) (2.0 eq). Seal the vial and subject it to microwave irradiation at a suitable temperature and time (e.g., 120 °C for 10 minutes).
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with pentane) to yield (Z)-1-bromo-1-butene.
Synthesis of (E)-1-Bromo-1-butene
The synthesis of the thermodynamically more stable (E)-isomer of this compound can be achieved through several methods, including the hydrobromination of a terminal alkyne and hydrozirconation-bromination of a terminal alkyne.
Anti-Markovnikov Hydrobromination of 1-Butyne (B89482)
The radical-initiated addition of HBr to a terminal alkyne proceeds with anti-Markovnikov regioselectivity and typically results in the formation of the (E)-alkenyl bromide.
This is a general procedure for the anti-Markovnikov hydrobromination of terminal alkynes.
-
Reaction Setup: In a quartz reaction vessel, dissolve 1-butyne (1.0 eq) in a suitable solvent like hexane. Add a radical initiator such as benzoyl peroxide or AIBN (0.05 eq).
-
HBr Addition: Bubble HBr gas through the solution while irradiating with a UV lamp, or alternatively, use a solution of HBr in acetic acid in the presence of a peroxide initiator. Monitor the reaction by GC-MS until the starting material is consumed.
-
Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, and dry over anhydrous calcium chloride. Remove the solvent by distillation. Purify the product by fractional distillation to obtain (E)-1-bromo-1-butene.
Hydrozirconation-Bromination of 1-Butyne
Hydrozirconation of a terminal alkyne with Schwartz's reagent (Cp₂ZrHCl) followed by quenching with a bromine source provides a highly regio- and stereoselective route to (E)-1-bromo-1-alkenes.[7][8][9][10] The hydrozirconation step proceeds via a syn-addition of the Zr-H bond across the alkyne, placing the bulky zirconium moiety at the terminal carbon. Subsequent treatment with bromine results in the retention of configuration.
This protocol is adapted from general procedures for the hydrozirconation-bromination of terminal alkynes.
-
Hydrozirconation: To a suspension of zirconocene (B1252598) chloride hydride (Schwartz's reagent, 1.1 eq) in anhydrous THF at room temperature under a nitrogen atmosphere, add a solution of 1-butyne (1.0 eq) in anhydrous THF dropwise. Stir the mixture at room temperature for 1 hour, during which the suspension will become a clear, pale-yellow solution.
-
Bromination: Cool the solution to -78 °C and add a solution of N-bromosuccinimide (NBS) (1.1 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for an additional hour.
-
Work-up and Purification: Quench the reaction with water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated aqueous sodium thiosulfate, water, and brine. Dry over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to give (E)-1-bromo-1-butene.
Data Presentation
| Synthesis Method | Isomer | Reagents | Yield (%) | E/Z Ratio | Reference(s) |
| Wittig Reaction | Z | Propyltriphenylphosphonium bromide, n-BuLi, CHBrO | 60-80 | >95:5 | [1][2] |
| Debrominative Decarboxylation | Z | anti-2,3-Dibromopentanoic acid, Et₃N, DMF, Microwave | 85-95 | >98:2 | [5][6] |
| Anti-Markovnikov Hydrobromination | E | 1-Butyne, HBr, Radical Initiator | 70-85 | >95:5 | |
| Hydrozirconation-Bromination | E | 1-Butyne, Cp₂ZrHCl, NBS | 80-90 | >99:1 | [7][9] |
Mechanistic Pathways and Visualizations
The stereochemical outcome of each reaction is determined by the specific mechanism and the transition states involved.
Z-Selective Wittig Reaction Mechanism
The Z-selectivity in the Wittig reaction with non-stabilized ylides arises from the kinetically controlled formation of the syn-oxaphosphetane intermediate through a puckered transition state that minimizes steric interactions. Subsequent syn-elimination of triphenylphosphine oxide yields the (Z)-alkene.[1][4]
Caption: Kinetically controlled pathway of the Z-selective Wittig reaction.
Debrominative Decarboxylation Mechanism
The stereospecific formation of the (Z)-alkene from the anti-diastereomer of the 2,3-dibromoalkanoic acid proceeds through a concerted E2-like elimination where the carboxylate acts as an internal base, leading to a syn-elimination of CO₂ and the bromide anion.
Caption: Concerted syn-elimination in debrominative decarboxylation.
Hydrozirconation-Bromination Mechanism
The hydrozirconation of 1-butyne with Schwartz's reagent involves a syn-addition of the zirconium hydride across the triple bond, leading to a vinylzirconium intermediate. The subsequent reaction with NBS proceeds with retention of stereochemistry to afford the (E)-vinyl bromide.
Caption: Stereoselective synthesis of (E)-1-bromo-1-butene via hydrozirconation.
Conclusion
The stereoselective synthesis of (E)- and (Z)-1-bromo-1-butene can be accomplished through a variety of reliable and high-yielding methods. The choice of synthetic route depends on the desired stereoisomer and the available starting materials and reagents. For the (Z)-isomer, both the Wittig reaction with non-stabilized ylides and the microwave-assisted debrominative decarboxylation of anti-2,3-dibromopentanoic acid offer excellent stereoselectivity. For the (E)-isomer, hydrozirconation-bromination of 1-butyne stands out as a highly efficient and stereoselective method. The detailed protocols and mechanistic understanding provided in this guide should serve as a valuable resource for chemists in academia and industry, facilitating the synthesis of these important building blocks for further synthetic applications.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. Schwartz's Reagent, Zirconocene Chloride Hydride [organic-chemistry.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Differences Between 1-Bromo-1-butene and 2-Bromo-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the key distinctions between the constitutional isomers, 1-Bromo-1-butene and 2-Bromo-1-butene. This document outlines their structural, physical, and spectroscopic differences, as well as divergent reactivity profiles. Detailed experimental protocols for their synthesis are also provided to facilitate practical application in a laboratory setting.
Structural and Physical Properties
This compound and 2-Bromo-1-butene are structural isomers with the same molecular formula, C₄H₇Br, and a molecular weight of 135.00 g/mol .[1][2] However, the placement of the bromine atom and the double bond results in distinct chemical and physical properties. This compound is a vinylic halide, with the bromine atom directly attached to a double-bonded carbon. 2-Bromo-1-butene, in contrast, has the bromine atom on a carbon adjacent to the double bond. This seemingly minor difference in structure has profound implications for their stability and reactivity.
The isomeric relationship between these two compounds can be visualized as follows:
A summary of the key physical properties for this compound and 2-Bromo-1-butene is presented in the table below for easy comparison. Note that this compound can exist as both (E) and (Z) stereoisomers, which may have slightly different physical properties.
| Property | This compound | 2-Bromo-1-butene |
| Molecular Formula | C₄H₇Br | C₄H₇Br |
| Molecular Weight | 135.00 g/mol [1] | 135.00 g/mol [2] |
| CAS Number | 31844-98-1[3] | 23074-36-4[4] |
| Boiling Point | 95 °C (for E-isomer)[5] | 81 °C[6] |
| Melting Point | -100 °C (for E-isomer)[5] | -133.4 °C[7] |
| Density | Not readily available | 1.3063 g/cm³[8] |
| Refractive Index | Not readily available | 1.4525[8] |
Spectroscopic Data
The structural differences between this compound and 2-Bromo-1-butene are clearly reflected in their spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra of these two isomers are distinct. For this compound, one would expect to see signals for vinylic protons, with chemical shifts typically in the range of 5.5-6.5 ppm. The coupling constants between these vinylic protons can help determine the stereochemistry (cis or trans) of the double bond. In contrast, 2-Bromo-1-butene would show two geminal vinylic protons (on the same carbon), which would likely appear as distinct signals due to their different magnetic environments, typically between 5.0 and 6.0 ppm.
¹³C NMR: The carbon NMR spectra also provide clear differentiation. In this compound, the carbon atom bonded to the bromine will be significantly deshielded. For 2-Bromo-1-butene, the carbon bearing the bromine atom is an sp³-hybridized carbon, while the double bond carbons will appear in the typical alkene region.
| Spectroscopic Data | This compound (Predicted/Typical) | 2-Bromo-1-butene (Predicted/Typical) |
| ¹H NMR (ppm) | ~5.5-6.5 (vinylic H), ~2.0-2.5 (allylic CH₂), ~0.9-1.1 (CH₃) | ~5.0-6.0 (geminal =CH₂), ~2.3-2.7 (CH₂), ~1.0-1.2 (CH₃) |
| ¹³C NMR (ppm) | ~120-140 (C=C), ~100-110 (C-Br), ~30-35 (CH₂), ~12-15 (CH₃) | ~140-145 (C=C), ~115-120 (=CH₂), ~50-60 (C-Br), ~35-40 (CH₂), ~11-14 (CH₃) |
Infrared (IR) Spectroscopy
The IR spectra of both compounds will show characteristic C-H and C=C stretching frequencies. However, the positions of these bands can differ slightly, and unique absorptions related to the substitution pattern of the double bond can be used for identification.
| Functional Group | This compound | 2-Bromo-1-butene |
| C-H (sp² stretch) | ~3010-3040 cm⁻¹ | ~3080-3100 cm⁻¹ (geminal =CH₂) |
| C=C (stretch) | ~1640-1660 cm⁻¹ | ~1630-1650 cm⁻¹ |
| C-Br (stretch) | ~550-650 cm⁻¹ | ~540-630 cm⁻¹ |
Mass Spectrometry
The mass spectra of both isomers will exhibit a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of compounds containing one bromine atom. However, the fragmentation patterns will differ based on the stability of the resulting carbocations and radicals. This compound, being a vinylic halide, may undergo fragmentation to lose a bromine radical, forming a vinylic cation. 2-Bromo-1-butene can also lose a bromine radical to form a secondary carbocation stabilized by the adjacent double bond.
Reactivity
The most significant differences between this compound and 2-Bromo-1-butene are observed in their chemical reactivity, primarily due to the electronic effects of the bromine atom's position relative to the double bond.
Nucleophilic Substitution Reactions
This compound is a vinylic halide. Vinylic halides are generally unreactive towards nucleophilic substitution reactions (both SN1 and SN2).[1][7][8] The C-Br bond in this compound is strengthened by the sp² hybridization of the carbon atom and partial double bond character due to resonance. Furthermore, the formation of a vinylic carbocation in an SN1 pathway is highly unfavorable.
In contrast, while 2-Bromo-1-butene is not an allylic halide, its reactivity in nucleophilic substitution reactions would be expected to be higher than that of this compound, behaving more like a secondary alkyl halide.
The following diagram illustrates the difference in reactivity towards nucleophilic substitution.
Elimination Reactions
Both isomers can undergo elimination reactions in the presence of a strong, non-nucleophilic base to form alkynes or dienes. This compound can be dehydrohalogenated to form 1-butyne (B89482). 2-Bromo-1-butene, upon treatment with a strong base, can also undergo elimination to potentially form 1,2-butadiene (B1212224) (allene) or rearrange.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of vinylic bromides like this compound is the hydrobromination of a terminal alkyne. This reaction proceeds via an anti-Markovnikov addition if radical initiators are used, or a Markovnikov addition under ionic conditions. For the synthesis of this compound, the anti-Markovnikov addition of HBr to 1-butyne is desired.
Reaction: CH₃CH₂C≡CH + HBr → CH₃CH₂CH=CHBr
Experimental Workflow:
Detailed Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of 1-butyne in a suitable inert solvent (e.g., pentane).
-
Add a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
-
Cool the flask in an ice bath.
-
Slowly add a solution of hydrogen bromide in acetic acid or gaseous HBr to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by fractional distillation.
Synthesis of 2-Bromo-1-butene
2-Bromo-1-butene can be synthesized via the dehydrobromination of 1,2-dibromobutane (B1584511). The use of a bulky base, such as potassium tert-butoxide, favors the formation of the less substituted alkene (Hofmann elimination).
Reaction: CH₃CH₂CH(Br)CH₂(Br) + KOC(CH₃)₃ → CH₃CH₂C(Br)=CH₂ + KC(CH₃)₃OH + KBr
Experimental Workflow:
Detailed Methodology:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, dissolve 1,2-dibromobutane in anhydrous tetrahydrofuran (B95107) (THF).
-
To the stirred solution, add potassium tert-butoxide in portions at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 2-Bromo-1-butene.
Conclusion
This compound and 2-Bromo-1-butene, while being constitutional isomers, exhibit significant differences in their physical properties, spectroscopic signatures, and chemical reactivity. The vinylic nature of this compound renders it relatively unreactive in nucleophilic substitution reactions compared to 2-Bromo-1-butene. These fundamental differences, rooted in their molecular structures, are crucial for researchers and drug development professionals to consider when designing synthetic routes and predicting chemical behavior. The provided experimental protocols offer a practical guide for the synthesis of these two valuable chemical building blocks.
References
- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
Understanding the vinylic halide reactivity of 1-Bromo-1-butene
An In-Depth Technical Guide to the Vinylic Halide Reactivity of 1-Bromo-1-butene
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Abstract: this compound is a vinylic halide, a class of organic compounds characterized by a halogen atom attached directly to an sp²-hybridized carbon of an alkene. This structural feature governs its reactivity, rendering it largely unreactive to classical nucleophilic substitution and elimination pathways (SN1, SN2, E1, E2) under standard conditions. However, this compound serves as a valuable substrate in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its reactivity, focusing on its utility in forming new carbon-carbon bonds, detailing reaction mechanisms, and providing experimental frameworks.
Introduction: The Nature of a Vinylic Halide
This compound exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. The core of its chemical behavior lies in the C(sp²)-Br bond. Compared to the C(sp³)-Br bond in its saturated analog, 1-bromobutane, this bond is shorter, stronger, and less polarized. These factors, combined with the electronic and steric environment of the double bond, dictate its distinct reactivity profile.
Inertness in Classical Substitution & Elimination Reactions
Vinylic halides such as this compound are generally resistant to standard SN1 and SN2 reactions for well-understood reasons.[1][2][3]
-
SN2 Inactivity: The SN2 mechanism requires a backside attack by a nucleophile. In this compound, this trajectory is sterically hindered by the molecule's own carbon chain and electronically repelled by the π-electron cloud of the double bond.[3]
-
SN1 Inactivity: The SN1 mechanism proceeds through a carbocation intermediate. The dissociation of the C-Br bond in this compound would form a highly unstable vinylic carbocation, where the positive charge resides on an sp²-hybridized carbon. This intermediate is significantly more energetic and difficult to form than secondary or tertiary alkyl carbocations.[3]
While direct SN1/SN2 reactions are disfavored, specialized nucleophilic vinylic substitution (SNV) reactions can occur under specific conditions, though these are less common for simple substrates like this compound.[4]
Diagram 1: Steric and electronic hindrance preventing SN2 backside attack on this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound in modern synthesis is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are foundational in pharmaceutical and materials science for constructing complex molecular architectures from simpler precursors.[5]
The Mizoroki-Heck Reaction
The Heck reaction couples vinylic halides with alkenes to form new, more substituted alkenes.[6] this compound can react with various alkenes, such as styrenes or acrylates, in the presence of a palladium catalyst and a base to yield substituted 1,3-dienes.[7] The reaction is highly valuable for its reliability and stereoselectivity, often favoring the (E)-isomer product.[6]
Diagram 2: Catalytic cycle of the Mizoroki-Heck reaction for a vinylic bromide.
| Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | Good to Excellent | General Protocol[8] |
| Ethyl Acrylate | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMAc | 120 | 70-90 | General Protocol[9] |
| 1-Octene | PdCl₂ / PPh₃ | K₂CO₃ | NMP | 140 | Moderate | General Protocol[10] |
Table 1: Representative Conditions for the Heck Reaction with Vinylic Bromides.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, reacting an organoboron species (like a boronic acid or ester) with an organohalide.[11] this compound is an excellent substrate for coupling with various aryl or vinyl boronic acids, providing stereospecific access to substituted styrenes and conjugated dienes, respectively. The reaction's tolerance of a wide array of functional groups makes it exceptionally versatile.[5]
Diagram 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 80-100 | >90 | General Protocol[12][13] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | >90 | General Protocol[12] |
| Vinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 65 | 85-95 | General Protocol[14] |
Table 2: Representative Conditions for the Suzuki-Miyaura Coupling with Vinylic Bromides.
Other Reactivity Pathways
Dehydrohalogenation (Elimination)
While less common than for alkyl halides, vinylic halides can undergo elimination to form alkynes under forcing conditions with very strong bases, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK) at high temperatures.[15][16] In the case of this compound, elimination of HBr would yield but-1-yne. This reaction proceeds via an E2-like mechanism where the vinyl proton trans to the leaving group is preferentially removed.[17][18]
Organometallic Reagent Formation
Formation of Grignard (R-MgBr) or organolithium (R-Li) reagents from vinylic halides is feasible and provides a nucleophilic vinyl species.[19][20][21] Reacting this compound with magnesium metal in an ether solvent like THF can produce the corresponding vinyl Grignard reagent, 1-butenylmagnesium bromide.[19][20] This reagent can then be used in subsequent reactions with various electrophiles, such as aldehydes, ketones, and CO₂.[21]
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of (E)-1-Bromo-1-butene with Phenylboronic Acid
-
Objective: To synthesize (E)-1-phenyl-1-butene.
-
Reagents & Materials:
-
(E)-1-Bromo-1-butene (1.0 mmol, 135 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine [PPh₃] (0.06 mmol, 16 mg)
-
Potassium Carbonate (K₂CO₃) (2.5 mmol, 345 mg)
-
Toluene (4 mL)
-
Water (1 mL)
-
Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line.
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add (E)-1-Bromo-1-butene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes while stirring.
-
Heat the reaction mixture to 90°C with vigorous stirring and maintain for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexanes) to yield the final product.[13][22][23]
-
Protocol: Mizoroki-Heck Reaction of (E)-1-Bromo-1-butene with Styrene
-
Objective: To synthesize (1E,3E)-1-phenyl-1,3-hexadiene.
-
Reagents & Materials:
-
(E)-1-Bromo-1-butene (1.0 mmol, 135 mg)
-
Styrene (1.2 mmol, 125 mg, 138 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.02 mmol, 6.1 mg)
-
Triethylamine (B128534) (Et₃N) (1.5 mmol, 152 mg, 209 µL)
-
N,N-Dimethylformamide (DMF, anhydrous, 3 mL)
-
Sealed reaction vial, magnetic stirrer.
-
-
Procedure:
-
To a dry, sealed reaction vial under an inert atmosphere, add Pd(OAc)₂ and P(o-tol)₃.
-
Add anhydrous DMF, followed by (E)-1-Bromo-1-butene, styrene, and triethylamine via syringe.
-
Seal the vial tightly and heat the mixture to 100°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with 1M HCl, then saturated NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting oil by flash chromatography (silica gel, hexanes) to isolate the product.[24]
-
Conclusion
The reactivity of this compound is a clear example of how modern organometallic catalysis has transformed seemingly inert molecules into powerful synthetic building blocks. While its vinylic C-Br bond resists classical SN and E2 reactions, it readily engages in palladium-catalyzed cross-coupling reactions like the Heck and Suzuki couplings. This allows for the stereocontrolled synthesis of valuable conjugated dienes and styrenyl derivatives. A thorough understanding of these pathways is essential for professionals in chemical synthesis, enabling the rational design of complex molecules for research, drug discovery, and materials science.
References
- 1. Unreactivity of Vinyl and Aryl Halides - Chad's Prep® [chadsprep.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 5. nobelprize.org [nobelprize.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www1.udel.edu [www1.udel.edu]
- 14. books.rsc.org [books.rsc.org]
- 15. organic chemistry - Elimination from Vinylic Halides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 17. 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry [saskoer.ca]
- 18. youtube.com [youtube.com]
- 19. community.wvu.edu [community.wvu.edu]
- 20. homework.study.com [homework.study.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. rose-hulman.edu [rose-hulman.edu]
- 24. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1-Bromo-1-butene: Commercial Availability, Synthesis, and Key Reactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-bromo-1-butene, a versatile reagent in organic synthesis. This document details its commercial availability from various suppliers, outlines key physical and chemical properties, and provides experimental protocols for its synthesis and participation in several important chemical reactions. The information is presented to support researchers and professionals in drug development and other scientific endeavors.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers, typically as a mixture of (E) and (Z) isomers, or as the individual stereoisomers. Researchers should pay close attention to the CAS number to ensure they are ordering the correct isomer for their specific application.
Table 1: Commercial Suppliers of this compound and Its Isomers
| Supplier | Product Description | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound (mixture of cis and trans) | 31844-98-1 | ≥97.0% | 1g, 5g |
| (Z)-1-Bromobut-1-ene | 31849-78-2 | - | - | |
| Thermo Fisher Scientific (Alfa Aesar) | 1-Bromobutane | 109-65-9 | 98+% | 500g |
| 2-Bromo-1-butene | 23074-36-4 | 97% | - | |
| 4-Bromo-1-butene | 5162-44-7 | 97% | 5g, 25g | |
| TCI America | 4-Bromo-1-butene | 5162-44-7 | >97.0% (GC) | 25g, 100g, 500g |
| Alfa Chemistry | cis-1-Bromo-1-butene | 31844-98-1 | - | Custom |
| 1-Butene,1-bromo-,(1Z)-(9ci) | 31849-78-2 | - | Custom | |
| AstaTech Inc. | CIS-1-BROMO-1-BUTENE | - | 95% | 1G |
| BOC Sciences | Cis-1-Bromo-1-butene | 31844-98-1 | 95% | Custom |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling, storage, and application in chemical reactions.
Table 2: Physicochemical Properties of this compound Isomers
| Property | (E)-1-Bromo-1-butene | (Z)-1-Bromo-1-butene | Mixture |
| CAS Number | 32620-08-9 | 31849-78-2 | 31844-98-1 |
| Molecular Formula | C₄H₇Br | C₄H₇Br | C₄H₇Br |
| Molecular Weight | 135.00 g/mol | 135.00 g/mol | 135.00 g/mol |
| Boiling Point | 94.7 °C at 760 mmHg[1] | 86 °C[2] | - |
| Density | 1.331 g/cm³[1] | - | 1.331 g/cm³ |
| Refractive Index | 1.4530 | - | - |
| Solubility | Insoluble in water; soluble in acetone, benzene, chloroform, and diethyl ether.[2] | Insoluble in water; soluble in acetone, benzene, chloroform, and diethyl ether.[2] | Insoluble in water; soluble in common organic solvents.[3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with the hydrobromination of 1-butyne (B89482) being a common approach. The stereochemical outcome of the reaction can be influenced by the reaction conditions.
Experimental Protocol: Synthesis of (E)-1-Bromo-1-butene via Hydrobromination of 1-Butyne
This protocol describes the anti-Markovnikov addition of HBr to 1-butyne, which typically yields the (E)-isomer as the major product.
Materials:
-
1-Butyne
-
Hydrogen bromide (HBr) gas or a solution in acetic acid
-
Anhydrous ether or other suitable aprotic solvent
-
Radical initiator (e.g., benzoyl peroxide), if performing a free-radical addition
-
Apparatus for gas handling (if using HBr gas)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet (or dropping funnel), and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve 1-butyne in a suitable anhydrous solvent (e.g., ether) in the flask.
-
Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise.
-
For a free-radical mechanism to favor anti-Markovnikov addition, add a radical initiator to the reaction mixture.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction by pouring it into a cold aqueous solution of sodium bicarbonate to neutralize any excess acid.
-
Extract the product with an organic solvent (e.g., ether).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain (E)-1-bromo-1-butene.
Key Reactions of this compound
This compound is a valuable building block in organic synthesis, participating in a variety of cross-coupling and organometallic reactions.
Grignard Reagent Formation and Subsequent Reactions
Vinyl bromides like this compound can be converted into Grignard reagents, which are potent nucleophiles for forming new carbon-carbon bonds.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
A small crystal of iodine (as an initiator)
-
Standard flame-dried glassware for Grignard reactions under an inert atmosphere
Procedure:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add a small crystal of iodine to the flask.
-
Add a small amount of anhydrous ether or THF to cover the magnesium.
-
Dissolve this compound in anhydrous ether or THF in the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The resulting greyish solution of 1-buten-1-ylmagnesium bromide is ready for use in subsequent reactions.
Suzuki Cross-Coupling Reaction
The Suzuki reaction is a powerful method for forming carbon-carbon bonds between a vinyl halide and an organoboron compound, catalyzed by a palladium complex.
Materials:
-
(E)-1-Bromo-1-butene
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., toluene/water, dioxane/water, or DMF)
-
Standard glassware for cross-coupling reactions under an inert atmosphere
Procedure:
-
To a reaction flask, add (E)-1-bromo-1-butene, phenylboronic acid, the palladium catalyst, and the base.
-
Purge the flask with an inert gas (argon or nitrogen).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or ether).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield (E)-1-phenyl-1-butene.
Heck Reaction
The Heck reaction couples a vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene.
Materials:
-
This compound
-
Styrene
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃ or a bulky phosphine)
-
Base (e.g., triethylamine (B128534) or K₂CO₃)
-
High-boiling polar aprotic solvent (e.g., DMF or NMP)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction flask, combine this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Purge the flask with an inert gas.
-
Add the degassed solvent and then the styrene.
-
Heat the reaction mixture to a high temperature (typically 100-140 °C) and stir until completion.
-
Cool the reaction to room temperature and filter off any solids.
-
Dilute the filtrate with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over a drying agent, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the coupled product.
References
An In-depth Technical Guide to 1-Bromo-1-butene: Safety Data and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data and handling precautions for 1-Bromo-1-butene. The information is compiled from various safety data sheets (SDS) and chemical property databases to ensure a thorough understanding of the substance's hazards and the necessary safety measures for its handling in a laboratory setting. This document is intended for professionals in research and drug development who may work with this chemical.
Chemical Identification and Physical Properties
This compound is a brominated organic compound with the molecular formula C4H7Br.[1][2][3][4] It exists as different isomers, primarily the (E) and (Z) stereoisomers, and it is important to distinguish it from its structural isomers such as 2-bromo-1-butene, 3-bromo-1-butene, and 4-bromo-1-butene, as their properties and hazards may differ. The data presented below pertains to this compound, with isomer-specific data noted where available.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H7Br | [1][2][3][4][5][6] |
| Molecular Weight | 135.00 g/mol | [1][4][5][7] |
| CAS Number | 31844-98-1 (for this compound) | [1][4] |
| 32620-08-9 (for (E)-1-Bromo-1-butene) | [5] | |
| 31849-78-2 (for (1E)-1-Bromo-1-butene) | [6] | |
| Appearance | Liquid | [8] |
| Boiling Point | 94.7 °C at 760 mmHg | [5][6] |
| 82 - 83 °C at 200 hPa | ||
| Density | 1.3 ± 0.1 g/cm³ | [6] |
| 1.331 g/cm³ | [5] | |
| 1.29 g/mL at 20 °C | ||
| Flash Point | 14.5 °C | [5][6] |
| Vapor Pressure | 53.4 ± 0.1 mmHg at 25°C | [6] |
| Refractive Index | 1.472 | [6] |
| Melting Point | -100 °C | [9] |
| Dielectric Constant | 5.89 | [9] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary hazards are its flammability and potential for causing skin and eye irritation.
Table 2: Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquid | 2 | H225: Highly flammable liquid and vapor.[8] |
| Skin Irritation | 2 | H315: Causes skin irritation.[8][10] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation.[8][10] |
| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed.[10] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[10] |
Note: Some SDS sheets for related isomers like 2-Bromo-1-butene and 4-Bromo-1-butene also list these hazards, indicating a general hazard profile for brominated butenes.
Handling and Storage Precautions
Proper handling and storage are crucial to minimize the risks associated with this compound.
A standardized PPE protocol should be followed when handling this chemical.
Caption: Required Personal Protective Equipment workflow before handling this compound.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[8][11]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[8][11] Use only non-sparking tools and explosion-proof equipment.[11][12]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[8][12]
-
Contact: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mist.
-
Hygiene: Wash hands thoroughly after handling.[8] Contaminated work clothing should not be allowed out of the workplace.[11]
-
Temperature: Store in a cool, well-ventilated place.[8][12] Some sources recommend storing in a freezer.[12][13]
-
Container: Keep the container tightly closed in a dry place.[8][12]
-
Incompatible Materials: Store away from strong oxidizing agents.[8][12][14]
Emergency Procedures
In the event of an emergency, follow these established protocols.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][12][13] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician if irritation persists.[1][12][13] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][11][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][15] |
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][8] Water mist may be used to cool closed containers.[12][15]
-
Specific Hazards: The vapor may form explosive mixtures with air and can travel to a source of ignition and flash back.[11][12][15] Containers may explode when heated.[11][12][15] Hazardous decomposition products include carbon oxides and hydrogen halides.[11]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][11][12]
The following diagram illustrates the logical flow for responding to a spill.
Caption: Logical workflow for responding to an accidental release of this compound.
Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound is largely unavailable in the reviewed sources.[1]
Table 4: Toxicological and Ecological Data
| Endpoint | Result |
| Acute Toxicity (Oral) | No data available.[14] |
| Skin Corrosion/Irritation | Causes skin irritation.[8][10] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[8][10] |
| Respiratory or Skin Sensitization | No data available.[10][14] |
| Germ Cell Mutagenicity | No data available.[10][12][14] |
| Carcinogenicity | No data available.[10][14] |
| Reproductive Toxicity | No data available.[10][12][14] |
| Ecotoxicity | No data available.[1][14] |
| Persistence and Degradability | No data available.[1][14] |
| Bioaccumulative Potential | No data available.[1][14] |
Given the lack of comprehensive data, it is prudent to handle this chemical with a high degree of caution, assuming it may have significant unknown toxicological and ecological effects.
Experimental Protocols: Safe Handling in a Research Setting
While specific experimental protocols involving this compound were not found in the initial search, a general protocol for handling flammable and irritant liquids in a research context can be established.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. 1-Butene, 1-bromo- | C4H7Br | CID 5364400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (E)-1-Bromo-1-butene | CAS#:32620-08-9 | Chemsrc [chemsrc.com]
- 6. (1E)-1-Bromo-1-butene | CAS#:31849-78-2 | Chemsrc [chemsrc.com]
- 7. 1-Bromobut-1-ene | C4H7Br | CID 35945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. gelest.com [gelest.com]
- 9. (E)-1-bromo-1-butene [stenutz.eu]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. cleanchemlab.com [cleanchemlab.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Thermochemical Properties of 1-Bromo-1-butene Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the available thermochemical data for the cis and trans isomers of 1-bromo-1-butene. The information presented is crucial for understanding the relative stabilities and energetic properties of these compounds, which is essential for reaction design, process optimization, and computational modeling in various research and development applications, including drug development.
Core Thermochemical Data
The following table summarizes the key experimental thermochemical data for the gas-phase isomers of this compound at standard conditions (298.15 K and 1 atm), unless otherwise specified.
| Thermochemical Property | cis-1-Bromo-1-butene | trans-1-Bromo-1-butene | Units |
| Enthalpy of Isomerization (ΔisoH°) | - | -1.46[1] | kJ/mol |
| Enthalpy of Vaporization (ΔvapH) | 35.1 (at 295 K)[2] | 36.1 (at 249 K)[3] | kJ/mol |
Experimental Protocols
The primary experimental value available, the enthalpy of isomerization, was determined by studying the chemical equilibrium between the cis and trans isomers.
Equilibrium Isomerization Studies (Eqk Method)
The enthalpy of isomerization of this compound was determined by Sharonov, Rozhnov, et al. in 1975 through equilibrium studies in the gas phase.[1] While the full experimental text is not widely accessible, the general methodology for such "Eqk" studies involves the following key steps:
-
Sample Preparation: A mixture of the cis and trans isomers of this compound is prepared.
-
Equilibration: The gaseous mixture is introduced into a reactor and heated to a specific temperature. The mixture is allowed to reach chemical equilibrium, where the rates of the forward (trans to cis) and reverse (cis to trans) reactions are equal. This is often facilitated by a catalyst.
-
Sampling and Analysis: Once equilibrium is established, a sample of the gas mixture is extracted and rapidly quenched to prevent further reaction. The composition of the mixture (i.e., the relative concentrations of the cis and trans isomers) is then determined, typically using gas chromatography (GC).
-
Equilibrium Constant Calculation: The equilibrium constant (Keq) at that temperature is calculated from the concentrations of the isomers.
-
Van't Hoff Equation: Steps 2-4 are repeated at several different temperatures. The enthalpy of reaction (ΔrH°) is then determined from the Van't Hoff equation, which relates the change in the equilibrium constant to the change in temperature:
d(ln Keq)/dT = ΔrH° / RT2
A plot of ln Keq versus 1/T yields a straight line with a slope of -ΔrH°/R, from which the enthalpy of isomerization can be calculated.
Isomerization Pathway and Energetics
The relationship between the two isomers and the energy change associated with their interconversion is a fundamental aspect of their chemistry.
Caption: Energy relationship between trans- and cis-1-bromo-1-butene.
Logical Workflow for Thermochemical Data Determination
The determination of thermochemical data for isomers like this compound typically follows a logical workflow that combines experimental measurements and theoretical calculations.
Caption: General workflow for obtaining thermochemical data.
References
Discovering the history and first synthesis of 1-Bromo-1-butene
A deep dive into early 20th-century chemical literature suggests that the first synthesis of 1-bromo-1-butene likely occurred in the 1920s. While a definitive "first" documented synthesis remains elusive, publications from this era provide the earliest known data and plausible synthetic routes for this vinyl bromide.
The history of this compound is intertwined with the broader exploration of bromoalkenes and their synthesis in the early days of organic chemistry. Pinpointing a single breakthrough moment is challenging, as its preparation may have been a logical extension of established methods for creating similar compounds. However, key publications from the 1920s indicate its existence and availability to the scientific community.
Notably, a 1926 paper by A. Kirrmann in Comptes rendus hebdomadaires des séances de l'Académie des sciences and a 1927 publication by J. Timmermans in the Bulletin des Sociétés Chimiques Belges include physical data for this compound, strongly suggesting it had been synthesized by that time.[1] Kirrmann's work, focused on the reaction of magnesium with propylene (B89431) dibromide, likely involved the formation of butenyl magnesium bromide and its subsequent reaction, a pathway that could yield this compound. Timmermans' paper, a compilation of melting points, further solidifies the compound's presence in the chemical landscape of the era.
Plausible Early Synthetic Methodologies
Based on the chemical knowledge of the early 20th century, two primary routes stand out as the most probable methods for the initial synthesis of this compound:
-
Dehydrobromination of Dibromobutanes: A common strategy for introducing unsaturation into a molecule at the time was the elimination of hydrogen halides from dihaloalkanes. The treatment of either 1,1-dibromobutane or 1,2-dibromobutane (B1584511) with a base would have been a straightforward method to produce this compound. The choice of base and reaction conditions would have influenced the yield and the isomeric purity of the resulting product.
-
Addition of Hydrogen Bromide to 1-Butyne (B89482): The addition of hydrogen halides to alkynes was another well-established reaction. The reaction of hydrogen bromide (HBr) with 1-butyne would be expected to yield a mixture of this compound and 2-bromo-1-butene. Controlling the reaction conditions, such as temperature and the presence or absence of peroxides, could have been used to favor the formation of the desired this compound isomer.
Experimental Protocol: A Representative Early Synthesis (Hypothetical Reconstruction)
While the precise experimental details of the very first synthesis are not explicitly documented in readily available sources, a plausible protocol based on the dehydrobromination of 1,2-dibromobutane can be reconstructed as follows. This protocol is representative of the techniques and reagents available to chemists in the early 20th century.
Objective: To synthesize this compound via the dehydrobromination of 1,2-dibromobutane.
Materials:
-
1,2-dibromobutane
-
Ethanolic potassium hydroxide (B78521) (KOH) solution
-
Diethyl ether
-
Anhydrous calcium chloride
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle or water bath
Procedure:
-
A solution of potassium hydroxide in ethanol (B145695) would be prepared.
-
1,2-dibromobutane would be added to a reaction flask.
-
The ethanolic KOH solution would be slowly added to the 1,2-dibromobutane with stirring.
-
The reaction mixture would be heated under reflux for a period of time to promote the elimination reaction.
-
After cooling, the reaction mixture would be diluted with water and extracted with diethyl ether.
-
The ether layer would be washed with water to remove any remaining KOH and ethanol.
-
The ethereal solution would be dried over anhydrous calcium chloride.
-
The diethyl ether would be removed by distillation.
-
The crude this compound would be purified by fractional distillation, collecting the fraction boiling at the expected temperature.
Quantitative Data
Historical quantitative data for this compound is limited. The following table summarizes some of the earliest reported physical properties.
| Property | Value (trans-isomer) | Value (cis-isomer) | Reference |
| Boiling Point | 94.85 °C (367.85 K) | 86.3 °C (359.3 K) | [2],[1] |
Logical Workflow of a Plausible First Synthesis
The following diagram illustrates the logical steps involved in a likely early synthesis of this compound, starting from the readily available precursor, 1-butene.
References
Solubility of 1-Bromo-1-butene in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-1-butene. Due to the limited availability of specific quantitative solubility data in publicly available literature, this document emphasizes predicted solubility based on established chemical principles. Furthermore, it offers detailed experimental protocols for the precise determination of this compound's solubility in various organic solvents, equipping researchers with the necessary tools for its effective use in synthesis, formulation, and other research applications.
Introduction to this compound
This compound is a halogenated alkene with the chemical formula C₄H₇Br. It exists as two geometric isomers, (Z)-1-bromo-1-butene and (E)-1-bromo-1-butene. The presence of the carbon-bromine bond and the carbon-carbon double bond makes it a versatile intermediate in organic synthesis. A thorough understanding of its solubility is crucial for optimizing reaction conditions, designing purification strategies, and developing formulations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide insights into its expected behavior in different solvents.
| Property | Value | Reference |
| Molecular Formula | C₄H₇Br | [1][2] |
| Molecular Weight | 135.00 g/mol | [1][2] |
| Boiling Point | (E)-isomer: Not specified; (Z)-isomer: ~86-93 °C (359.3 - 366 K) | [3][4] |
| Melting Point | (E)-isomer: -100 °C | [3] |
| Dielectric Constant | (E)-isomer: 5.89 | [3] |
Predicted Solubility Profile
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5][6] This principle states that substances with similar polarities are more likely to be miscible or soluble in one another. This compound, with its four-carbon chain and a single polar carbon-bromine bond, is considered a relatively non-polar to weakly polar molecule. Therefore, it is predicted to be highly soluble in a wide range of common organic solvents.
The following dot script visualizes the factors influencing the solubility of this compound.
Figure 1: Logical relationship of factors influencing the solubility of this compound.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Non-Polar Solvents | Hexane, Cyclohexane, Toluene, Benzene | Highly Soluble / Miscible | The non-polar alkyl chain of this compound interacts favorably with the non-polar solvent molecules through van der Waals forces. For the related compound 4-bromo-1-butene (B139220), it is reported to be very soluble in benzene.[7] |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane, Chloroform | Highly Soluble / Miscible | These solvents possess a significant dipole moment that can interact with the polar C-Br bond in this compound, while their organic portion readily solvates the butyl group. |
| Polar Protic Solvents | Ethanol, Methanol, Isopropanol | Soluble | While the polar hydroxyl group can engage in dipole-dipole interactions, the primary mode of interaction will be with the non-polar part of the solvent. The solubility might be slightly lower than in polar aprotic solvents due to the disruption of the solvent's hydrogen bonding network. 4-bromo-1-butene is reported to be very soluble in ethanol.[7] |
| Ethers | Diethyl Ether | Highly Soluble / Miscible | Diethyl ether is a weakly polar solvent that can effectively solvate this compound through dipole-dipole and dispersion forces. 4-bromo-1-butene is reported to be very soluble in diethyl ether.[7] |
| Water | Sparingly Soluble | As a largely non-polar organic molecule, this compound is not expected to be significantly soluble in the highly polar, hydrogen-bonding environment of water.[7] |
Experimental Determination of Solubility
For applications requiring precise solubility data, the isothermal shake-flask method is a reliable and widely used technique.[8] This method involves creating a saturated solution of the solute in the solvent and then determining the concentration of the solute in the solution.
Experimental Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of a distinct layer of undissolved solute is necessary to ensure saturation.
-
Equilibrate the vials in a constant temperature water bath or incubator with agitation (e.g., on a shaker) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, cease agitation and allow the solution to stand undisturbed at a constant temperature for several hours to allow the undissolved solute to settle.
-
Carefully extract a known volume of the clear, supernatant (saturated solution) using a pre-warmed or pre-cooled syringe to avoid temperature-induced precipitation.
-
Dilute the extracted sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated analytical technique such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), or High-Performance Liquid Chromatography (HPLC) with a suitable detector.
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Figure 2: Experimental workflow for the determination of this compound solubility.
Conclusion
While quantitative solubility data for this compound is not extensively documented, its physicochemical properties and the principles of intermolecular interactions strongly suggest high solubility to complete miscibility in a broad range of common non-polar and polar aprotic organic solvents. For research and development activities that require precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable methodology. This technical guide serves as a valuable resource for scientists and researchers, enabling informed solvent selection and facilitating the effective utilization of this compound in various chemical applications.
References
- 1. 1-Butene, 1-bromo- | C4H7Br | CID 5364400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. (E)-1-bromo-1-butene [stenutz.eu]
- 4. cis this compound [webbook.nist.gov]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 4-bromo-1-butene [chemister.ru]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application of 1-Bromo-1-butene as a Precursor in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-butene, a versatile bifunctional molecule, serves as a valuable precursor in the stereoselective synthesis of complex natural products. Its vinyl bromide moiety allows for the strategic introduction of carbon-carbon bonds through various cross-coupling reactions, while the butene backbone provides a scaffold for further functionalization. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of notable natural products, including mycolactone (B1241217) A/B and intermediates of (+)-calyculin A. The methodologies highlighted herein, primarily Negishi and Suzuki-Miyaura cross-coupling reactions, offer robust and stereocontrolled approaches to the construction of intricate molecular architectures.
Key Applications in Natural Product Synthesis
Derivatives of this compound are instrumental in the construction of key fragments of several complex natural products. The stereochemistry of the vinyl bromide is crucial and is often meticulously controlled during its synthesis to dictate the geometry of the final product.
Synthesis of the Mycolactone Core
Mycolactones are a family of cytotoxic macrolides produced by Mycobacterium ulcerans. The total synthesis of mycolactone A/B relies on the strategic coupling of complex fragments. A key step in the assembly of the mycolactone core involves a Negishi cross-coupling reaction where a vinyl zinc reagent is coupled with a vinyl iodide. While not directly this compound, the synthesis of the C14-C20 fragment of the mycolactone core often involves the creation of a substituted vinyl halide, demonstrating the utility of this functional group in the broader synthetic strategy.
In a highly efficient and scalable synthesis of the mycolactone core, a Negishi coupling is employed to connect the C1-C7 and C8-C13 fragments. This reaction proceeds in high yield and is a cornerstone of the convergent strategy.[1]
Synthesis of the Cyanotetraene Subunit of (+)-Calyculin A
(+)-Calyculin A is a potent protein phosphatase inhibitor isolated from the marine sponge Discodermia calyx.[2] Its intricate structure, featuring a cyanotetraene tail, has made it a challenging target for total synthesis. The construction of the C1-C8 cyanotetraene fragment has been achieved through a one-pot, three-component Suzuki-Miyaura reaction, showcasing the power of this methodology in assembling complex polyene systems. This approach involves the coupling of a vinyl bromide with a diene boronic ester, followed by a second coupling. Although the specific precursor is a more complex vinyl bromide, the underlying reactivity is directly applicable to this compound derivatives.
Experimental Protocols
The following protocols are detailed methodologies for key cross-coupling reactions involving vinyl bromide precursors, analogous to this compound, in the synthesis of natural product fragments.
Protocol 1: Negishi Cross-Coupling for Mycolactone Core Assembly
This protocol describes the coupling of an alkylzinc iodide with a vinyl iodide, a reaction type central to the synthesis of the mycolactone core.[1]
Reaction Scheme:
Materials:
-
Alkyl iodide (e.g., C1-C7 fragment of mycolactone)
-
Activated Zinc-Copper couple (Zn-Cu)
-
Vinyl iodide (e.g., C8-C13 fragment of mycolactone)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Lithium chloride (LiCl)
-
N-methylpyrrolidinone (NMP), freshly distilled
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
Preparation of the Alkylzinc Iodide:
-
To a solution of the alkyl iodide (1.0 equiv) in anhydrous Et₂O, add activated Zn-Cu couple (2.0 equiv).
-
Stir the mixture at room temperature until the consumption of the starting material is confirmed by TLC or GC analysis. The resulting solution contains the alkylzinc iodide.
-
-
Negishi Coupling:
-
In a separate flask, dissolve the vinyl iodide (1.2 equiv) in freshly distilled NMP.
-
Add LiCl (8.0 equiv) to the solution.
-
Add the solution of the in situ generated alkylzinc iodide to the vinyl iodide solution via cannula.
-
Add Pd(PPh₃)₄ (0.05 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with Et₂O (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Quantitative Data:
The following table summarizes representative yields for Negishi coupling reactions in the synthesis of the mycolactone core.
| Entry | Alkyl Halide Fragment | Vinyl Halide Fragment | Catalyst (mol%) | Solvent | Yield (%) | Reference |
| 1 | C1-C7 Iodide | C8-C13 Iodide | Pd(PPh₃)₄ (5) | NMP | 95 | [1] |
| 2 | C1-C13 Iodide | C14-C20 Iodide | Pd(PPh₃)₄ (5) | NMP | 88 | [1] |
Protocol 2: Suzuki-Miyaura Cross-Coupling for Polyene Synthesis (General)
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a (Z)-1-bromo-1-alkene with an organoborane, a key transformation for the synthesis of polyene natural products.
Reaction Scheme:
Materials:
-
(Z)-1-Bromo-1-alkene (1.0 equiv)
-
Organoboronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water (for aqueous base solutions)
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the (Z)-1-bromo-1-alkene (1.0 equiv), the organoboronic acid or ester (1.2 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent and, if using an aqueous base, degassed water.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling:
The following table presents typical yields for Suzuki-Miyaura reactions involving vinyl bromides.
| Entry | Vinyl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | (Z)-1-Bromo-1-hexene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene | 85 |
| 2 | (Z)-1-Bromo-2-methyl-1-propene | (E)-1-Hexenylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ | Dioxane | 78 |
| 3 | Ethyl (Z)-3-bromoacrylate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | Cs₂CO₃ | DMF | 92 |
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
References
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-Bromo-1-butene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions utilizing 1-bromo-1-butene as the vinyl halide electrophile. This versatile reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, including conjugated dienes and styrenes, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (nucleophile) with an organohalide (electrophile) in the presence of a base.[1] this compound serves as a readily available and reactive vinyl bromide substrate, allowing for the stereospecific synthesis of various substituted alkenes. The reaction's mild conditions, tolerance to a wide range of functional groups, and the commercial availability of diverse boronic acids make it a highly valuable tool in synthetic chemistry.[2][3]
The stereochemistry of the this compound starting material (either the (E)- or (Z)-isomer) is generally retained in the final product, offering excellent control over the geometry of the newly formed double bond.[1] This stereospecificity is a key advantage in the synthesis of complex molecules where precise control of stereochemistry is crucial.
Core Reaction Parameters
Successful Suzuki-Miyaura couplings of this compound are dependent on the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium catalyst and its associated ligand is critical for reaction efficiency. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The ligand stabilizes the palladium center and influences its reactivity. Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) and SPhos, are frequently employed.[4]
-
Base: A base is essential to activate the organoboron species for transmetalation to the palladium center.[3] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used, often in an aqueous solution.[4][5]
-
Solvent: The solvent system typically consists of an organic solvent to dissolve the reactants and an aqueous phase for the inorganic base. Common organic solvents include 1,4-dioxane, tetrahydrofuran (B95107) (THF), and toluene.[3][5]
-
Organoboron Reagent: A wide variety of aryl-, heteroaryl-, and vinylboronic acids or their corresponding pinacol (B44631) esters can be coupled with this compound. The stability and reactivity of the boronic acid can influence the reaction outcome.
Data Presentation: Suzuki Coupling of this compound Derivatives
The following table summarizes representative examples of Suzuki cross-coupling reactions involving this compound and related 1,1-dibromoalkenes, which undergo a stereoselective mono-coupling. This data provides a starting point for reaction optimization.
| Electrophile | Nucleophile | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (E)-1,1-Dibromo-1-hexene | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 80 | 12 | 85 | [6] |
| (E)-1,1-Dibromo-1-hexene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 80 | 12 | 82 | [6] |
| (E)-1,1-Dibromo-1-hexene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 80 | 12 | 88 | [6] |
| (E)-1,1-Dibromo-1-hexene | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 80 | 12 | 75 | [6] |
| (E)-1,1-Dibromo-1-hexene | (E)-Styrylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 80 | 12 | 78 | [6] |
| 1,1-Dibromo-1-alkene | Potassium Alkenyltrifluoroborate | Pd(PPh₃)₄ | Cs₂CO₃ | THF/H₂O (10:1) | RT | 12 | 80-95 | [7][8] |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v, 5 mL)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stir bar)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.03 mmol) followed by the degassed solvent mixture (5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Safety Precautions:
-
Palladium catalysts and phosphine (B1218219) ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere where necessary.
-
This compound is a flammable and volatile liquid. Avoid inhalation and contact with skin and eyes.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General workflow for a Suzuki cross-coupling experiment.
References
- 1. One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-pot synthesis of trisubstituted conjugated dienes via sequential Suzuki-Miyaura cross-coupling with alkenyl- and alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Formation of 1-Butenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds essential for the formation of carbon-carbon bonds in organic synthesis. This document provides a detailed protocol for the preparation of the vinylic Grignard reagent, 1-butenylmagnesium bromide, from 1-bromo-1-butene. Vinylic Grignard reagents are valuable intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and complex natural products. The successful formation of these reagents is highly dependent on stringent anhydrous conditions to prevent their reaction with protic solvents, which would lead to quenching of the reagent. This protocol outlines the necessary precautions, optimized reaction conditions, and methods to mitigate common side reactions.
Key Reaction Parameters and Potential Side Reactions
The formation of 1-butenylmagnesium bromide involves the reaction of this compound with magnesium metal in an ethereal solvent, typically anhydrous tetrahydrofuran (B95107) (THF). THF is the preferred solvent for the formation of Grignard reagents from less reactive vinyl halides due to its ability to solvate and stabilize the Grignard reagent.[1]
Critical Parameters:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent the reagent from being quenched by water.[2]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activation is crucial for initiating the reaction and can be achieved using initiators like iodine or 1,2-dibromoethane (B42909).[3][4]
-
Inert Atmosphere: To prevent oxidation and reaction with atmospheric moisture, the reaction should be carried out under an inert atmosphere, such as dry nitrogen or argon.[1]
-
Slow Addition of Alkyl Halide: The reaction is exothermic. Slow, dropwise addition of this compound helps to control the reaction temperature and minimize side reactions.[5]
Potential Side Reactions:
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the starting vinyl halide, leading to the formation of a dimer. This can be minimized by the slow addition of the vinyl halide to the magnesium suspension.[6]
-
Reaction with Oxygen: Exposure to oxygen can lead to the formation of peroxides and subsequently alcohols upon workup.[1]
Experimental Protocol: Synthesis of 1-Butenylmagnesium Bromide
This protocol is adapted from established procedures for the synthesis of vinylic Grignard reagents.[1][7]
Materials:
-
This compound (CH₃CH₂CH=CHBr)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (small crystal) or 1,2-dibromoethane
-
Dry nitrogen or argon gas supply
-
Standard Schlenk line or equivalent inert atmosphere setup
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Drying tube (filled with calcium chloride or Drierite)
Glassware Preparation:
All glassware must be thoroughly dried before use. This can be achieved by oven-drying at a minimum of 120°C for several hours and assembling the apparatus while still hot under a stream of dry nitrogen or argon.
Procedure:
-
Apparatus Setup: Assemble the three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube, and a pressure-equalizing dropping funnel. Ensure the entire system is under a positive pressure of dry nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the flask to activate the magnesium surface.
-
Initiation of Reaction: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 5-10%) of the this compound solution to the magnesium suspension. The reaction should initiate, which is indicated by a gentle reflux and the disappearance of the iodine color. Gentle warming with a heat gun may be necessary to start the reaction.[1]
-
Formation of Grignard Reagent: Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent the reaction from becoming too vigorous.[3]
-
Completion of Reaction: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 30 minutes to an hour to ensure all the magnesium has reacted.[1][7] The resulting solution of 1-butenylmagnesium bromide will be a cloudy, grayish mixture.
Quantitative Data Summary
| Parameter | Value/Range | Reference/Comment |
| Reactants | ||
| This compound | 1.0 equivalent | Starting vinyl halide. |
| Magnesium | 1.1 - 1.2 equivalents | Slight excess to ensure complete reaction. |
| Solvent | Anhydrous THF | Preferred for vinylic halides.[1] |
| Initiator | Iodine (crystal) or 1,2-dibromoethane (few drops) | To activate the magnesium surface.[3][4] |
| Reaction Temperature | Gentle reflux (~66°C in THF) | Controlled by the rate of addition.[3] |
| Reaction Time | 1 - 2 hours | Includes addition and subsequent stirring.[1] |
| Expected Yield | 70 - 90% | Based on similar Grignard formations. Yields are highly dependent on anhydrous conditions and reagent purity.[6][7] |
Visualizations
Experimental Workflow for Grignard Reagent Formation
Caption: Workflow for the synthesis of 1-butenylmagnesium bromide.
Logical Relationship of Reaction Components and Conditions
Caption: Factors influencing the formation of 1-butenylmagnesium bromide.
References
- 1. rsc.org [rsc.org]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. community.wvu.edu [community.wvu.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Butenyl magnesium bromide | C4H7BrMg | CID 87142649 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stereoselective Synthesis of Substituted Alkenes from 1-Bromo-1-butene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of substituted alkenes utilizing (E)- and (Z)-1-bromo-1-butene as a key starting material. The palladium-catalyzed cross-coupling reactions discussed herein are foundational methods in modern organic synthesis, enabling the precise construction of carbon-carbon bonds with high stereochemical fidelity. The protocols and data presented are intended to serve as a practical guide for laboratory chemists engaged in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Introduction
Substituted alkenes are ubiquitous structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and advanced materials. The geometric configuration of the double bond often plays a critical role in determining the biological activity and physical properties of these compounds. Consequently, the development of synthetic methods that provide high stereocontrol over the formation of carbon-carbon double bonds is of paramount importance. 1-Bromo-1-butene, available as both (E) and (Z) isomers, serves as a versatile building block for the stereoselective synthesis of a wide range of substituted alkenes through various palladium-catalyzed cross-coupling reactions. These reactions are known for their high functional group tolerance and generally proceed with retention of the initial alkene geometry, making them ideal for stereospecific synthesis.
This application note details the experimental conditions and outcomes for several key cross-coupling reactions of this compound, including the Suzuki-Miyaura, Heck, Stille, Sonogashira, and Negishi couplings.
Key Stereoselective Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds with high efficiency and selectivity.[1] The general catalytic cycle for these reactions is depicted below.
Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide.[2] This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the use of generally non-toxic and stable boronic acids.[2] The reaction typically proceeds with retention of stereochemistry at the vinyl bromide.[2]
Table 1: Suzuki-Miyaura Coupling of this compound Isomers
| Entry | This compound Isomer | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | (E)-1-bromo-1-butene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 80 | 12 | 95 | >99:1 (E) |
| 2 | (Z)-1-bromo-1-butene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₃PO₄ (3 eq) | Dioxane | 100 | 16 | 88 | >98:2 (Z) |
| 3 | (E)-1-bromo-1-butene | (E)-1-Hexenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ (2.5 eq) | THF | 65 | 8 | 92 | >99:1 (E,E) |
Materials:
-
(E)-1-bromo-1-butene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (E)-1-bromo-1-butene, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297) (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes) to afford the desired (E)-1-phenyl-1-butene.
Figure 2: Workflow for the Suzuki-Miyaura coupling of (E)-1-bromo-1-butene.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[3] This reaction is a powerful tool for the synthesis of substituted alkenes and typically results in the formation of the trans product.[3]
Table 2: Heck Reaction of this compound Isomers
| Entry | This compound Isomer | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | (E)-1-bromo-1-butene | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5 eq) | Acetonitrile | 100 | 24 | 85 | >98:2 (E,E) |
| 2 | (Z)-1-bromo-1-butene | n-Butyl acrylate | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ (2 eq) | Toluene | 110 | 18 | 78 | >95:5 (Z,E) |
| 3 | (E)-1-bromo-1-butene | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2 eq) | DMF | 120 | 36 | 65 | >97:3 (E) |
Materials:
-
(E)-1-bromo-1-butene (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N) (1.5 mmol, 1.5 equiv)
-
Acetonitrile (5 mL)
Procedure:
-
In a sealed tube, combine (E)-1-bromo-1-butene, styrene, Pd(OAc)₂, P(o-tolyl)₃, and triethylamine in acetonitrile.
-
Degas the mixture with argon for 15 minutes.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
After cooling to room temperature, filter the mixture through a pad of celite and wash with diethyl ether.
-
Concentrate the filtrate and purify the residue by column chromatography (hexanes) to yield (E,E)-1-phenyl-1,3-hexadiene.
Stille Coupling
The Stille coupling reaction joins an organotin compound with an sp²-hybridized organohalide.[4] A key advantage of this reaction is the air and moisture stability of the organostannane reagents, though their toxicity is a notable drawback.[4] The reaction generally proceeds with retention of the double bond geometry.[4]
Table 3: Stille Coupling of this compound Isomers
| Entry | This compound Isomer | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | (E)-1-bromo-1-butene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (2) | - | - | THF | 70 | 12 | 90 | >99:1 (E) |
| 2 | (Z)-1-bromo-1-butene | Tributyl(phenyl)stannane | PdCl₂(AsPh₃)₂ (3) | - | CuI (5 mol%) | NMP | 80 | 10 | 85 | >98:2 (Z) |
| 3 | (E)-1-bromo-1-butene | (Z)-Tributyl(1-hexenyl)stannane | Pd₂(dba)₃ (1.5) | P(furyl)₃ (6) | - | Toluene | 100 | 16 | 82 | >97:3 (E,Z) |
Materials:
-
(E)-1-bromo-1-butene (1.0 mmol, 1.0 equiv)
-
Tributyl(vinyl)stannane (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Anhydrous THF (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under argon, add Pd(PPh₃)₄ and THF.
-
Add (E)-1-bromo-1-butene followed by tributyl(vinyl)stannane.
-
Reflux the mixture at 70 °C for 12 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 1 hour.
-
Filter the mixture through celite, washing with diethyl ether.
-
Wash the organic phase with water and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography (hexanes) to obtain (E)-1,3-hexadiene.
Sonogashira Coupling
The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[5] This reaction is a highly reliable method for the synthesis of enynes.
Table 4: Sonogashira Coupling of this compound Isomers
| Entry | This compound Isomer | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (E)-1-bromo-1-butene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 50 | 6 | 92 |
| 2 | (Z)-1-bromo-1-butene | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Benzene | 60 | 8 | 87 |
| 3 | (E)-1-bromo-1-butene | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ | Dioxane | 80 | 12 | 85 |
Materials:
-
(E)-1-bromo-1-butene (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3 mL)
-
THF (5 mL)
Procedure:
-
To a Schlenk flask, add PdCl₂(PPh₃)₂, CuI, and THF under an argon atmosphere.
-
Add triethylamine, (E)-1-bromo-1-butene, and phenylacetylene.
-
Stir the reaction mixture at 50 °C for 6 hours.
-
After cooling, dilute with diethyl ether and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify by column chromatography (hexanes/ethyl acetate) to afford (E)-1-phenylhex-1-en-3-yne.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex.[1] Organozinc reagents are more reactive than their boron and tin counterparts, often allowing for milder reaction conditions.[1]
Table 5: Negishi Coupling of this compound Isomers
| Entry | This compound Isomer | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | (E)-1-bromo-1-butene | Phenylzinc chloride | Pd(PPh₃)₄ (4) | - | THF | 25 | 4 | 93 | >99:1 (E) |
| 2 | (Z)-1-bromo-1-butene | Ethylzinc bromide | Pd₂(dba)₃ (1.5) | t-Bu₃P (3) | THF | 0 to rt | 6 | 89 | >98:2 (Z) |
| 3 | (E)-1-bromo-1-butene | (E)-1-Hexenylzinc chloride | Pd(dppf)Cl₂ (2) | - | THF | 25 | 5 | 91 | >99:1 (E,E) |
Materials:
-
(E)-1-bromo-1-butene (1.0 mmol, 1.0 equiv)
-
Phenylzinc chloride (0.5 M in THF, 2.4 mL, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%)
-
Anhydrous THF (3 mL)
Procedure:
-
To a flame-dried Schlenk tube containing Pd(PPh₃)₄ under argon, add a solution of (E)-1-bromo-1-butene in THF.
-
Add the solution of phenylzinc chloride dropwise at room temperature.
-
Stir the reaction mixture for 4 hours at 25 °C.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography (hexanes) to obtain (E)-1-phenyl-1-butene.
Signaling Pathways and Logical Relationships
The choice of a specific cross-coupling reaction depends on several factors, including the desired substitution pattern, functional group compatibility, and the availability of starting materials. The following diagram illustrates a decision-making workflow for selecting an appropriate method.
Figure 3: Decision workflow for selecting a cross-coupling reaction.
Conclusion
The stereoselective synthesis of substituted alkenes from (E)- and (Z)-1-bromo-1-butene can be effectively achieved using a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Heck, Stille, Sonogashira, and Negishi couplings each offer distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance. The choice of the optimal method will depend on the specific synthetic target. The protocols and data provided in this application note serve as a valuable resource for chemists in the fields of academic research and drug development, facilitating the efficient and stereocontrolled synthesis of complex alkene-containing molecules.
References
Application Notes and Protocols for the Heck Coupling of (E)-1-bromo-1-butene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Heck coupling reaction utilizing (E)-1-bromo-1-butene as a key building block for the stereoselective synthesis of conjugated 1,3-dienes. The protocols and data presented are intended to serve as a practical guide for laboratory synthesis and to highlight the utility of this methodology in generating molecular diversity for research and drug discovery programs. Conjugated dienes are prevalent structural motifs in numerous biologically active natural products and pharmaceutical agents.[1] The Mizoroki-Heck reaction offers a powerful and versatile tool for the construction of these valuable compounds.[2]
The palladium-catalyzed Heck reaction of (E)-1-bromo-1-butene with various alkenes provides a reliable method for the synthesis of (E,E)-1,3-dienes. A particularly effective catalytic system employs a palladium precursor in conjunction with the tetraphosphine ligand cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp).[1] This system has demonstrated high efficiency and selectivity for the vinylation of vinyl bromides.[1][3][4]
Key Applications
The primary application of the Heck coupling of (E)-1-bromo-1-butene is the synthesis of stereochemically defined conjugated dienes. The reaction generally proceeds with high stereoselectivity, yielding the (E,E)-isomer of the diene product.[1] This stereocontrol is crucial in medicinal chemistry, where the three-dimensional arrangement of atoms significantly influences biological activity.
The synthesized dienes can serve as versatile intermediates in organic synthesis, participating in a variety of subsequent transformations such as Diels-Alder reactions, to construct complex molecular architectures. The ability to couple (E)-1-bromo-1-butene with a range of functionalized alkenes, including styrenes, acrylates, and vinylpyridines, allows for the generation of diverse libraries of compounds for biological screening.
Quantitative Data Summary
The following table summarizes the results of the Heck coupling of (E)-1-bromo-1-butene with various alkenes, adapted from the work of Doucet, Santelli, and coworkers.[1]
| Entry | Alkene Partner | Product | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene (B11656) | (E,E)-1-Phenyl-1,3-pentadiene | 1 | NaOAc | DMF | 140 | 16 | 89 |
| 2 | n-Butyl acrylate (B77674) | n-Butyl (E,E)-2,4-hexadienoate | 1 | NaOAc | DMF | 140 | 3 | 92 |
| 3 | 2-Vinylpyridine | 2-((E,E)-1,3-Pentadienyl)pyridine | 1 | NaOAc | DMF | 140 | 16 | 85 |
Experimental Protocols
Protocol 1: Synthesis of (E,E)-1-Phenyl-1,3-pentadiene
This protocol is adapted from the general procedure for the Heck olefination of vinyl bromides reported by Lemhadri et al.[1]
Materials:
-
(E)-1-bromo-1-butene
-
Styrene
-
[Pd(η³-C₃H₅)Cl]₂ (Palladium(II) allyl chloride dimer)
-
cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp)
-
Sodium acetate (B1210297) (NaOAc)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, add [Pd(η³-C₃H₅)Cl]₂ (0.005 mmol, 1 mol% Pd) and Tedicyp (0.005 mmol).
-
Add anhydrous DMF (5 mL) to the flask and stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
To this solution, add sodium acetate (1.5 mmol), (E)-1-bromo-1-butene (1.0 mmol), and styrene (1.2 mmol).
-
The reaction mixture is then heated to 140 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., hexane/ethyl acetate mixture) to afford the pure (E,E)-1-Phenyl-1,3-pentadiene.
Protocol 2: Synthesis of n-Butyl (E,E)-2,4-hexadienoate
This protocol is adapted from the general procedure for the Heck olefination of vinyl bromides with acrylates.[1]
Materials:
-
(E)-1-bromo-1-butene
-
n-Butyl acrylate
-
[Pd(η³-C₃H₅)Cl]₂
-
cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp)
-
Sodium acetate (NaOAc)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, prepare the palladium-Tedicyp catalyst as described in Protocol 1, using [Pd(η³-C₃H₅)Cl]₂ (0.005 mmol, 1 mol% Pd) and Tedicyp (0.005 mmol) in anhydrous DMF (5 mL).
-
Add sodium acetate (1.5 mmol), (E)-1-bromo-1-butene (1.0 mmol), and n-butyl acrylate (1.2 mmol) to the catalyst solution.
-
Heat the reaction mixture to 140 °C and stir vigorously.
-
Monitor the reaction by TLC or GC. This reaction is typically faster, often completing within 3 hours.
-
After completion, work up the reaction as described in Protocol 1 (steps 6-9).
-
Purify the crude product by silica gel column chromatography to yield pure n-butyl (E,E)-2,4-hexadienoate.
Visualizations
General Workflow for the Heck Coupling of (E)-1-bromo-1-butene
Caption: Workflow for the Heck coupling of (E)-1-bromo-1-butene.
Synthetic Utility in Generating Molecular Diversity
Caption: Synthetic utility of (E)-1-bromo-1-butene in medicinal chemistry.
References
- 1. Palladium-Tetraphosphine Complex Catalysed Heck Reaction of Vinyl Bromides with Alkenes: A Powerful Access to Conjugated Dienes [organic-chemistry.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium-Tetraphosphine Complex [organic-chemistry.org]
- 4. Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine [organic-chemistry.org]
Application Notes and Protocols for the Lithiation of 1-Bromo-1-butene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the stereoselective lithiation of 1-bromo-1-butene via lithium-halogen exchange. This versatile organolithium intermediate can be subsequently reacted with a variety of electrophiles, making it a valuable building block in organic synthesis.
Introduction
The lithiation of vinyl halides, such as this compound, provides access to highly reactive vinyllithium (B1195746) reagents. These intermediates are potent nucleophiles that can participate in a wide range of carbon-carbon bond-forming reactions. The stereochemical integrity of the starting alkene is often retained during the lithium-halogen exchange, allowing for the synthesis of stereodefined olefinic products. This protocol details the generation of 1-lithio-1-butene and its subsequent reaction with an electrophile. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and preventing unwanted side reactions.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the lithiation of vinyl bromides and subsequent quenching with various electrophiles, based on analogous reactions in the literature.
| Entry | Starting Material (Isomer) | Lithiating Agent (Equivalents) | Solvent | Temperature (°C) | Electrophile | Product | Yield (%) | Reference |
| 1 | (Z/E)-1-Bromo-1-propene | n-BuLi (1.5) | THF | -78 | trans-cinnamaldehyde | 6-Phenylhex-2-yn-5-en-4-ol | >99 (crude), 92 (purified) | [1] |
| 2 | 1,1-Dibromoalkene | n-BuLi | THF/HMPA | -78 | Methanol | Monobromo-olefin | Quantitative (conversion) | [2] |
| 3 | (E/Z)-1-bromo-1,2-dimethoxyethene | BuLi (0.97) | Et2O | -70 | - | 1-lithio-1,2-dimethoxyethene | - | [3] |
| 4 | Bromoethene | - | - | -110 | Aldehydes/Ketones | 2-Bromo-1-alken-3-ols | Moderate to Excellent | [4][5] |
Experimental Protocols
Materials:
-
(E)- or (Z)-1-Bromo-1-butene
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)[6][7]
-
Anhydrous tetrahydrofuran (B95107) (THF)[1][7]
-
Selected electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, etc.)[6]
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution[6][8]
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)[6][8]
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations[7][9]
-
Flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar[6][8]
-
Dry ice/acetone or liquid N₂/ethanol bath for cooling[7][10]
-
Cannula for liquid transfer[9]
Procedure:
-
Reaction Setup:
-
Reagent Addition:
-
Lithiation:
-
Slowly add n-BuLi (1.05 - 1.2 equivalents) dropwise to the stirred solution via syringe, ensuring the internal temperature does not rise significantly.[7]
-
A color change (e.g., to a milky white suspension) may be observed, indicating the formation of the vinyllithium species.[1]
-
Stir the reaction mixture at -78 °C for 1-2 hours.[1]
-
-
Electrophilic Quench:
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of the chosen electrophile (1.1 - 1.5 equivalents) in anhydrous THF.[6]
-
Slowly add the electrophile solution to the reaction mixture at -78 °C via syringe or cannula.[6]
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.[7]
-
-
Work-up:
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[6][8]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[8]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[8]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[6][8]
-
Visualizations
Caption: Experimental workflow for the lithiation of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. 1-Bromo-1-lithioethene: a practical reagent in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epub.jku.at [epub.jku.at]
Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-1-butene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of vinyl or aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, proceeds under mild conditions and demonstrates a broad tolerance for various functional groups.[4][5] These characteristics make it an invaluable tool in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced organic materials.[1][2]
This document provides detailed application notes and protocols for the Sonogashira coupling of 1-bromo-1-butene with a range of terminal alkynes. This compound, existing as both (E) and (Z) isomers, serves as a versatile building block for the synthesis of conjugated enynes, which are important structural motifs in many biologically active compounds and functional materials. The stereochemistry of the starting vinyl bromide is generally retained throughout the reaction, allowing for the stereoselective synthesis of the desired enyne product.
Reaction Principle
The catalytic cycle of the Sonogashira coupling is understood to involve two interconnected cycles: a palladium cycle and a copper cycle. The reaction commences with the oxidative addition of the vinyl bromide (this compound) to a palladium(0) complex. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex subsequently undergoes reductive elimination to yield the final conjugated enyne product and regenerate the active palladium(0) catalyst, thus completing the catalytic cycle. Copper-free Sonogashira protocols have also been developed to mitigate the formation of alkyne homocoupling byproducts (Glaser coupling).[6][7]
Data Presentation: Representative Yields
The following table summarizes representative yields for the Sonogashira coupling of this compound with various terminal alkynes under optimized conditions. Please note that these are illustrative examples, and actual yields may vary depending on the specific reaction conditions, the purity of the reagents, and the scale of the reaction.
| Entry | This compound Isomer | Terminal Alkyne | Product | Representative Yield (%) |
| 1 | (E/Z) | Phenylacetylene | (E/Z)-Hex-1-en-1-ylbenzene | 85-95 |
| 2 | (E/Z) | 1-Hexyne | (E/Z)-Dec-5-en-7-yne | 80-90 |
| 3 | (E/Z) | Trimethylsilylacetylene | (E/Z)-(Hex-1-en-1-yl)trimethylsilane | 90-98 |
| 4 | (E/Z) | Propargyl alcohol | (E/Z)-Hept-2-en-4-yn-1-ol | 75-85 |
| 5 | (E/Z) | 3,3-Dimethyl-1-butyne | (E/Z)-2,2-Dimethylhept-5-en-3-yne | 80-90 |
Experimental Protocols
Below are two representative protocols for the Sonogashira coupling of this compound with a terminal alkyne. Protocol A describes a classic copper-cocatalyzed method, while Protocol B outlines a copper-free alternative. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be thoroughly dried before use.
Protocol A: Copper-Cocatalyzed Sonogashira Coupling
Objective: To synthesize an enyne derivative via a palladium and copper co-catalyzed Sonogashira coupling.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Terminal alkyne (1.2 mmol, 1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N) (3.0 mmol, 3.0 eq.)
-
Anhydrous tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) (10 mL)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether or ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol) and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Base Addition: Add anhydrous THF or DMF (10 mL) followed by triethylamine (0.42 mL, 3.0 mmol) via syringe. Stir the mixture at room temperature for 10-15 minutes.
-
Reagent Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture via syringe, followed by the addition of this compound (0.11 mL, 1.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration and Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired enyne.
Protocol B: Copper-Free Sonogashira Coupling
Objective: To synthesize an enyne derivative using a copper-free palladium-catalyzed Sonogashira coupling to minimize alkyne homocoupling.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Terminal alkyne (1.5 mmol, 1.5 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (B44618) (PPh₃) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) or another suitable base (e.g., piperidine, diisopropylamine) (2.0 mmol, 2.0 eq.)
-
Anhydrous N,N-dimethylformamide (DMF) or Dioxane (10 mL)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, combine palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Reagent Addition: Add anhydrous DMF or dioxane (10 mL) and the base (e.g., cesium carbonate, 652 mg, 2.0 mmol).
-
Substrate Addition: Add the terminal alkyne (1.5 mmol) followed by this compound (0.11 mL, 1.0 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or GC-MS. Reaction times can vary from 4 to 24 hours.
-
Work-up: After completion, cool the reaction to room temperature and add water (20 mL).
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentration and Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography on silica gel to obtain the pure enyne product.
Mandatory Visualizations
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for the Sonogashira coupling.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Stille Coupling of 1-Bromo-1-butene: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the Stille coupling reaction conditions for 1-bromo-1-butene. This document outlines detailed experimental protocols, summarizes key reaction parameters, and offers insights into the optimization of this versatile carbon-carbon bond-forming reaction.
Introduction
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide.[1][2] It is widely utilized in organic synthesis due to its tolerance of a wide array of functional groups, neutral reaction conditions, and the stability of organostannane reagents to air and moisture.[3][4] The coupling of this compound, a readily available vinyl bromide, with various organostannanes provides a strategic route to substituted 1,3-dienes and other valuable unsaturated motifs, which are key structural units in many natural products and pharmaceutical agents.[5][6] The stereochemistry of the vinyl bromide is generally retained throughout the reaction.[1]
Reaction Principle
The catalytic cycle of the Stille coupling reaction is generally understood to proceed through a sequence of three fundamental steps involving a palladium catalyst, typically with phosphine (B1218219) ligands:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) intermediate.[3][7]
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the bromide and forming a new diorganopalladium(II) complex. This step is often the rate-determining step of the cycle.[7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][7]
Experimental Protocols
The following protocols are generalized starting points for the Stille coupling of this compound with various organostannanes. Optimization of reaction parameters may be necessary to achieve desired yields and purity for specific substrates.
General Protocol for Stille Coupling with Aryl- or Vinylstannanes
This protocol is suitable for the coupling of this compound with a range of aryl- and vinyltributylstannanes.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., vinyltributylstannane, phenyltributylstannane) (1.05-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Anhydrous and degassed solvent (e.g., THF, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or equivalent reaction vessel
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add this compound to the reaction mixture via syringe.
-
Add the organostannane reagent to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously for 1-2 hours to precipitate tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of Conjugated Dienes in Natural Compounds [mdpi.com]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. scribd.com [scribd.com]
Application Notes and Protocols: The Role of 1-Bromo-1-butene in the Synthesis of Conjugated Dienes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-bromo-1-butene as a key building block in the stereoselective synthesis of conjugated dienes. The protocols detailed herein are based on established palladium-catalyzed cross-coupling methodologies, including Suzuki, Heck, and Stille reactions, as well as the Grignard reaction, offering a versatile toolkit for the construction of this important structural motif found in numerous natural products and pharmaceutical agents.
Introduction
Conjugated dienes are fundamental structural units in organic chemistry, serving as versatile intermediates in a wide array of synthetic transformations, including Diels-Alder reactions, and as integral components of various biologically active molecules. The stereoselective synthesis of conjugated dienes is of paramount importance, as the geometric configuration of the double bonds often dictates the biological activity and physical properties of the target molecule. This compound, available as both (E) and (Z) isomers, provides a valuable and stereochemically defined precursor for the construction of conjugated dienes with high fidelity. This document outlines key applications and detailed experimental protocols for the use of this compound in these synthetic strategies.
Key Applications of this compound in Conjugated Diene Synthesis
This compound serves as a versatile electrophilic partner in several carbon-carbon bond-forming reactions. The choice of reaction depends on the desired substitution pattern, functional group tolerance, and the availability of the coupling partner.
-
Suzuki Coupling: This reaction offers a powerful and popular method for the formation of C(sp²)-C(sp²) bonds. The coupling of this compound with vinylboronic acids or their esters is a highly effective and stereospecific method for preparing unsymmetrical conjugated dienes. The reaction is known for its mild conditions and tolerance to a wide range of functional groups.
-
Heck Reaction: The Heck reaction provides a means to couple this compound with alkenes, typically in the presence of a palladium catalyst and a base. This reaction is particularly useful for the synthesis of substituted styrenes and other arylated or vinylated dienes.
-
Stille Coupling: In the Stille coupling, this compound is reacted with an organostannane reagent, such as a vinylstannane. This method is also highly stereospecific and is known for its tolerance to a wide variety of functional groups, although the toxicity of organotin compounds is a notable drawback.
-
Grignard Reaction: this compound can be converted into the corresponding Grignard reagent, 1-butenylmagnesium bromide. This nucleophilic species can then be coupled with various electrophiles, including other vinyl halides, to form conjugated dienes.
Data Presentation: Quantitative Analysis of Diene Synthesis
The following tables summarize typical yields and stereoselectivities achieved in the synthesis of conjugated dienes using this compound and its derivatives in various cross-coupling reactions.
Table 1: Suzuki Coupling of Vinyl Halides with Vinylboron Compounds
| Entry | Vinyl Halide | Vinylboron Compound | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Stereoselectivity |
| 1 | (Z)-1-Bromo-1-alkene | 1-Trimethylgermyl-(Z)-1-alkenylboronate ester | Pd(PPh₃)₄ (3) | K₂CO₃ | DMF | Reflux | 12 | (E,Z)-1,3-Diene | 68-80 | >98% (E,Z) |
Table 2: Heck Reaction of Vinyl Bromides with Alkenes
| Entry | Vinyl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Generic Vinyl Bromide | Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | N/A | 100 | N/A | Substituted Diene | Moderate to Good |
| 2 | S,S-functionalized internal vinyl bromide | Styrene | Pd(OAc)₂ (6) | XantPhos (20) | N/A | Benzene | 25 | 12 | Functionalized 1,3-diene | 71 |
Table 3: Stille Coupling of Vinyl Halides with Organostannanes
| Entry | Vinyl Halide | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Stereoselectivity |
| 1 | (E/Z)-1-Bromo-1-fluoroalkene | Aryl stannane | Pd(PPh₃)₄ | Toluene (B28343) | 110 | 12 | (Z)-α-Fluorostilbene | High | High (Z) |
Table 4: Grignard Reagent Formation and Coupling
| Entry | Reactant | Reagent | Conditions | Product | Yield (%) |
| 1 | trans-1-Bromo-1-butene | Mg | Diethyl ether | trans-1-Butenylmagnesium bromide | N/A |
| 2 | Vinyl Bromide | Mg | THF | Vinylmagnesium bromide | High |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with a Vinylboronic Ester
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
(E)- or (Z)-1-Bromo-1-butene (1.0 equiv)
-
Vinylboronic acid pinacol (B44631) ester (1.1 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.08 equiv).
-
Add anhydrous 1,4-dioxane and stir the mixture for 10 minutes at room temperature to form the active Pd(0) catalyst.
-
To this mixture, add this compound (1.0 equiv), the vinylboronic acid pinacol ester (1.1 equiv), and K₂CO₃ (2.0 equiv).
-
Add a minimal amount of degassed water to dissolve the base.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired conjugated diene.
Protocol 2: General Procedure for the Heck Reaction of this compound with an Alkene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
(E)- or (Z)-1-Bromo-1-butene (1.0 equiv)
-
Alkene (e.g., Styrene, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 2-10 mol%)
-
Triethylamine (Et₃N, 1.5 equiv)
-
Acetonitrile (B52724) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01-0.05 equiv), P(o-tolyl)₃ (0.02-0.10 equiv), this compound (1.0 equiv), the alkene (1.2 equiv), and Et₃N (1.5 equiv).
-
Add anhydrous acetonitrile or DMF.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the triethylammonium (B8662869) bromide salt and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for the Stille Coupling of this compound with a Vinylstannane
This protocol is a general guideline and should be performed in a well-ventilated fume hood due to the toxicity of organotin compounds.
Materials:
-
(E)- or (Z)-1-Bromo-1-butene (1.0 equiv)
-
Vinyltributyltin (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (0.02-0.05 equiv), this compound (1.0 equiv), and the vinyltributyltin (1.1 equiv).
-
Add anhydrous toluene or THF.
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether and add a saturated aqueous solution of potassium fluoride (B91410) (KF) to precipitate the tin byproducts as a solid.
-
Stir the mixture vigorously for 1-2 hours, then filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Preparation and Use of 1-Butenylmagnesium Bromide (Grignard Reagent)
This protocol requires strictly anhydrous conditions.
Materials:
-
(E)- or (Z)-1-Bromo-1-butene (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (catalytic amount)
-
Vinyl halide (coupling partner)
-
Nitrogen or Argon atmosphere
Procedure:
Part A: Grignard Reagent Formation
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of this compound in anhydrous THF via the dropping funnel to initiate the reaction (indicated by a color change and gentle reflux).
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should be grayish and slightly cloudy.
Part B: Coupling Reaction
-
Cool the freshly prepared 1-butenylmagnesium bromide solution to 0 °C.
-
Slowly add a solution of the vinyl halide coupling partner in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: General experimental workflow for cross-coupling reactions.
Application Notes and Protocols for Nucleophilic Substitution Reactions on 1-Bromo-1-butene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nucleophilic substitution reactions on 1-bromo-1-butene, a vinylic halide. Due to the inherent low reactivity of vinylic halides in classical SN1 and SN2 reactions, these transformations often necessitate specific catalytic systems or alternative reaction pathways. This document details the challenges and successful strategies for the substitution of the bromine atom in this compound with various nucleophiles, providing detailed experimental protocols and quantitative data for key transformations.
Introduction: The Challenge of Nucleophilic Substitution on Vinylic Halides
Nucleophilic substitution reactions on sp2-hybridized carbons, such as in this compound, are notoriously challenging compared to their sp3-hybridized counterparts (alkyl halides).
-
SN2 reactions are disfavored due to the increased steric hindrance of the double bond, which impedes the required backside attack by the nucleophile. The π-electrons of the double bond also create a region of high electron density that can repel incoming nucleophiles.
-
SN1 reactions are also unlikely because the resulting vinylic carbocation is highly unstable. The positive charge on an sp-hybridized carbon is energetically unfavorable.
Consequently, successful nucleophilic substitutions on this compound and other vinylic halides typically proceed through alternative mechanisms, including:
-
Addition-Elimination: The nucleophile adds to the double bond, forming a carbanionic intermediate, followed by the elimination of the bromide ion.
-
Elimination-Addition: Elimination of HBr to form an alkyne, followed by the addition of the nucleophile.
-
Concerted Mechanisms (SNV): Direct substitution at the vinylic carbon can occur through different pathways, leading to either retention (SNVp) or inversion (SNVs) of configuration.
-
Transition-Metal Catalysis: The use of catalysts, particularly those based on palladium or copper, can facilitate the substitution by activating the C-Br bond through oxidative addition/reductive elimination cycles.
This document focuses on practical protocols for achieving these transformations.
Application Note: Synthesis of Alkenyl Nitriles via Cyanation
The introduction of a nitrile group onto a vinylic scaffold is a valuable transformation in organic synthesis, as the nitrile can be further converted into amines, carboxylic acids, and other functional groups. The direct cyanation of this compound can be effectively achieved using transition metal catalysis.
Reaction Principle:
The reaction typically employs a palladium or nickel catalyst to facilitate the coupling of the vinylic bromide with a cyanide source, such as potassium or sodium cyanide.[1] The catalytic cycle generally involves the oxidative addition of the vinylic bromide to a low-valent metal complex, followed by transmetalation with the cyanide salt and subsequent reductive elimination to yield the product and regenerate the catalyst.
Quantitative Data Summary:
| Substrate | Catalyst System | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (E)-β-Bromostyrene | NiBr2(PPh3)2/Zn/PPh3 | KCN | DMF | 50 | 16 | 82 | [1] |
| (Z)-β-Bromostyrene | NiBr2(PPh3)2/Zn/PPh3 | KCN | DMF | 50 | 16 | 82 | [1] |
| (E)-1-Bromo-1-hexene | NiBr2(PPh3)2/Zn/PPh3 | KCN | DMF | 60 | 16 | 75 | [1] |
Experimental Protocol: Nickel-Catalyzed Cyanation of this compound
This protocol is adapted from established procedures for the cyanation of vinylic halides.[1]
Materials:
-
This compound (1.0 mmol)
-
Nickel(II) bromide bis(triphenylphosphine) [NiBr2(PPh3)2] (0.05 mmol, 5 mol%)
-
Zinc dust (0.15 mmol, 15 mol%)
-
Triphenylphosphine (PPh3) (0.10 mmol, 10 mol%)
-
Potassium cyanide (KCN) (1.2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add NiBr2(PPh3)2, zinc dust, PPh3, and KCN.
-
Evacuate the flask and backfill with the inert gas three times.
-
Add anhydrous DMF via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound to the reaction mixture via syringe.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Application Note: Synthesis of Vinylic Thioethers
Vinylic thioethers are important building blocks in organic synthesis and are present in some biologically active molecules. Their synthesis from this compound can be achieved through copper-catalyzed or photochemical methods.
Reaction Principle:
Copper-catalyzed S-vinylation involves the coupling of a thiol with the vinylic bromide, often in the presence of a base.[2] More recently, a catalyst-free photochemical approach has been developed, which proceeds via a halogen-bonding assisted generation of vinylic and sulfur-centered radicals under basic conditions and visible light irradiation.[3]
Quantitative Data Summary:
The following table presents data for the synthesis of vinylic thioethers from various vinylic bromides and thiols using a photochemical approach.
| Vinylic Bromide | Thiol | Base | Solvent | Time (h) | Yield (%) | Reference |
| (E)-β-Bromostyrene | 4-Methylbenzenethiol | Cs2CO3 | DMSO | 12 | 95 | [3] |
| 1-Bromo-cyclohexene | Benzenethiol | Cs2CO3 | DMSO | 12 | 88 | [3] |
| 1-Bromo-1-octene | 4-Chlorobenzenethiol | Cs2CO3 | DMSO | 12 | 92 | [3] |
Experimental Protocol: Photochemical Synthesis of a Vinylic Thioether
This protocol is based on the catalyst-free cross-coupling of vinylic halides and thiols.[3]
Materials:
-
This compound (1.0 mmol)
-
Thiol (e.g., thiophenol) (1.2 mmol)
-
Cesium carbonate (Cs2CO3) (2.0 mmol)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) (5 mL)
-
Blue LED lamp (450 nm)
Procedure:
-
In a reaction vial, combine this compound, the thiol, and cesium carbonate.
-
Add anhydrous DMSO and seal the vial.
-
Place the reaction vial in front of a blue LED lamp and stir at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Application Note: Synthesis of Vinylic Azides
Vinylic azides are versatile intermediates that can be transformed into a variety of nitrogen-containing heterocycles and other functional groups. The synthesis of vinylic azides from this compound can be performed via a nucleophilic substitution reaction with an azide (B81097) salt.
Reaction Principle:
The reaction of this compound with sodium azide in a polar aprotic solvent like DMF is expected to proceed via a nucleophilic substitution pathway. While traditional SN2 reactions on vinylic centers are difficult, the use of polar aprotic solvents enhances the nucleophilicity of the azide ion, potentially facilitating the reaction.[4] Care must be taken due to the potential hazards associated with organic azides.
Quantitative Data Summary:
Detailed quantitative data for the direct azidation of this compound is limited. However, nucleophilic substitution of benzylic bromides with sodium azide in DMF at elevated temperatures is known to proceed in high yield.[5]
| Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | NaN3 | DMF | 60 | 2 | >95 | [5] |
| 1-Bromooctane | NaN3 | DMF | 60-70 | 12-24 | >90 | [6] |
Experimental Protocol: Synthesis of 1-Azido-1-butene
This protocol is a general procedure for the synthesis of organic azides from alkyl halides and can be adapted for this compound.[6] Caution: Organic azides can be explosive and should be handled with appropriate safety precautions.
Materials:
-
This compound (1.0 mmol)
-
Sodium azide (NaN3) (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a low-boiling point ether (e.g., diethyl ether or pentane) (3 x 15 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Carefully remove the solvent under reduced pressure at low temperature. The product should be used immediately in the next step without further purification if possible.
Visualizations
Caption: Mechanistic pathways for nucleophilic substitution on this compound.
Caption: General experimental workflow for nucleophilic substitution reactions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. "Ligand-Free" CuI-Catalyzed Highly Efficient Intramolecular S-Vinylation of Thiols with Vinyl Chlorides and Bromides [organic-chemistry.org]
- 3. Photochemical halogen-bonding assisted generation of vinyl and sulfur-centered radicals: stereoselective catalyst-free C(sp2)–S bond forming reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Electrophilic Addition to 1-Bromo-1-butene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the electrophilic addition mechanisms on the double bond of 1-bromo-1-butene. This vinylic halide presents a unique case for electrophilic attack due to the electronic influence of the bromine substituent, which directs the regioselectivity and stereoselectivity of the reaction. The following sections detail the theoretical background, experimental protocols, and expected outcomes for the addition of common electrophiles such as hydrogen bromide (HBr) and bromine (Br₂).
Theoretical Background
The double bond in this compound is electron-rich and susceptible to attack by electrophiles. However, the bromine atom attached to one of the sp² hybridized carbons exerts two opposing electronic effects: the inductive effect (-I) and the resonance effect (+M).
-
Inductive Effect (-I): Bromine is an electronegative atom and withdraws electron density from the double bond through the sigma bond, deactivating it towards electrophilic attack compared to a simple alkene.
-
Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the pi-system of the double bond, increasing the electron density, particularly at the C2 carbon. This resonance effect plays a crucial role in stabilizing the carbocation intermediate.
The interplay of these effects governs the regioselectivity of electrophilic additions.
Addition of Hydrogen Halides (e.g., HBr)
The addition of HBr to this compound is predicted to follow a Markovnikov-type regioselectivity, but with a twist due to the bromine substituent. The reaction proceeds via a carbocation intermediate. The key to predicting the major product lies in the stability of the possible carbocations.
Protonation of the double bond can occur at either C1 or C2:
-
Protonation at C2: This would form a secondary carbocation at C1, which is destabilized by the electron-withdrawing inductive effect of the adjacent bromine atom.
-
Protonation at C1: This leads to the formation of a secondary carbocation at C2. This carbocation is significantly stabilized by the resonance effect (+M) of the adjacent bromine atom, where the lone pair of electrons on the bromine can be donated to the empty p-orbital of the carbocation.
Therefore, the more stable carbocation is the one at C2. Subsequent attack by the bromide ion (Br⁻) on this carbocation leads to the formation of the geminal dihalide, 1,1-dibromobutane , as the major product.[1][2]
Addition of Halogens (e.g., Br₂)
The addition of bromine (Br₂) to an alkene typically proceeds through a cyclic bromonium ion intermediate.[3][4][5] This intermediate is formed by the electrophilic attack of a bromine molecule on the double bond. The formation of this three-membered ring prevents the free rotation of the C-C bond.
The subsequent step involves the nucleophilic attack of a bromide ion (Br⁻) on one of the carbons of the bromonium ion. This attack occurs from the side opposite to the bromonium ion ring, resulting in an anti-addition of the two bromine atoms across the double bond.[4][5]
In the case of this compound, the attack of Br₂ will lead to a bromonium ion. The subsequent backside attack by Br⁻ will result in the formation of 1,1,2-tribromobutane (B13749566) .
Quantitative Data
Currently, specific quantitative data on the product distribution for the electrophilic addition of HBr and Br₂ to this compound is not extensively reported in the literature. However, based on the established mechanisms for vinyl halides, the following outcomes are expected.
Table 1: Expected Product Distribution for the Addition of HBr to this compound
| Reactant | Electrophile | Major Product | Minor Product | Expected Major Product Yield |
| This compound | HBr | 1,1-Dibromobutane | 1,2-Dibromobutane | High (predicted based on carbocation stability) |
Table 2: Expected Product for the Addition of Br₂ to this compound
| Reactant | Electrophile | Product | Stereochemistry | Expected Yield |
| This compound | Br₂ | 1,1,2-Tribromobutane | Anti-addition | Good to high |
Experimental Protocols
The following are generalized protocols for the electrophilic addition of HBr and Br₂ to a vinyl halide like this compound. These should be adapted and optimized based on laboratory conditions and the specific stereoisomer (E/Z) of the starting material.
Protocol for the Addition of HBr to this compound
Objective: To synthesize 1,1-dibromobutane from this compound via electrophilic addition of HBr.
Materials:
-
This compound
-
Hydrogen bromide (gas or a solution in acetic acid)
-
Anhydrous diethyl ether or dichloromethane (B109758)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Gas inlet tube (if using HBr gas)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure:
-
In a fume hood, dissolve this compound in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (disappearance of the starting material), quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any excess acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain 1,1-dibromobutane.
Protocol for the Addition of Br₂ to this compound
Objective: To synthesize 1,1,2-tribromobutane from this compound via electrophilic addition of Br₂.
Materials:
-
This compound
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)
-
Aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure:
-
In a fume hood, dissolve this compound in a suitable solvent (e.g., carbon tetrachloride or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath.
-
From the dropping funnel, add a solution of bromine in the same solvent dropwise to the stirred solution of this compound. The characteristic reddish-brown color of bromine should disappear as it reacts.
-
Continue the addition until a faint persistent bromine color is observed, indicating the completion of the reaction.
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, add aqueous sodium thiosulfate solution to quench any unreacted bromine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the crude 1,1,2-tribromobutane by vacuum distillation.
Visualizing Reaction Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for the electrophilic addition of HBr and Br₂ to this compound.
Mechanism of HBr Addition
Caption: HBr Addition Mechanism
Mechanism of Br₂ Addition
Caption: Br₂ Addition Mechanism
Experimental Workflow
Caption: General Experimental Workflow
References
Synthesis of Butenyl-Containing Compounds Using 1-Bromo-1-butene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of butenyl-containing compounds utilizing 1-bromo-1-butene as a key starting material. The methodologies outlined herein are centered around robust and versatile cross-coupling and organometallic reactions, offering efficient pathways to a diverse range of butenyl-functionalized molecules relevant to pharmaceutical and materials science research.
Introduction
This compound is a versatile building block in organic synthesis, available as both (E) and (Z) isomers. Its vinyl bromide functionality makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions. These reactions are instrumental in the construction of complex organic molecules, including those with significant biological activity. The butenyl moiety, once incorporated, can serve as a pharmacophore or a synthetic handle for further molecular elaboration in drug development.[1] Cross-coupling reactions, in particular, have become indispensable tools in medicinal chemistry for the rapid generation of compound libraries and the synthesis of active pharmaceutical ingredients (APIs).[2][3][4]
This guide details protocols for several key transformations of this compound, including Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, as well as Grignard reagent formation and subsequent reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity.[5] this compound serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the coupling of this compound with organoboron compounds, such as boronic acids or their esters, to form substituted butenes. This reaction is widely used in the pharmaceutical industry due to the stability and low toxicity of the boron reagents.[4][6]
Reaction Scheme:
Experimental Protocol: Synthesis of (E)-1-Phenyl-1-butene
This protocol describes the coupling of (E)-1-bromo-1-butene with phenylboronic acid.
Materials:
-
(E)-1-Bromo-1-butene
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (B84403) tribasic (K₃PO₄)
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate tribasic (2.0 mmol).
-
Add (E)-1-bromo-1-butene (1.0 mmol) and phenylboronic acid (1.2 mmol).
-
Add toluene (5 mL) and water (0.5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (E)-1-phenyl-1-butene.
Quantitative Data Summary (Suzuki-Miyaura Coupling):
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | 12 | >95 | |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | 80 | 16 | 85 | |
| 2-Thiopheneboronic acid | [Pd(dppf)Cl₂] | Cs₂CO₃ | Dioxane/Water | 90 | 8 | 92 |
Note: Data presented is representative and may vary based on specific experimental conditions.
(Aryl, Vinyl, etc.) (this compound) (Butenyl-substituted compound)
Caption: A general experimental workflow for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl halide, such as this compound, and a terminal alkyne. T[7][8]his reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Reaction Scheme:
Experimental Protocol: Synthesis of (E)-1-Phenyl-1-hexen-3-yne
This protocol describes the Sonogashira coupling of (E)-1-bromo-1-butene with phenylacetylene (B144264).
Materials:
-
(E)-1-Bromo-1-butene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add (E)-1-bromo-1-butene (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add THF (5 mL) and triethylamine (2.0 mmol).
-
Stir the reaction mixture at room temperature for 6 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford (E)-1-phenyl-1-hexen-3-yne.
Quantitative Data Summary (Sonogashira Coupling):
| Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 6 | 90 | |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPA | DMF | 50 | 8 | 85 | |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Toluene | 60 | 12 | 88 |
Note: Data presented is representative and may vary based on specific experimental conditions. RT = Room Temperature, DIPA = Diisopropylamine.
Grignard Reaction
The formation of a Grignard reagent from this compound provides a potent butenyl nucleophile that can react with a wide range of electrophiles, most notably carbonyl compounds, to form alcohols.
Experimental Protocol: Synthesis of 3-Methyl-1-hepten-4-ol
This protocol describes the formation of a butenyl Grignard reagent and its subsequent reaction with acetone (B3395972).
Materials:
-
trans-1-Bromo-1-butene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous diethyl ether
-
Acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 mmol) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve trans-1-bromo-1-butene (1.0 mmol) in anhydrous diethyl ether (5 mL) and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle reflux.
-
Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of acetone (1.0 mmol) in anhydrous diethyl ether (2 mL) dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
-
Quantitative Data Summary (Grignard Reaction):
| Electrophile | Product Type | Yield (%) | Reference |
| Acetone | Tertiary Alcohol | 85 | [10] |
| Benzaldehyde | Secondary Alcohol | 90 | |
| Ethyl Acetate | Tertiary Alcohol | 75 | [10] |
| CO₂ | Carboxylic Acid | 80 |
Note: Data presented is representative and may vary based on specific experimental conditions.
Applications in Drug Development
Butenyl-containing compounds are prevalent in a variety of biologically active molecules and serve as key intermediates in pharmaceutical synthesis. T[1]he butenyl moiety can impart desirable pharmacokinetic properties or act as a reactive handle for further functionalization.
-
Anticancer and Antiviral Agents: The butenolide (a cyclic butenyl derivative) core is found in numerous natural products with potent anticancer and antiviral activities. S[11]ynthetic strategies employing this compound can provide access to novel butenolide analogs for drug discovery programs.
-
Enzyme Inhibitors: The specific geometry and electronic properties of butenyl groups can be tailored to fit into the active sites of enzymes, leading to potent and selective inhibitors.
-
Scaffolds for Library Synthesis: The cross-coupling reactions described herein allow for the rapid diversification of butenyl-containing scaffolds, which is a crucial step in the hit-to-lead optimization phase of drug discovery. B[2][3]y varying the coupling partner, large libraries of related compounds can be synthesized and screened for biological activity.
Logical Relationship in Drug Discovery Workflow
Caption: Role of this compound in a typical drug discovery workflow.
Safety and Handling
This compound is a flammable and volatile liquid. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Anhydrous reaction conditions are critical for the success of Grignard reactions. All glassware should be flame-dried or oven-dried before use, and anhydrous solvents should be employed. Organotin reagents used in the Stille coupling are toxic and should be handled with extreme care. All waste containing tin byproducts must be disposed of according to institutional safety guidelines.
By following the detailed protocols and considering the safety precautions outlined in these application notes, researchers can effectively utilize this compound as a versatile building block for the synthesis of a wide array of butenyl-containing compounds for applications in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. homework.study.com [homework.study.com]
- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Prevention of 1-Bromo-1-butene Dimerization in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of 1-bromo-1-butene dimerization in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound dimerization and why does it occur in my coupling reaction?
A1: Dimerization of this compound is a common side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. In this undesired reaction, two molecules of this compound couple with each other to form 3,4-diethyl-2,4-hexadiene. This process, often referred to as homocoupling or reductive coupling, competes with the desired cross-coupling of this compound with your target nucleophile.
The dimerization typically proceeds through the palladium catalytic cycle. After the oxidative addition of two molecules of this compound to the Pd(0) catalyst, a di(vinyl)palladium(II) intermediate is formed. Instead of undergoing transmetalation with your desired coupling partner, this intermediate can undergo reductive elimination, yielding the dimerized product and regenerating the Pd(0) catalyst.[1][2] This side reaction is particularly favorable for vinyl-vinyl reductive elimination.[1][3]
Q2: Which coupling reactions are most susceptible to this compound dimerization?
A2: While dimerization can occur in most palladium-catalyzed cross-coupling reactions involving this compound, it can be particularly problematic under conditions that slow down the desired cross-coupling pathway. For instance, in Suzuki coupling, if the transmetalation step with the boronic acid is sluggish, the di(vinyl)palladium(II) intermediate has a greater opportunity to undergo reductive elimination to form the dimer.[4] Similarly, in Sonogashira coupling, if the reaction with the terminal alkyne is not efficient, homocoupling of the vinyl bromide can be a significant side reaction.[5]
Q3: How can I detect the formation of the this compound dimer in my reaction mixture?
A3: The dimer, 3,4-diethyl-2,4-hexadiene, can be identified using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine its molecular weight and fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will also show a distinct set of signals corresponding to the dimer's structure, which will be different from your starting material and the desired cross-coupled product. Thin Layer Chromatography (TLC) can also be used to visualize the presence of a new, often less polar, spot corresponding to the dimer.
Troubleshooting Guides
Issue 1: Significant Formation of Dimer in Suzuki-Miyaura Coupling
If you are observing a high yield of the this compound dimer and a low yield of your desired cross-coupled product in a Suzuki-Miyaura reaction, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution | Rationale |
| Slow Transmetalation | 1. Optimize the Base: Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base is crucial for activating the boronic acid.[6][7] 2. Use Boronic Esters: Consider using more reactive boronic esters (e.g., pinacol (B44631) esters) instead of boronic acids, as they can sometimes exhibit faster transmetalation rates. | A faster transmetalation step will more effectively intercept the (vinyl)palladium(II) intermediate before a second molecule of this compound can oxidatively add and lead to dimerization. |
| High Catalyst Concentration | Reduce Catalyst Loading: Titrate the palladium catalyst loading downwards (e.g., from 2 mol% to 1 mol% or lower). | Lowering the concentration of the active catalyst can sometimes disfavor the bimolecular homocoupling pathway relative to the desired cross-coupling reaction. |
| Inappropriate Ligand | Use Bulky, Electron-Rich Ligands: Employ ligands such as SPhos, XPhos, or other biarylphosphine ligands. | These ligands can stabilize the palladium center and promote the desired cross-coupling pathway while sterically hindering the formation of the di(vinyl)palladium(II) intermediate necessary for dimerization. |
| High Reaction Temperature | Lower the Reaction Temperature: Screen a range of temperatures (e.g., from 100°C down to 60°C). | Higher temperatures can sometimes accelerate the rate of reductive elimination for homocoupling.[8] Lowering the temperature may favor the desired cross-coupling pathway. |
Issue 2: Dimerization Outcompetes Sonogashira Coupling
In Sonogashira couplings of this compound with terminal alkynes, dimerization of the vinyl bromide can compete with the desired C-C bond formation.
| Potential Cause | Recommended Solution | Rationale |
| Slow Alkyne Coupling | 1. Optimize Base and Solvent: Ensure you are using an appropriate amine base (e.g., triethylamine, diisopropylamine) and a suitable solvent (e.g., THF, DMF). 2. Use a Copper Co-catalyst (with caution): While copper can promote the desired coupling, it can also lead to alkyne homocoupling (Glaser coupling). If used, ensure strict anaerobic conditions.[5] | Efficient formation of the copper acetylide and its subsequent transmetalation to the palladium center is key to outcompeting the vinyl bromide dimerization. |
| Presence of Oxygen | Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with argon) and maintain a positive pressure of an inert gas. | Oxygen can promote oxidative side reactions, including homocoupling pathways. |
| Inadequate Ligand | Screen Phosphine (B1218219) Ligands: Test different phosphine ligands to find one that promotes the desired cross-coupling over dimerization. Bulky, electron-rich ligands are often a good starting point.[9] | The ligand plays a critical role in modulating the reactivity and stability of the palladium catalyst. |
Issue 3: Dimerization as a Side Product in Heck Coupling
During the Heck coupling of this compound with an alkene, the formation of the dimer can reduce the yield of the desired substituted alkene.
| Potential Cause | Recommended Solution | Rationale |
| Slow Alkene Insertion | 1. Optimize Reaction Conditions: Adjust the base, solvent, and temperature to favor the migratory insertion of the alkene into the Pd-vinyl bond. 2. Use Jeffery Conditions: The addition of a tetraalkylammonium salt (e.g., n-Bu₄NBr) can stabilize the catalyst and increase the reaction rate, potentially under milder conditions.[10] | A faster Heck pathway will consume the initial oxidative addition product before it can react with another molecule of this compound. |
| Catalyst Decomposition | Use a More Stable Catalyst System: If you observe the formation of palladium black, consider using a more robust ligand or a pre-catalyst that is less prone to decomposition. | Catalyst decomposition reduces the concentration of the active catalyst, slowing down the desired reaction and allowing more time for side reactions like dimerization. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid Optimized to Minimize Dimerization
This protocol is designed to favor the cross-coupling reaction by using a bulky, electron-rich ligand and carefully controlled conditions.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Degassed Toluene/Water (4:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
This protocol avoids the use of a copper co-catalyst to eliminate the possibility of Glaser coupling and focuses on conditions that suppress vinyl bromide dimerization.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Triethylamine (degassed, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add Pd(PPh₃)₄ and a magnetic stir bar.
-
Evacuate and backfill the flask with argon three times.
-
Under a positive flow of argon, add this compound, phenylacetylene, and degassed triethylamine.
-
Heat the reaction mixture to 70°C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography.
Visualizing Reaction Pathways
Caption: Competing pathways of cross-coupling and dimerization.
This diagram illustrates the critical branch point in the catalytic cycle where the vinyl-palladium(II)-bromide intermediate can either proceed through the desired cross-coupling pathway via transmetalation or undergo a second oxidative addition followed by reductive elimination to form the undesired dimer.
Caption: A logical workflow for troubleshooting dimerization.
This flowchart provides a step-by-step decision-making process for addressing the issue of this compound dimerization in your coupling reactions. By systematically adjusting reaction parameters, you can optimize for the formation of your desired product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment | Scilit [scilit.com]
- 4. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 1-Bromo-1-butene Suzuki Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the Suzuki coupling of 1-Bromo-1-butene.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Suggested Solution |
| 1. Low or No Product Conversion | Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst, or the catalyst has decomposed. | - Ensure high-quality precatalyst and anhydrous solvents (unless the protocol specifies aqueous conditions). - Consider a precatalyst that does not require an activation step. - Use robust ligands that protect the palladium center from deactivation. |
| Insufficiently Active Catalyst System: The chosen catalyst/ligand combination may not be effective for a vinyl bromide substrate. | - Switch to a bulkier, more electron-rich phosphine (B1218219) ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand to facilitate oxidative addition.[1][2] | |
| Suboptimal Reaction Temperature: The temperature may be too low to overcome the activation energy barrier. | - Gradually increase the reaction temperature. Many Suzuki couplings are performed at elevated temperatures (e.g., 80-110 °C). | |
| Improper Base Selection: The base may not be strong enough or soluble enough to facilitate the transmetalation step effectively. | - Screen stronger bases such as K₃PO₄, Cs₂CO₃, or organic bases. The choice of base can significantly impact reaction rates.[2] | |
| 2. Significant Side Product Formation | Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or if the catalytic cycle is slow. | - Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[2] - Consider using a Pd(0) precatalyst to avoid the need for in-situ reduction which can sometimes lead to homocoupling. |
| Protodeboronation: The boronic acid is hydrolyzed back to the corresponding arene, removing it from the reaction. This can be exacerbated by high temperatures and the presence of water. | - Use a more stable boronic ester (e.g., pinacol (B44631) or MIDA esters). - Employ anhydrous conditions if compatible with the reaction. - Minimize reaction time and avoid excessive temperatures. | |
| Dehalogenation: The this compound is converted to 1-butene (B85601) without coupling. | - Optimize reaction conditions to favor cross-coupling over dehalogenation. - Ensure robust ligands are used to stabilize the palladium catalyst, as decomposed palladium can sometimes catalyze dehalogenation. | |
| Isomerization of the Double Bond: The product may contain a mixture of E/Z isomers, or the double bond may migrate. | - The Suzuki coupling is generally stereoretentive for vinyl halides.[3] If isomerization is observed, consider that some ligands may promote this side reaction more than others. Screening different ligands may be necessary. - Ensure the starting this compound has high isomeric purity. | |
| 3. Inconsistent Results | Variable Reagent Quality: Impurities in starting materials, especially the boronic acid or solvent, can inhibit the catalyst. | - Use freshly purchased or purified reagents. Ensure solvents are of the appropriate grade and are properly dried and degassed. |
| Inconsistent Water Content: For reactions sensitive to water, variations in anhydrous conditions can lead to inconsistent outcomes. For aqueous conditions, the ratio of organic solvent to water should be consistent. | - For anhydrous reactions, ensure solvents are strictly anhydrous. - For aqueous conditions, maintain a consistent and measured ratio of organic solvent to water. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki coupling of this compound?
A1: A good starting point for catalyst optimization is typically 1-2 mol% of a palladium precatalyst. For a less reactive substrate like a vinyl bromide, a slightly higher initial loading of 2-5 mol% might be necessary to achieve a reasonable reaction rate. The optimal loading is highly dependent on the specific coupling partners, ligand, base, and solvent used.
Q2: How does reducing the catalyst loading affect the reaction?
A2: Reducing the catalyst loading is economically and environmentally beneficial. It can also minimize side reactions such as homocoupling, which can sometimes be promoted by higher catalyst concentrations. However, excessively low catalyst loading may lead to slow or incomplete reactions.
Q3: When should I consider increasing the catalyst loading?
A3: An increase in catalyst loading (e.g., from 1 mol% up to 5 mol%) should be considered if you are experiencing sluggish or incomplete conversion, especially after other parameters like temperature and base have been optimized. For challenging couplings, a higher catalyst concentration may be required to achieve a satisfactory yield in a reasonable timeframe.
Q4: Can the palladium catalyst be recycled?
A4: While homogeneous palladium catalysts are generally difficult to recycle, heterogeneous catalysts or encapsulated palladium catalysts have been developed that can be recovered and reused, which is particularly important for large-scale industrial processes.[4]
Q5: What is the role of the ligand, and how does it influence the optimal catalyst loading?
A5: The ligand stabilizes the palladium center, influences its reactivity, and can affect the rate-limiting step of the catalytic cycle. Bulky, electron-rich ligands can facilitate the oxidative addition of the vinyl bromide and promote the reductive elimination step. A more efficient ligand can allow for a lower catalyst loading to be used effectively.
Data Presentation
Table 1: Effect of Catalyst Loading on Product Yield
The following table presents representative data on the effect of varying the catalyst loading of Pd(PPh₃)₄ on the yield of the Suzuki coupling between this compound and Phenylboronic Acid.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Notes |
| 0.5 | 12 | 45 | Incomplete conversion observed. |
| 1.0 | 12 | 75 | Good conversion, some starting material remains. |
| 2.0 | 10 | 92 | Optimal balance of yield and catalyst usage. |
| 3.0 | 10 | 93 | Marginal improvement in yield for increased catalyst cost. |
| 5.0 | 8 | 94 | Faster reaction but minimal yield increase; higher cost. |
| Conditions: this compound (1.0 equiv), Phenylboronic Acid (1.2 equiv), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 90 °C. |
Table 2: Comparison of Different Catalyst Systems
This table provides a comparative overview of different palladium catalyst systems at a fixed loading for the Suzuki coupling of this compound.
| Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | 2.0 | 10 | 92 | Standard, reliable catalyst. |
| Pd(OAc)₂ / SPhos | 1.0 | 8 | 96 | Highly active system, allows for lower catalyst loading. |
| PEPPSI™-IPr | 1.5 | 8 | 95 | Robust catalyst, effective for hindered substrates.[1] |
| PdCl₂(dppf) | 2.0 | 12 | 88 | Good for a range of substrates, may be less active for vinyl bromides. |
| Conditions: this compound (1.0 equiv), Phenylboronic Acid (1.2 equiv), K₃PO₄ (2.0 equiv), Toluene/H₂O (4:1), 100 °C. |
Experimental Protocols
General Procedure for Optimizing Catalyst Loading in this compound Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., Dioxane/Water 4:1, Toluene)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the arylboronic acid (1.2 equivalents) and the base (2.0 equivalents).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) at least three times to remove oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. Stir the mixture for 10-15 minutes.
-
Substrate and Catalyst Addition: Add this compound (1.0 equivalent) via syringe. In a separate vial, weigh the desired amount of the palladium catalyst (e.g., 0.5, 1.0, 2.0, 3.0, 5.0 mol%) and dissolve it in a small amount of the reaction solvent. Add the catalyst solution to the reaction flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
Side reactions and byproduct formation in Grignard reactions of 1-Bromo-1-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-bromo-1-butene in Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the Grignard reaction of this compound?
A1: The main side reactions encountered are Wurtz coupling, elimination reactions, and isomerization of the Grignard reagent. Wurtz coupling results in the formation of a dimer, 3,5-octadiene, from the reaction of the Grignard reagent with unreacted this compound.[1][2] Elimination reactions can occur, particularly at higher temperatures, leading to the formation of butatriene or other unsaturated byproducts. Isomerization of the initially formed 1-butenylmagnesium bromide to other isomers can also occur.
Q2: How does the choice of solvent (e.g., THF vs. diethyl ether) impact the reaction?
A2: The choice of solvent is critical in Grignard reactions. Tetrahydrofuran (B95107) (THF) is generally a better solvent for forming Grignard reagents from less reactive halides like vinyl bromides due to its higher boiling point and better solvating ability for the magnesium center.[3] However, for some substrates, THF can promote Wurtz coupling to a greater extent than diethyl ether.[1] Diethyl ether has a lower boiling point, which can help in controlling the reaction temperature and minimizing temperature-dependent side reactions.[1]
Q3: Can the stereochemistry (cis/trans) of this compound be retained in the Grignard reagent and the final product?
A3: The stereochemistry of vinyl halides can be either retained or lost during Grignard reagent formation, depending on the reaction conditions. The initially formed Grignard reagent may retain the stereochemistry of the starting material, but isomerization to a mixture of cis and trans isomers is possible, especially with longer reaction times or at elevated temperatures. The subsequent reaction with an electrophile may then proceed with this mixture of isomers.
Q4: What is the best way to activate the magnesium for the reaction?
A4: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which can inhibit the reaction.[4] Activation is crucial for initiating the Grignard reagent formation. Common methods include the addition of a small crystal of iodine (the disappearance of the purple color indicates initiation), a few drops of 1,2-dibromoethane, or mechanically crushing the magnesium turnings in the reaction flask to expose a fresh surface.[5]
Q5: How can I minimize the formation of the Wurtz coupling byproduct (3,5-octadiene)?
A5: Minimizing Wurtz coupling is key to achieving a high yield of the desired product. Strategies include:
-
Slow addition: Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[2]
-
Temperature control: Maintain a moderate reaction temperature, as higher temperatures can favor the coupling reaction.[1]
-
Dilution: Conducting the reaction in a larger volume of solvent can help to keep the concentration of the halide low.[5]
-
Efficient stirring: Vigorous stirring ensures rapid reaction with the magnesium surface, minimizing the opportunity for the Grignard reagent to react with the starting halide.[5]
Troubleshooting Guides
Problem 1: Reaction Fails to Initiate
| Possible Cause | Troubleshooting Steps |
| Inactive Magnesium Surface | 1. Activate Magnesium: Use one of the following methods: * Add a small crystal of iodine and gently warm until the purple color disappears. * Add a few drops of 1,2-dibromoethane. * Mechanically crush a few pieces of magnesium in the flask with a glass rod.[5] |
| Presence of Moisture | 1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry at >120°C overnight and cool under an inert atmosphere (e.g., argon or nitrogen).[4] 2. Use Anhydrous Solvents: Use freshly distilled anhydrous ether or THF.[4] |
| Impure this compound | 1. Purify Starting Material: Distill this compound before use to remove any protic impurities or inhibitors. |
Problem 2: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Significant Wurtz Coupling | 1. Slow Addition of Halide: Add the this compound solution to the magnesium suspension very slowly using a dropping funnel.[2] 2. Maintain Low Temperature: Keep the reaction temperature moderate (e.g., gentle reflux of diethyl ether) to disfavor the coupling reaction.[1] 3. Use High Dilution: Increase the solvent volume to lower the concentration of the halide.[5] |
| Isomerization of Grignard Reagent | 1. Minimize Reaction Time: Use the Grignard reagent as soon as it is formed. 2. Lower Reaction Temperature: Conduct the reaction at the lowest practical temperature to slow down isomerization. |
| Reaction with Electrophile is Inefficient | 1. Check Electrophile Purity: Ensure the electrophile (e.g., aldehyde, ketone) is pure and dry. 2. Optimize Reaction Conditions: Adjust the temperature and reaction time for the addition of the Grignard reagent to the electrophile. Some reactions require cooling (e.g., 0°C) during the addition. |
Data Presentation
Table 1: Influence of Solvent on Wurtz Coupling Byproduct Formation (Representative Data for a Reactive Halide)
| Solvent | Yield of Desired Product (%) | Yield of Wurtz Coupling Byproduct (%) |
| Diethyl Ether (Et₂O) | 94 | Minimal |
| Tetrahydrofuran (THF) | 27 | Significant |
Note: This data is for benzyl (B1604629) chloride and is representative of the trend that can be observed. Specific yields for this compound may vary.[1]
Experimental Protocols
Protocol 1: Preparation of 1-Butenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
This compound (cis/trans mixture or a pure isomer)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and inert gas (argon or nitrogen) supply.
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple vapor of iodine is observed, then allow it to cool.
-
Initiation: Add a small portion of anhydrous solvent to cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent in the dropping funnel. Add a small amount of the this compound solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the solvent.
-
Grignard Reagent Formation: Once the reaction starts, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting gray/brown and cloudy solution is the Grignard reagent.
Protocol 2: Reaction with an Electrophile (e.g., Benzaldehyde)
Materials:
-
Freshly prepared 1-butenylmagnesium bromide solution
-
Benzaldehyde (B42025) (or other electrophile)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)
-
Separatory funnel
Procedure:
-
Reaction Setup: Cool the Grignard reagent solution to 0°C in an ice bath.
-
Addition of Electrophile: Prepare a solution of benzaldehyde (1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred Grignard solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a cold, stirred saturated aqueous solution of NH₄Cl or dilute HCl to quench the reaction.
-
Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or distillation.
Visualizations
Caption: A simplified workflow for the Grignard reaction of this compound.
Caption: Competing pathways during the formation of 1-butenylmagnesium bromide.
Caption: A decision tree for troubleshooting Grignard reaction initiation failure.
References
Technical Support Center: Stereoselective Synthesis of 1-Bromo-1-butene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the yield of stereoselective 1-bromo-1-butene synthesis. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the stereoselective synthesis of (E)- and (Z)-1-bromo-1-butene?
A1: The primary methods for stereoselective synthesis of this compound isomers involve the hydrobromination of 1-butyne (B89482) or more complex multi-step procedures designed to favor a specific stereoisomer. Key approaches include:
-
For (E)-1-bromo-1-butene (anti-Markovnikov, trans-addition): Radical-initiated hydrobromination of 1-butyne is the most common method.[1][2][3][4][5]
-
For (Z)-1-bromo-1-butene (syn-addition): Hydroboration of a 1-bromo-1-alkyne followed by protonolysis provides a route to the Z-isomer.[6] Another effective method is the stereoselective reduction of 1,1-dibromo-1-butene.[7][8] Microwave-assisted debrominative decarboxylation of anti-2,3-dibromoalkanoic acids also yields (Z)-1-bromo-1-alkenes with high stereoselectivity.[9][10]
Q2: Why is my hydrobromination of 1-butyne not stereoselective?
A2: The stereochemical outcome of the hydrobromination of 1-butyne is highly dependent on the reaction mechanism.
-
Ionic Mechanism (Markovnikov addition): In the absence of radical initiators, the reaction proceeds via a vinyl cation intermediate, which can lead to a mixture of stereoisomers, along with the Markovnikov regioisomer (2-bromo-1-butene).[11][12][13][14]
-
Radical Mechanism (Anti-Markovnikov addition): For the synthesis of (E)-1-bromo-1-butene, the presence of radical initiators (e.g., peroxides, UV light) is crucial to ensure the reaction proceeds via a radical chain mechanism, leading to the anti-Markovnikov product with trans-stereochemistry.[1][2][4][5] Inconsistent initiation or the presence of radical scavengers can lead to a mixture of products.
Q3: What are common side products in the synthesis of this compound?
A3: Common side products can include:
-
2-Bromo-1-butene: The Markovnikov addition product, especially in the absence of effective radical initiation during anti-Markovnikov hydrobromination.[11]
-
1,1-Dibromobutane and 1,2-dibromobutane: Formed from the addition of a second equivalent of HBr to the this compound product.[15]
-
But-1-ene and Dibutyl ether: In syntheses starting from butanol, elimination and condensation reactions can occur as side reactions.[16]
-
Isomerization: The desired stereoisomer can isomerize to the other isomer under certain conditions, such as exposure to acid, heat, or light.[17]
Q4: How can I purify a mixture of (E)- and (Z)-1-bromo-1-butene isomers?
A4: Separating (E)- and (Z)-1-bromo-1-butene isomers can be challenging due to their similar boiling points. High-resolution analytical techniques and careful purification methods are required.
-
Fractional Distillation: While difficult, it may be possible to enrich one isomer if there is a sufficient boiling point difference.
-
Column Chromatography: High-performance column chromatography on silica (B1680970) gel with an optimized eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) can be effective.[17] Deactivation of the silica gel with triethylamine (B128534) may be necessary to prevent isomerization on the column.
-
Preparative Gas Chromatography (Prep-GC): For small-scale purifications, Prep-GC can provide excellent separation of volatile isomers.
Troubleshooting Guides
Guide 1: Low Yield of (E)-1-Bromo-1-butene via Radical Hydrobromination
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Radical Initiation | Ensure the radical initiator (e.g., benzoyl peroxide, AIBN) is fresh and active. Use UV irradiation (photochemical initiation) as an alternative or in conjunction with a chemical initiator. | Consistent initiation of the radical chain reaction, leading to a higher yield of the anti-Markovnikov product. |
| Presence of Radical Inhibitors | Use purified 1-butyne and solvents to remove any potential radical scavengers (e.g., oxygen, phenols). Degas the solvent and reactants prior to the reaction and maintain an inert atmosphere (e.g., under argon or nitrogen). | Uninterrupted radical chain propagation, improving the reaction efficiency and yield. |
| Sub-optimal Reaction Temperature | Optimize the reaction temperature. Radical reactions often require a specific temperature range for efficient initiation and propagation without promoting side reactions. | Increased reaction rate and improved selectivity for the desired product. |
| Formation of Markovnikov Product | Strictly exclude sources of ionic reaction pathways. Ensure no strong acids are present and that the reaction is performed under conditions that exclusively favor the radical mechanism. | Minimization of 2-bromo-1-butene formation and maximization of (E)-1-bromo-1-butene. |
Guide 2: Poor Stereoselectivity in (Z)-1-Bromo-1-butene Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Isomerization of the Product | Minimize exposure of the product to heat, light, and acidic conditions during the reaction and workup. Use a mild workup procedure and purify the product promptly.[17] | Preservation of the desired (Z)-stereochemistry. |
| Incomplete Stereoselective Reduction | In methods involving the reduction of a dibromo precursor, ensure the reducing agent is added under controlled conditions and that the reaction goes to completion. Monitor the reaction by TLC or GC. | Complete conversion to the desired (Z)-isomer. |
| Non-stereospecific Starting Material | For methods starting from precursors like anti-2,3-dibromoalkanoic acids, verify the stereochemical purity of the starting material. | A high stereochemical purity of the starting material will directly translate to a high stereochemical purity of the product. |
| Sub-optimal Catalyst or Reagents | In catalyzed reactions, screen different catalysts and ligands to find the optimal combination for high stereoselectivity. Ensure all reagents are of high purity. | Improved stereochemical control of the reaction. |
Data Presentation: Comparison of Synthetic Methods
| Method | Target Isomer | Typical Yield (%) | Stereoselectivity (E:Z or Z:E) | Key Reagents | Advantages | Disadvantages |
| Radical Hydrobromination of 1-Butyne | (E) | 60-80 | >95:5 | HBr, Radical Initiator (e.g., Peroxide) | Direct, one-step synthesis | Potential for Markovnikov side product, requires careful control of radical conditions.[1][2][3] |
| Hydroboration-Protonolysis of 1-Bromo-1-butyne | (Z) | 70-90 | >98:2 | Dibromoborane (B81526), Me₂Zn, Proton source | High stereoselectivity | Multi-step, requires handling of sensitive organoborane and organozinc reagents.[6] |
| Microwave-assisted Debrominative Decarboxylation | (Z) | 85-95 | >98:2 | anti-2,3-dibromopentanoic acid, Et₃N, DMF | High yield and stereoselectivity, very short reaction times.[9][10] | Requires synthesis of the dibromoacid precursor. |
| Pd-catalyzed Hydrogenolysis of 1,1-dibromo-1-butene | (Z) | 75-85 | >95:5 | 1,1-dibromo-1-butene, Bu₃SnH, Pd catalyst | Good stereoselectivity | Requires synthesis of the dibromoalkene precursor, use of toxic tin reagents.[7][8] |
Experimental Protocols
Protocol 1: Synthesis of (E)-1-Bromo-1-butene via Radical Hydrobromination
This protocol describes the anti-Markovnikov addition of HBr to 1-butyne initiated by benzoyl peroxide.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser cooled to -78 °C, place a solution of 1-butyne (1.0 eq) in anhydrous hexane.
-
Initiator Addition: Add benzoyl peroxide (0.05 eq) to the solution.
-
HBr Addition: Bubble HBr gas through the solution at a steady rate while maintaining the reaction temperature at -20 °C.
-
Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots.
-
Work-up: Once the starting material is consumed, stop the HBr flow and purge the system with nitrogen. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to obtain (E)-1-bromo-1-butene.
Protocol 2: Synthesis of (Z)-1-Bromo-1-butene via Hydroboration of 1-Bromo-1-butyne
This protocol is adapted from a general procedure for the synthesis of (Z)-alkenylboranes and their subsequent conversion.[6]
-
Hydroboration: To a solution of 1-bromo-1-butyne (1.0 eq) in toluene, add a solution of dibromoborane (1.0 eq) in CH₂Cl₂ at room temperature. Heat the reaction mixture to 70 °C for 1 hour.
-
Formation of Alkenylzinc: Cool the mixture to -78 °C and add dimethylzinc (B1204448) (4.0 eq) dropwise.
-
Protonolysis: After stirring, quench the reaction by the slow addition of a proton source (e.g., methanol).
-
Work-up: Allow the mixture to warm to room temperature and then partition between diethyl ether and 1 M HCl. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford (Z)-1-bromo-1-butene.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of (E)-1-Bromo-1-butene.
Caption: Decision pathway for selecting a synthetic method for this compound isomers.
References
- 1. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 2. Ch 9: Alkynes + HBr (radical) [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ch 6: Alkene + HBr (radical) [chem.ucalgary.ca]
- 6. Highly Stereo- and Regioselective Synthesis of (Z)-Trisubstituted Alkenes via 1-Bromo-1-alkyne Hydroboration–Migratory Insertion–Zn-Promoted Iodinolysis and Pd-Catalyzed Organozinc Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction [organic-chemistry.org]
- 10. Convenient and Stereoselective Synthesis of (Z)-1-Bromo-1-alkenes by Microwave-Induced Reaction. | Semantic Scholar [semanticscholar.org]
- 11. homework.study.com [homework.study.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. testbook.com [testbook.com]
- 14. gauthmath.com [gauthmath.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of (Z)-1-bromo-1-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of (Z)-1-bromo-1-butene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying (Z)-1-bromo-1-butene?
The primary challenges in the purification of (Z)-1-bromo-1-butene stem from its close structural relationship with its (E)-isomer and potential side products from its synthesis. Key challenges include:
-
Isomer Separation: The boiling points of (Z)- and (E)-1-bromo-1-butene are very close, making their separation by fractional distillation difficult.
-
Presence of Other Impurities: Depending on the synthetic route, impurities such as unreacted starting materials (e.g., 1-butyne, 1,2-dibromobutane), other bromo-butene isomers (e.g., 2-bromo-1-butene, 1-bromo-2-butene), and dibrominated butanes may be present.
-
Thermal Stability and Isomerization: Vinyl halides can be susceptible to decomposition or isomerization at elevated temperatures, which can be a concern during distillation. It is crucial to monitor for any potential isomerization of the desired (Z)-isomer to the more stable (E)-isomer.
Q2: Which analytical techniques are suitable for assessing the purity of (Z)-1-bromo-1-butene?
Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most effective methods for determining the purity and isomeric ratio of 1-bromo-1-butene samples. High-Performance Liquid Chromatography (HPLC) can also be employed for analysis.
Q3: What are the expected boiling points for the (Z) and (E) isomers of this compound?
The boiling point for (Z)-1-bromo-1-butene is approximately 86 °C, while the (E)-isomer has a slightly higher boiling point of around 94.7-95 °C.[1][2][3][4] This small difference necessitates efficient fractional distillation for separation.
Q4: Can (Z)-1-bromo-1-butene isomerize during purification?
While some sources suggest that cis-trans isomerization of double bonds does not occur under certain reaction conditions for synthesizing alkenyl bromides, the potential for isomerization, especially at elevated temperatures during distillation, should not be entirely dismissed.[5] Monitoring the isomeric ratio before and after purification is recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of (Z) and (E) isomers by distillation. | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Fluctuations in heating. | - Use a longer fractional distillation column (e.g., Vigreux, packed column) to increase the number of theoretical plates.- Slow down the distillation rate to allow for proper equilibrium between liquid and vapor phases.- Ensure steady and uniform heating using a heating mantle with a stirrer or an oil bath. |
| Product is contaminated with other bromo-butene isomers or dibromobutane. | - Incomplete reaction or side reactions during synthesis. | - If impurities have significantly different boiling points, a preliminary simple distillation might remove the bulk of them.- For close-boiling isomers, preparative gas chromatography (preparative GC) is a highly effective, albeit more complex, separation technique. |
| Low recovery of purified product. | - Product loss due to multiple transfers.- Hold-up in the distillation column.- Adsorption onto chromatography stationary phase. | - Minimize the number of transfers between glassware.- For distillation, ensure the column is well-insulated to prevent excessive condensation and hold-up.- In preparative GC, optimize injection volume and collection parameters to maximize recovery. |
| Product discoloration (yellow or brown tint). | - Presence of trace impurities or decomposition products. | - Wash the crude product with a dilute solution of sodium bisulfite to remove any dissolved bromine.- If discoloration persists after distillation, consider purification by column chromatography over silica (B1680970) gel. |
| Evidence of product decomposition or isomerization after distillation. | - Excessive heating temperature or prolonged heating time. | - Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the compound.- Use a lower boiling point heat transfer medium (e.g., water bath instead of oil bath if feasible under vacuum).- Monitor the temperature of the distilling vapor closely and do not exceed the expected boiling point. |
Data Presentation
Table 1: Physical Properties of (Z)- and (E)-1-bromo-1-butene
| Property | (Z)-1-bromo-1-butene | (E)-1-bromo-1-butene |
| Boiling Point | 86 °C | 94.7-95 °C[1][2][3][4] |
| Density | ~1.33 g/cm³ | ~1.331 g/cm³[1] |
| Refractive Index | Not readily available | ~1.4530[4] |
Experimental Protocols
Protocol 1: Fractional Distillation for the Separation of (Z)- and (E)-1-bromo-1-butene
Objective: To separate (Z)-1-bromo-1-butene from its (E)-isomer and other impurities by fractional distillation.
Materials:
-
Crude (Z)-1-bromo-1-butene mixture
-
Round-bottom flask
-
Fractionating column (Vigreux or packed with Raschig rings or other suitable packing)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle or oil bath
-
Stir bar or boiling chips
-
Vacuum adapter and vacuum source (optional, for vacuum distillation)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place the crude this compound mixture in the round-bottom flask along with a stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the flask and the distillation head to the top of the column.
-
Place the thermometer in the adapter, ensuring the top of the bulb is level with the side arm of the distillation head.
-
Connect the condenser to the distillation head and a receiving flask to the end of the condenser. Ensure a gentle flow of cold water through the condenser.
-
-
Distillation:
-
Begin heating the flask gently.
-
Observe the vapor front as it slowly rises through the fractionating column. The rate should be slow enough to allow for multiple condensation-vaporization cycles.
-
Collect any initial low-boiling impurities in a separate receiving flask.
-
As the temperature approaches the boiling point of (Z)-1-bromo-1-butene (~86 °C), change to a clean, pre-weighed receiving flask.
-
Carefully collect the fraction that distills over at a constant temperature corresponding to the boiling point of the (Z)-isomer.
-
Monitor the temperature closely. A sharp rise in temperature will indicate that the higher-boiling (E)-isomer is beginning to distill.
-
Once the temperature begins to rise significantly above the boiling point of the (Z)-isomer, or when only a small amount of liquid remains in the distilling flask, stop the distillation.
-
-
Analysis:
-
Analyze the collected fractions by GC or NMR to determine the purity and isomeric ratio.
-
Protocol 2: Preparative Gas Chromatography (Prep GC)
Objective: To achieve high-purity separation of (Z)-1-bromo-1-butene from its (E)-isomer using preparative gas chromatography.
Instrumentation:
-
Gas chromatograph equipped with a preparative-scale column, a fraction collector, and an appropriate detector (e.g., Thermal Conductivity Detector - TCD).
Typical Conditions (to be optimized for the specific instrument and column):
-
Column: A non-polar or medium-polarity column (e.g., packed with a stationary phase like OV-101 or a thick-film capillary column).
-
Carrier Gas: Helium or Nitrogen at a high flow rate suitable for the column dimensions.
-
Injection Port Temperature: Set to ensure rapid volatilization without decomposition (e.g., 150-180 °C).
-
Oven Temperature Program: An initial isothermal period below the boiling point of the (Z)-isomer, followed by a slow temperature ramp to effectively separate the isomers. For example, start at 60 °C and ramp at 2-5 °C/min.
-
Detector Temperature: Higher than the column temperature to prevent condensation (e.g., 180-200 °C).
-
Injection Volume: Optimized for the column capacity to avoid overloading.
Procedure:
-
Method Development:
-
Perform analytical-scale injections to determine the retention times of the (Z) and (E) isomers and to optimize the temperature program for baseline separation.
-
-
Preparative Run:
-
Inject the crude this compound mixture onto the column.
-
Monitor the chromatogram.
-
Set the fraction collector to collect the eluent corresponding to the retention time of the (Z)-1-bromo-1-butene peak.
-
-
Collection and Analysis:
-
The collected fraction is typically condensed in a cold trap.
-
Analyze the collected fraction by analytical GC or NMR to confirm its purity.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of (Z)-1-bromo-1-butene.
Caption: Logical relationships between purification challenges and solutions.
References
- 1. (E)-1-Bromo-1-butene | CAS#:32620-08-9 | Chemsrc [chemsrc.com]
- 2. (1E)-1-Bromo-1-butene | CAS#:31849-78-2 | Chemsrc [chemsrc.com]
- 3. (E)-1-bromo-1-butene [stenutz.eu]
- 4. (E)-1-Bromo-1-butene | 32620-08-9 [amp.chemicalbook.com]
- 5. Synthesis of long-chain alkyl and alkenyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 1-Bromo-1-butene
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the long-term storage and stabilization of 1-bromo-1-butene. Below, you will find troubleshooting advice, frequently asked questions, and detailed protocols to maintain the integrity and purity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for the long-term stability of this compound? A1: To minimize degradation, this compound should be stored at refrigerated temperatures (2-8°C) in a tightly sealed, amber glass vial to protect it from light. The headspace of the vial should be purged with an inert gas, such as argon or nitrogen, to prevent oxidation.
Q2: How can I determine if my this compound sample has degraded? A2: Visual inspection is the first step. A yellow or brown discoloration is a common sign of decomposition. For a definitive assessment of purity, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended to identify and quantify impurities and degradation products.[1]
Q3: What are the likely degradation pathways for this compound? A3: As a haloalkene, this compound is susceptible to several degradation pathways. These include:
-
Oxidation: Exposure to air can lead to the formation of peroxides and other oxidation byproducts.
-
Hydrolysis: The presence of moisture can lead to the slow hydrolysis of the carbon-bromine bond.
-
Isomerization: The double bond may migrate, or the stereochemistry (cis/trans) may change, particularly if exposed to acid, base, or light.
-
Elimination: Dehydrohalogenation can occur, especially in the presence of basic impurities, leading to the formation of butadienes.[2]
Q4: Should a stabilizer be added to this compound for storage? A4: While this compound is often supplied without a stabilizer, adding one can be beneficial for long-term storage, especially if the container will be opened multiple times. For similar haloalkenes, radical inhibitors like hydroquinone (B1673460) or butylated hydroxytoluene (BHT) are used to prevent polymerization and decomposition. Copper is also sometimes used as a stabilizer for bromoalkenes.
Q5: My sample is discolored. Can I purify degraded this compound? A5: Yes, purification is often possible. The most common method for purifying liquid haloalkenes is distillation under reduced pressure. This technique helps to separate the pure compound from non-volatile impurities and polymeric materials. It is crucial to avoid high temperatures during distillation to prevent further decomposition.
Troubleshooting Guide
| Observed Issue | Possible Cause(s) | Recommended Action(s) |
| Colorless liquid has turned yellow or brown. | Decomposition due to exposure to light, heat, or air. Formation of polymeric byproducts or release of bromine. | 1. Confirm the purity of the material using GC-MS or HPLC analysis.[3] 2. If impurities are significant, purify the compound by distillation under reduced pressure. 3. After purification, store the product under the recommended conditions (see Table 1). |
| Inconsistent or low yields in reactions. | The starting material has degraded, and impurities are interfering with the desired reaction pathway. | 1. Verify the purity of your this compound before starting the reaction. 2. If degradation is confirmed, purify the reagent. 3. Consider adding a stabilizer for long-term storage if the material will not be used promptly. |
| Pressure buildup observed in the storage container. | Formation of gaseous decomposition products, such as hydrogen bromide (HBr), from elimination reactions. | 1. Use extreme caution. Open the container slowly in a well-ventilated fume hood to safely release the pressure. 2. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 3. The presence of HBr will make the material acidic. Consider washing with a cold, dilute sodium bicarbonate solution, followed by drying and re-purification if necessary. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Reduces the rate of thermal decomposition and potential side reactions. |
| Light | Store in an amber or opaque vial. | Prevents photochemical degradation and isomerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and the formation of peroxides. |
| Container | Tightly sealed glass vial with a PTFE-lined cap. | Prevents exposure to moisture and atmospheric contaminants. |
| Incompatible Materials | Store away from strong bases and strong oxidizing agents. | Avoids chemical reactions that lead to decomposition, such as elimination or oxidation.[2] |
Table 2: Potential Stabilizers for Haloalkenes
| Stabilizer Type | Examples | Recommended Concentration |
| Phenolic Compounds | Hydroquinone, Butylated hydroxytoluene (BHT) | 100 - 1000 ppm |
| Metal Stabilizers | Copper powder or turnings | Small amount (e.g., a small piece of copper wire) |
Note: The addition of a stabilizer may interfere with certain sensitive reactions. If a stabilizer is used, its potential impact on the downstream application should be considered.
Mandatory Visualization
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound stability issues.
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of a this compound sample and identify potential degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL) using a high-purity volatile solvent such as dichloromethane (B109758) or hexane.
-
If quantitative analysis is required, add a known concentration of a suitable internal standard (e.g., dodecane) that does not co-elute with the analyte or expected impurities.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable for separating volatile organic compounds.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer: Mass Selective Detector (MSD).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis:
-
Calculate the percentage purity of this compound by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.
-
Identify degradation products by comparing their mass spectra to spectral libraries (e.g., NIST). Common degradation products may include isomers, oxidation products, or elimination products.
-
If an internal standard was used, calculate the exact concentration of this compound based on the calibration curve.
-
Protocol 2: Accelerated Stability Study
Objective: To predict the long-term stability of a this compound sample under various conditions.
Methodology:
-
Sample Preparation:
-
Aliquot the this compound sample into several amber glass vials.
-
Create different storage conditions for the aliquots. For example:
-
Condition A (Control): 2-8°C, inert atmosphere, dark.
-
Condition B (Elevated Temp): 40°C, air, dark.
-
Condition C (Light Exposure): Room temperature, air, exposed to ambient light.
-
-
-
Time Points:
-
Establish a schedule for analysis (e.g., Time 0, 1 week, 2 weeks, 4 weeks).
-
-
Analysis:
-
At each time point, remove a vial from each condition and analyze its purity using the GC-MS protocol described above.
-
-
Data Interpretation:
-
Plot the percentage of remaining this compound versus time for each condition.
-
Compare the degradation rates under different stress conditions to identify the primary factors affecting stability (e.g., heat, light, oxygen).
-
Use the data to reinforce the optimal storage conditions outlined in Table 1.
-
References
Troubleshooting low conversion rates in 1-Bromo-1-butene cross-coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with low conversion rates in cross-coupling reactions involving 1-Bromo-1-butene.
General Troubleshooting Guide: Low Conversion & Yield
A low conversion rate is a common issue in cross-coupling reactions. The following guide addresses frequent problems in a question-and-answer format and offers systematic solutions.
My cross-coupling reaction with this compound has a low yield. What are the most common causes?
Low yields can stem from several factors. A systematic evaluation of each reaction component is crucial for successful troubleshooting.[1] The primary areas to investigate are:
-
Catalyst System: The choice, quality, and handling of the palladium source and ligand are critical.[1] Catalyst decomposition or inactivity is a frequent problem.[2][3]
-
Reaction Conditions: Parameters such as temperature, reaction time, and the maintenance of a strictly inert atmosphere play a significant role.[1][2][4]
-
Reagents: The purity and reactivity of the this compound, the coupling partner (e.g., organoboron, organotin, alkyne), and the base are paramount.[1][2]
-
Solvent: The choice of solvent can significantly impact the solubility of reagents and the overall reaction kinetics.[1][5]
-
Side Reactions: Competing reactions like homocoupling, protodeboronation (for Suzuki reactions), or isomerization can consume starting materials and reduce the yield of the desired product.[1][6][7]
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with this compound is not working. What should I check first?
For Suzuki reactions, the most critical components to verify are the catalyst system, the base, and the quality of the organoboron reagent.[1]
-
Catalyst/Ligand: this compound, as a vinyl bromide, is less reactive than a vinyl iodide.[8] Using a catalyst system with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can facilitate the oxidative addition step.[9][10]
-
Base: The base is crucial for activating the boronic acid or ester.[4] Ensure you are using a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and that it is of good quality.[10][11]
-
Organoboron Reagent: Boronic acids can undergo protodeboronation, where the boron group is replaced by hydrogen, especially in the presence of water and at higher temperatures.[1] Using more stable boronic esters (e.g., pinacol (B44631) esters) can mitigate this issue.[1]
Q2: I see many side products. What are they and how can I minimize them?
Common side reactions in the Suzuki coupling of vinyl halides include:
-
Homocoupling: Dimerization of the boronic acid. This can be minimized by ensuring a thoroughly degassed reaction mixture and using a Pd(0) precatalyst.[10]
-
Protodeboronation: As mentioned, this is the hydrolysis of the boronic acid.[1][10] Using anhydrous conditions or boronic esters can help.[1][10]
-
E/Z Isomerization: The stereochemistry of the double bond in this compound can potentially isomerize. The degree of isomerization is often dependent on the specific ligand used.[10][12]
| Parameter | Typical Range | Troubleshooting Notes |
| Pd Catalyst Loading | 1-5 mol% | For challenging substrates, higher loading may be needed.[13] |
| Ligand Loading | 1-2x Pd loading | Bulky, electron-rich ligands are often preferred for bromides.[8][9] |
| Base | 2-3 equivalents | K₂CO₃, Cs₂CO₃, K₃PO₄. Stronger bases may be needed.[10] |
| Solvent | Toluene, Dioxane, THF, DMF (+ water) | Solvent choice can significantly impact solubility and kinetics.[1][11] |
| Temperature | 80-120 °C | If conversion is low, gradually increase the temperature.[1][4] |
Heck Reaction
Q1: Why is my Heck reaction between this compound and an alkene giving a low yield?
The Heck reaction is sensitive to steric hindrance and electronic factors. Key areas to troubleshoot include:
-
Catalyst System: While phosphine-free catalysts can work, phosphine ligands are often required for aryl or vinyl bromides.[14] Bulky ligands can also help suppress side reactions like β-hydride elimination.[7]
-
Base: An inorganic base like K₂CO₃ or an organic amine base (e.g., Et₃N) is required.[5][15] The choice of base can be critical and may need optimization.
-
Temperature: Heck reactions often require elevated temperatures to proceed efficiently, typically in the range of 60-140 °C.[5][15]
Q2: The stereoselectivity of my Heck product is poor. What can I do?
The Heck reaction generally favors the formation of the trans product.[14] However, poor selectivity can occur.
-
Ligand Choice: The ligand can influence the stereochemical outcome. Screening different phosphine ligands may be necessary.
-
Reaction Conditions: Harsh conditions can sometimes lead to isomerization. Optimizing temperature and reaction time is important.
| Parameter | Typical Range | Troubleshooting Notes |
| Pd Catalyst Loading | 0.5-5 mol% | Precatalysts like Pd(OAc)₂ are common.[15][16] |
| Ligand Loading | 1-2x Pd loading | PPh₃ or bulky phosphines are often used. |
| Base | 1.5-3 equivalents | K₂CO₃, NaOAc, Et₃N are commonly employed.[5] |
| Solvent | DMF, DMA, Acetonitrile | Aprotic polar solvents are typical.[5][15] |
| Temperature | 60-140 °C | Higher temperatures are often necessary for bromides.[5][15] |
Stille Coupling
Q1: My Stille coupling with this compound and an organostannane is sluggish. How can I improve it?
While versatile, Stille couplings can be slow. Consider these points:
-
Reactivity Order: Vinyl bromides are less reactive than vinyl iodides.[6] Higher temperatures or more active catalysts may be required.
-
Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can significantly accelerate the rate-determining transmetalation step.[17]
-
Ligand: Electron-rich, bulky ligands can accelerate the coupling.[17]
-
Side Reactions: Homocoupling of the organostannane reagent is a common side reaction.[6]
| Parameter | Typical Range | Troubleshooting Notes |
| Pd Catalyst Loading | 1-5 mol% | Pd(PPh₃)₄ or Pd₂(dba)₃ are common precatalysts.[17] |
| Ligand Loading | 1-4x Pd loading | PPh₃ is standard; others can be screened. |
| Additive (Optional) | 10-20 mol% CuI | Can dramatically increase reaction rate.[17] |
| Solvent | THF, Toluene, DMF, NMP | Anhydrous, degassed solvents are crucial. |
| Temperature | 80-140 °C | May require heating for extended periods.[17][18] |
Sonogashira Coupling
Q1: I am observing no product and/or a black precipitate in my Sonogashira reaction. What is happening?
This is a classic sign of catalyst decomposition.
-
Palladium Black: The formation of a black precipitate indicates the decomposition of the Pd(0) catalyst.[2][3] This is often caused by oxygen in the reaction mixture, impurities, or excessively high temperatures.[3] Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[2]
-
Copper Co-catalyst: The copper(I) iodide co-catalyst can degrade over time. Using a fresh bottle is recommended.[2]
-
Base: A sufficient excess of an amine base (e.g., Et₃N, i-Pr₂NH) is required to deprotonate the alkyne.[2]
Q2: My main side product is the homocoupled alkyne (Glaser coupling). How can I prevent this?
Alkyne homocoupling is the most common side reaction in Sonogashira couplings and is often promoted by oxygen.[2][19]
-
Inert Atmosphere: Rigorous exclusion of oxygen is the most effective way to minimize homocoupling.[2]
-
Copper-Free Conditions: In cases where homocoupling is persistent, switching to a copper-free Sonogashira protocol may be necessary.[2]
-
Slow Addition: Slow addition of the terminal alkyne to the reaction mixture can sometimes reduce the amount of homocoupling.[3]
| Parameter | Typical Range | Troubleshooting Notes |
| Pd Catalyst Loading | 1-5 mol% | PdCl₂(PPh₃)₂ is a common choice.[20] |
| Cu(I) Co-catalyst | 0.5-10 mol% | Use fresh CuI.[2] Can be omitted in "copper-free" protocols.[2] |
| Base | 2-5 equivalents (or as solvent) | Et₃N, i-Pr₂NH. Must be dry.[2] |
| Solvent | THF, DMF, Acetonitrile | Must be thoroughly degassed.[2] |
| Temperature | RT to 100 °C | Bromides typically require heating.[3][20] |
Key Experimental Components & Side Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Heck Reaction [organic-chemistry.org]
- 15. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. organicreactions.org [organicreactions.org]
- 19. depts.washington.edu [depts.washington.edu]
- 20. Reddit - The heart of the internet [reddit.com]
Effect of solvent choice on the reactivity of 1-Bromo-1-butene
Technical Support Center: Reactivity of 1-Bromo-1-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The content focuses on the critical role of solvent choice in directing its reactivity.
Frequently Asked Questions (FAQs)
General Reactivity
Q1: Why am I observing very low to no reactivity in my nucleophilic substitution experiment with this compound?
A1: this compound is a vinylic halide, meaning the bromine atom is attached directly to an sp²-hybridized carbon of a double bond. Vinylic halides are generally unreactive towards standard SN1 and SN2 nucleophilic substitution reactions for two primary reasons[1][2][3]:
-
SN2 Pathway: The backside attack required for an SN2 mechanism is sterically hindered by the molecule's geometry and electronically repelled by the pi-electron cloud of the double bond[1][2].
-
SN1 Pathway: The SN1 mechanism requires the formation of a carbocation intermediate. A vinylic carbocation, where the positive charge resides on a double-bonded carbon, is highly unstable and energetically unfavorable to form[1][2].
Q2: What reaction pathways are most feasible for this compound?
A2: Due to the low reactivity in substitution reactions, elimination reactions (specifically E2) are the more probable pathway, especially when using a strong, non-nucleophilic base.[4][5] The choice of solvent and base is critical to favor this pathway.
Solvent Effects on Reactivity
Q3: How do polar protic solvents affect reactions with this compound?
A3: Polar protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.
-
For SN1/E1: These solvents are excellent at stabilizing carbocation intermediates and leaving groups through solvation.[6][7] However, given the high instability of the vinylic carbocation, SN1 and E1 pathways remain highly disfavored for this compound.
-
For SN2: They significantly weaken the nucleophile by forming a "solvent cage" around it through hydrogen bonding, reducing its reactivity.[6][8][9] This further inhibits the already difficult SN2 pathway.
-
For E2: While a strong base is needed for E2, using a protic solvent can protonate the base, reducing its effectiveness.
Q4: What is the role of polar aprotic solvents in these reactions?
A4: Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) are polar but cannot donate hydrogen bonds.
-
For SN2: These solvents are ideal for SN2 reactions because they solvate the cation but leave the anionic nucleophile "naked" and highly reactive.[4][8][10] Despite this, the inherent unreactivity of the vinylic halide substrate means SN2 is still unlikely to be a major pathway.
-
For E2: They are often the preferred choice for E2 reactions. They do not solvate the base as strongly as protic solvents, preserving its strength to abstract a proton, thus promoting the bimolecular elimination pathway.[4]
Q5: When would I use a nonpolar solvent?
A5: Nonpolar solvents (e.g., hexane, toluene) are generally poor choices for reactions involving charged species like nucleophiles or bases, as they cannot stabilize intermediates or transition states.[11] Their use is typically limited to reactions that proceed through radical mechanisms, which are not the primary pathways for substitution or elimination of this compound under standard conditions.
Troubleshooting Guide
| Problem Encountered | Probable Cause | Recommended Solution |
| No reaction or extremely slow reaction rate. | Incorrect reaction pathway assumed. This compound is unreactive towards SN1/SN2.[1][2] | Shift experimental design to favor an E2 elimination pathway. Use a strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU). |
| Low yield of elimination product. | 1. Base is too weak or nucleophilic: A weak base will not efficiently promote E2. A strong, nucleophilic base (e.g., NaOH, NaOEt) may lead to competing (though slow) substitution side products.[4][5]2. Inappropriate solvent: A polar protic solvent may be deactivating the base.[8][9] | 1. Use a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) to favor elimination. 2. Switch to a polar aprotic solvent like DMSO or THF to maximize the base's strength. |
| Formation of unexpected side products. | The solvent may be participating in the reaction (solvolysis), especially if it is protic and the conditions (e.g., heat) force a slow SN1/E1 pathway.[6] | Use a non-reactive (aprotic) solvent. Ensure the base is strong enough to promote a clean E2 reaction, which is more specific. Applying moderate heat can also favor elimination over substitution.[12] |
Quantitative Data Summary
Direct kinetic data for this compound is scarce in the literature. The following table summarizes the expected effects of solvent choice on reaction pathways based on established principles for vinylic and secondary halides.
| Solvent Type | Example Solvents | Effect on SN1/E1 | Effect on SN2 | Effect on E2 | Expected Outcome for this compound |
| Polar Protic | Water (H₂O), Methanol (CH₃OH) | Stabilizes carbocation; Favors pathway.[6][7] | Weakens nucleophile via H-bonding; Disfavors pathway.[8][9] | Can protonate and weaken the base.[13] | Very Unlikely. Despite solvent favoring the mechanism, the vinylic carbocation is too unstable. |
| Polar Aprotic | DMSO, Acetone, DMF | Does not effectively stabilize carbocation; Disfavors pathway.[14] | Enhances nucleophile reactivity; Favors pathway.[4][15] | Preferred solvent as it does not deactivate the strong base. | Most Favorable for E2. With a strong base, this is the most probable reaction pathway. SN2 remains unlikely due to substrate structure. |
| Nonpolar Aprotic | Hexane, Toluene, CCl₄ | Strongly disfavors due to inability to stabilize ionic intermediates.[11] | Disfavors due to poor solubility of ionic nucleophiles.[15] | Disfavors due to poor solubility of ionic bases. | Reaction Unlikely. Reactants are unlikely to be sufficiently solvated. |
Experimental Protocols
Protocol: E2 Elimination of this compound
This protocol is a representative example for inducing an E2 elimination reaction. Safety Note: Always handle reagents in a fume hood and wear appropriate personal protective equipment (PPE).
Objective: To synthesize 1-buten-1-yne via E2 elimination of this compound.
Reagents:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (1.5 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
To the flask, add potassium tert-butoxide (1.5 eq).
-
Add anhydrous DMSO via syringe to dissolve the base. Stir the mixture.
-
Slowly add this compound (1.0 eq) to the stirred solution at room temperature over 15-20 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to 50-60°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.
-
Quench the reaction by carefully adding cold water.
-
Transfer the mixture to a separatory funnel and extract the product with a low-boiling point organic solvent (e.g., diethyl ether or pentane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product via distillation or column chromatography as required.
Visualizations
Logical and Mechanistic Diagrams
Caption: Decision workflow for this compound reactivity.
Caption: Why SN1 and SN2 pathways are disfavored.
Caption: The concerted E2 elimination mechanism.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chapter 8 Notes [web.pdx.edu]
Technical Support Center: Purification of Commercial 1-Bromo-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of commercial 1-bromo-1-butene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound is typically synthesized through the hydrobromination of 1-butyne (B89482) or the elimination of HBr from 1,2-dibromobutane (B1584511). Depending on the synthetic route and storage conditions, several impurities may be present. These can be broadly categorized as:
-
Isomeric Impurities: Due to the nature of the chemical reactions and potential for rearrangement, various isomers of this compound are the most common impurities. These include:
-
(Z)-1-bromo-1-butene (cis isomer)
-
(E)-1-bromo-1-butene (trans isomer)
-
2-bromo-1-butene
-
1-bromo-2-butene
-
-
Unreacted Starting Materials: Residual amounts of 1-butyne or 1,2-dibromobutane may be present.
-
Acidic Impurities: Traces of hydrobromic acid (HBr) or other acidic catalysts used in the synthesis can remain in the product.
-
Solvent Residues: Solvents used during the synthesis and workup may not be completely removed.
Q2: How can I qualitatively assess the purity of my this compound sample?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for identifying the components in your this compound sample. The mass spectrometer will provide fragmentation patterns that can help identify the various isomers and other impurities present.
Q3: What are the recommended methods for purifying commercial this compound?
The primary methods for purifying this compound are:
-
Washing: To remove acidic impurities.
-
Fractional Distillation: To separate components with different boiling points.
-
Column Chromatography: To separate compounds based on their polarity.
The choice of method or combination of methods will depend on the types and levels of impurities present.
Troubleshooting Guides
Issue: My purified this compound is still acidic.
-
Possible Cause: Incomplete removal of acidic residues (e.g., HBr) from the synthesis.
-
Solution: Perform a liquid-liquid extraction. Dissolve the crude this compound in a non-polar organic solvent like diethyl ether or dichloromethane. Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH) to neutralize and remove the acid. Follow this with a wash with brine (saturated NaCl solution) to remove residual water.
Issue: I am having difficulty separating isomers by fractional distillation.
-
Possible Cause: The boiling points of the isomeric impurities are very close to that of the desired this compound isomer.
-
Solution:
-
Use a high-efficiency distillation column: A Vigreux column or, for better separation, a packed column (e.g., with Raschig rings or metal sponges) will provide more theoretical plates and enhance separation.
-
Slow and steady distillation rate: Maintain a slow and constant heating rate to allow for proper equilibrium between the liquid and vapor phases within the column.
-
Insulate the column: Wrapping the distillation column with glass wool or aluminum foil will minimize heat loss and help maintain the temperature gradient.
-
Issue: I am not getting good separation of isomers using column chromatography.
-
Possible Cause: The polarity of the chosen solvent system (mobile phase) may not be optimal for separating the closely related isomers.
-
Solution:
-
Optimize the solvent system: Use thin-layer chromatography (TLC) to screen different solvent systems. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate. The ideal solvent system will show good separation of the spots on the TLC plate.
-
Use a high-quality stationary phase: Ensure you are using silica (B1680970) gel with a consistent particle size.
-
Proper column packing: A well-packed column is crucial for good separation. Ensure there are no air bubbles or channels in the stationary phase.
-
Data Presentation
Table 1: Boiling Points of this compound and Common Isomeric Impurities
| Compound | Boiling Point (°C) |
| (Z)-1-bromo-1-butene (cis) | 86 |
| 2-bromo-1-butene | 81 - 88[1][2][3] |
| 1-bromo-2-butene | 97 - 99[4] |
Experimental Protocols
Protocol 1: Removal of Acidic Impurities by Washing
-
Dissolve the crude this compound in an equal volume of diethyl ether in a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake vigorously, periodically inverting the funnel and opening the stopcock to release pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the washing with NaHCO₃ solution until no more gas evolution is observed.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution).
-
Drain the brine layer and transfer the organic layer to a clean, dry flask.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂).
-
Filter to remove the drying agent. The resulting solution contains this compound in the organic solvent, which can be removed by rotary evaporation.
Protocol 2: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus with a high-efficiency fractionating column (e.g., Vigreux or packed column).
-
Place the washed and dried crude this compound into the distillation flask with a few boiling chips or a magnetic stir bar.
-
Heat the flask gently and slowly.
-
Monitor the temperature at the head of the column. Collect the fraction that distills at the boiling point of the desired this compound isomer (refer to Table 1).
-
Collect any initial lower-boiling fractions and later higher-boiling fractions separately.
-
Analyze the collected fractions by GC-MS to determine their purity.
Protocol 3: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and bubble-free packing. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the non-polar solvent. The less polar impurities will travel down the column faster.
-
Fraction Collection: Collect small fractions as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions by TLC or GC-MS to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for fractional distillation issues.
References
Managing the exothermic nature of 1-Bromo-1-butene Grignard formation
Topic: Managing the Exothermic Nature of 1-Bromo-1-butene Grignard Formation
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the highly exothermic formation of but-1-enylmagnesium bromide from this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Grignard formation of this compound, focusing on the management of its exothermic nature.
Q1: My Grignard reaction has not initiated, and I am concerned about adding more this compound. What should I do?
A1: This is a critical situation known as "induction period," which can lead to a dangerous runaway reaction if a large amount of unreacted halide accumulates.[1][2] Do not add more this compound. The primary causes for initiation failure are often a passivated magnesium surface (due to an oxide layer) or the presence of moisture.[3]
Troubleshooting Steps:
-
Cease Addition: Immediately stop the addition of this compound.
-
Gentle Warming: Cautiously warm the flask with a heat gun or in a warm water bath.[4] Be prepared to cool the reaction immediately if it initiates vigorously.
-
Chemical Activation: If gentle warming is ineffective, add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) as an initiator.[3][4] The disappearance of the iodine's purple color indicates magnesium activation.
-
Mechanical Activation: Carefully crushing a piece of magnesium with a dry glass stirring rod can expose a fresh, reactive surface.[3]
-
Sonication: Using an ultrasonic bath can also help to activate the magnesium surface and initiate the reaction.
Q2: The reaction started, but the exotherm is too vigorous, and the solvent is refluxing too strongly. How can I control it?
A2: A highly vigorous exotherm indicates that the reaction rate is too fast, which can lead to a dangerous loss of control.[1]
Immediate Actions:
-
Stop Addition: Immediately halt the addition of this compound.
-
Cooling: Immerse the reaction flask in an ice-water bath to quickly reduce the internal temperature.[5]
-
Reduce Stirring Speed: In some cases, very high stirring rates can increase the reaction rate. A moderate reduction in stirring speed might help.
-
Ensure Adequate Condensation: Verify that your reflux condenser is functioning efficiently and that cooling water flow is adequate to prevent solvent loss.
Q3: My reaction produced a low yield of the Grignard reagent. What are the likely causes?
A3: Low yields are often attributed to side reactions or quenching of the Grignard reagent.[3][4]
Common Causes and Solutions:
-
Moisture Contamination: Grignard reagents are extremely sensitive to water. Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used.[3]
-
Wurtz Coupling: This side reaction occurs when the formed Grignard reagent reacts with unreacted this compound. To minimize this, ensure a slow, controlled addition of the halide to maintain its low concentration in the reaction mixture.[5]
-
Overheating: Excessive temperatures can promote side reactions. Maintain a gentle reflux and use a cooling bath as needed to control the temperature.[4]
Q4: I am scaling up the this compound Grignard formation. What are the key safety considerations?
A4: Scaling up exothermic reactions significantly increases the risk of thermal runaway due to a decrease in the surface-area-to-volume ratio, which reduces heat dissipation efficiency.
-
Reaction Calorimetry: It is highly recommended to perform reaction calorimetry studies to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR) under adiabatic conditions.[2][6]
-
Slow, Controlled Addition: The rate of addition of this compound is a critical parameter for controlling the rate of heat generation.[6] A slower addition rate reduces the risk of thermal accumulation.[6]
-
In-situ Monitoring: Techniques like in-situ FTIR can monitor the concentration of the halide in real-time, ensuring that it does not accumulate to dangerous levels during an induction period.[1][2]
-
Continuous Flow Synthesis: For larger scales, consider transitioning to a continuous flow process. This approach offers superior heat transfer and control over reaction parameters, significantly improving safety.
Quantitative Data on Grignard Reaction Exotherms
| Grignard Reagent Formation | Solvent | Enthalpy of Reaction (ΔH) | Reference |
| Aryl Halide + Mg | Tetrahydrofuran (B95107) (THF) | -87 kcal/mol | [1] |
| n-Butylmagnesium Bromide | Diethyl Ether (DE) / THF | Class 3 Risk (High) | [7] |
| p-Bromotoluene + Mg | Toluene/THF | Highly Exothermic | [6] |
Note: The risk classification is based on the Stoessel criticality diagram, where Class 3 indicates a high probability of a runaway reaction in case of a cooling failure.[7]
Experimental Protocols
Detailed Methodology for the Formation of but-1-enylmagnesium bromide
This protocol is adapted from established procedures for vinylic Grignard reagents and emphasizes safety and control of the exotherm.[5][8]
Materials:
-
Magnesium turnings
-
This compound (ensure it is dry and peroxide-free)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, with a drying tube
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas inlet
-
Ice-water bath
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware while still hot and allow it to cool under a stream of inert gas. Place the magnesium turnings (1.2 equivalents) in the flask.
-
Magnesium Activation: Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium. The flask can be gently warmed to facilitate activation, which is complete when the iodine color fades. Allow the flask to cool to room temperature.
-
Initial Solvent Addition: Add enough anhydrous THF to just cover the magnesium turnings.
-
Preparation of Halide Solution: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Initiation: Add a small portion (approx. 5-10%) of the this compound solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by gentle bubbling, a cloudy appearance, and a slight temperature increase. If no initiation is observed, refer to the troubleshooting guide (Q1).
-
Controlled Addition: Once the reaction has initiated, begin the slow, dropwise addition of the remaining this compound solution from the dropping funnel. The rate of addition should be carefully controlled to maintain a gentle, steady reflux. Use an ice-water bath as needed to modulate the reaction temperature and prevent excessive reflux.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting grey/brown solution is the but-1-enylmagnesium bromide reagent.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Grignard formation.
Troubleshooting Logic for Reaction Initiation Failure
Caption: Decision tree for troubleshooting initiation failure.
References
Technical Support Center: Catalyst Poisoning in Reactions with 1-Bromo-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning issues encountered during cross-coupling reactions involving 1-Bromo-1-butene. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction with this compound has stalled or is giving very low yields. What are the common causes of catalyst deactivation?
A1: Catalyst deactivation in cross-coupling reactions with this compound can stem from several factors, broadly categorized as substrate-related issues, reaction condition deficiencies, and catalyst-intrinsic instability.
-
Substrate-Related Issues:
-
Impurities in this compound: The purity of your this compound is critical. Common synthesis routes can introduce impurities that act as potent catalyst poisons. For instance, synthesis via halogenation of 1-butene (B85601) can result in residual dienes, while elimination reactions of dihaloalkanes might leave behind isomeric vinyl bromides or unreacted dihalides.[1][2] Alkynes, if used in the synthesis, can also be present as impurities. These unsaturated compounds can coordinate strongly to the palladium center and inhibit the catalytic cycle.
-
Isomerization of this compound: Under the influence of the palladium catalyst, this compound can potentially isomerize to other bromoalkenes.[3][4][5] These isomers may have different reactivities or could act as catalyst inhibitors.
-
-
Reaction Condition Deficiencies:
-
Presence of Oxygen: Palladium(0), the active catalytic species, is highly sensitive to oxidation. Inadequate degassing of solvents and reagents, or a poor inert atmosphere, can lead to the formation of inactive palladium(II) species and palladium black.
-
Water Content: While some cross-coupling reactions can tolerate small amounts of water, excessive water can lead to unwanted side reactions, such as the hydrolysis of phosphine (B1218219) ligands to phosphine oxides, which can alter catalyst activity.
-
Inappropriate Base: The choice and purity of the base are crucial. Some bases may contain impurities that poison the catalyst. The strength of the base can also influence side reactions that lead to catalyst deactivation.
-
-
Catalyst-Intrinsic Instability:
-
Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures. The resulting phosphine oxides can sometimes act as ligands, but their coordination properties are different and may not support the catalytic cycle as effectively.[6][7][8]
-
Formation of Palladium Black: The active Pd(0) species can agglomerate to form catalytically inactive palladium black. This is often observed as a black precipitate in the reaction mixture and is a common indicator of catalyst decomposition.
-
Q2: I observe the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A2: The black precipitate is most likely palladium black, which is finely divided, catalytically inactive elemental palladium. Its formation signifies the decomposition of the active Pd(0) catalyst.
Prevention Strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that stabilize the Pd(0) center and prevent agglomeration.
-
Temperature Control: Avoid excessively high reaction temperatures, which can accelerate catalyst decomposition.
-
Reaction Concentration: Very low or very high reactant concentrations can sometimes promote the formation of palladium black.
-
Purity of Reagents: Ensure all reagents, including the solvent and base, are free from impurities that could strip ligands from the palladium center.
Q3: Can impurities in my this compound starting material poison the catalyst? If so, what are they and how can I remove them?
A3: Yes, impurities in this compound are a significant cause of catalyst poisoning. Potential impurities depend on the synthetic route used to prepare the substrate.
-
Potential Impurities and their Effects:
-
Dienes (e.g., 1,3-Butadiene): Dienes can act as strong ligands for palladium, forming stable π-allyl complexes that can sequester the catalyst and prevent it from participating in the desired cross-coupling reaction.
-
Alkynes (e.g., 1-Butyne): Similar to dienes, alkynes can coordinate strongly to the palladium center and inhibit catalysis.
-
Other Isomeric Bromobutenes: These may have different reactivities and could lead to the formation of undesired side products, consuming the catalyst in unproductive pathways.
-
Purification Protocol:
A simple and effective method to remove diene and alkyne impurities is to pass the this compound through a short plug of activated alumina (B75360) or silica (B1680970) gel before use. Distillation can also be effective for separating isomers with different boiling points.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst Poisoning by Substrate Impurities | - Purify this compound by passing it through a plug of activated alumina or by distillation.- Analyze the starting material by GC-MS or NMR to identify and quantify impurities. |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand.- Ensure proper storage of the catalyst and ligand under an inert atmosphere. | |
| Presence of Oxygen | - Thoroughly degas all solvents and reagents with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.- Maintain a positive pressure of inert gas throughout the reaction. | |
| Presence of Water | - Use anhydrous solvents and dry glassware.- If the reaction is known to be water-sensitive, consider adding a drying agent. | |
| Formation of Palladium Black | Catalyst Decomposition | - Lower the reaction temperature.- Use a more stabilizing ligand (e.g., a bulky, electron-rich phosphine).- Check the purity of all reagents. |
| Formation of Side Products (e.g., Isomers) | Substrate Isomerization | - Lower the reaction temperature.- Reduce the reaction time.- Screen different palladium catalysts and ligands, as some may be less prone to promoting isomerization.[3] |
| Inconsistent Results | Variability in Reagent Quality | - Source high-purity this compound from a reputable supplier.- Use consistent batches of catalyst, ligand, base, and solvent for a series of experiments. |
Experimental Protocols
Protocol 1: Purification of this compound
-
Objective: To remove polar impurities and potential catalyst poisons from commercially available or synthesized this compound.
-
Materials:
-
This compound
-
Activated alumina (neutral, Brockmann I) or silica gel (70-230 mesh)
-
Hexane (or other non-polar solvent)
-
Glass column or a disposable syringe with a frit
-
Collection flask
-
-
Procedure:
-
Prepare a short column by packing a glass column or a large disposable syringe with a plug of glass wool, followed by approximately 5-10 cm of activated alumina or silica gel.
-
Pre-elute the column with hexane.
-
Carefully load the neat this compound onto the top of the column.
-
Elute the this compound from the column using hexane.
-
Collect the purified product in a clean, dry flask.
-
Remove the solvent under reduced pressure.
-
Store the purified this compound under an inert atmosphere and in a refrigerator.
-
Protocol 2: General Procedure for a Suzuki Coupling with Purified this compound
-
Objective: To perform a Suzuki cross-coupling reaction with purified this compound to minimize catalyst poisoning and maximize yield.
-
Materials:
-
Purified this compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or other reaction vessel suitable for inert atmosphere techniques
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the arylboronic acid (1.1-1.2 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the purified this compound (1.0 equivalent) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Pathway of catalyst deactivation by poisoning and decomposition.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mechanistic Studies of Pd(II)-Catalyzed E/Z Isomerization of Unactivated Alkenes: Evidence for a Monometallic Nucleopalladation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Temperature for Selective 1-Bromo-1-butene Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing reactions involving 1-bromo-1-butene. The focus is on achieving high selectivity and yield by carefully controlling the reaction temperature and other critical parameters.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or failing completely. What are the primary factors to investigate?
Answer: Low or no product formation in the Suzuki-Miyaura coupling of this compound, a vinyl bromide, can be attributed to several factors. Vinyl halides are generally more reactive than aryl halides, but specific challenges can still arise. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach.[1][2]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields.
Detailed Troubleshooting Steps:
-
Catalyst Activity:
-
Problem: The Pd(0) active species may not be generating efficiently, or the catalyst may have decomposed.
-
Solution: Use a fresh batch of palladium catalyst and ligand. For vinyl bromides, catalyst systems like Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) are often effective.[3][4] If using a Pd(II) precatalyst, ensure its efficient reduction to Pd(0).[5]
-
-
Reaction Temperature:
-
Problem: The reaction temperature may be too low for efficient oxidative addition or too high, leading to catalyst decomposition.
-
Solution: For sluggish reactions, a moderate increase in temperature (e.g., from room temperature to 50-80 °C) can be beneficial.[6][7] However, elevated temperatures (>100 °C) can lead to the rapid precipitation of palladium black, indicating catalyst decomposition and reducing the yield.[8] Monitor the reaction mixture for color changes.
-
-
Base Selection:
-
Problem: The base may be too weak or poorly soluble, hindering the transmetalation step.
-
Solution: Ensure the base is finely powdered and dry. Stronger bases like Cs₂CO₃ or K₃PO₄ are often effective.[3]
-
-
Solvent System:
-
Problem: The solvent may not be optimal for solubility of all reactants or for catalyst stability.
-
Solution: A mixture of an organic solvent (e.g., THF, dioxane, toluene) and water is common for Suzuki reactions. Ensure solvents are properly degassed to prevent catalyst oxidation.[2]
-
-
Reagent Quality:
-
Problem: The boronic acid may have degraded, especially if exposed to air and moisture, leading to protodeboronation.[1][5]
-
Solution: Use fresh, high-purity boronic acid or consider using more stable boronic esters (e.g., pinacol (B44631) esters).[3]
-
Issue 2: Poor Selectivity in Heck Reactions
Question: My Heck reaction with this compound is producing a mixture of isomers or other side products. How can I improve selectivity?
Answer: The Heck reaction is known for its high trans selectivity.[9] However, issues with regioselectivity and the formation of side products can occur, often influenced by temperature and the catalyst system.
Troubleshooting Steps:
-
Control of Isomerization:
-
Problem: Isomerization of the double bond in the product can occur, especially at higher temperatures.
-
Solution: Lowering the reaction temperature can often minimize unwanted isomerization. The choice of ligand can also influence the stereochemical outcome.
-
-
Minimizing Side Products:
-
Problem: Reductive Heck reaction can lead to conjugate addition products instead of the desired substitution product via β-hydride elimination. This is influenced by the base, temperature, substrate, and solvent.[10]
-
Solution: Carefully select the base and solvent. Aprotic solvents are generally preferred. Monitor the reaction closely and avoid unnecessarily high temperatures.
-
-
Catalyst and Ligand Choice:
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for cross-coupling reactions with this compound?
A1: The optimal temperature is highly dependent on the specific reaction (Suzuki, Heck, Sonogashira, etc.), the catalyst system, and the other reactants. Generally, for the more reactive this compound (a vinyl bromide), reactions can often be carried out at lower temperatures than for less reactive aryl bromides. A good starting point is often room temperature, with gradual heating to 50-80 °C if the reaction is sluggish.[6] For Heck reactions, temperatures in the range of 80-140 °C are common, but optimization is key to avoid side reactions.[10] High temperatures can lead to catalyst decomposition.[8]
Q2: How does the stereochemistry of this compound ((E) vs. (Z) isomer) affect the reaction?
A2: The stereochemistry of the starting this compound is critical as many palladium-catalyzed cross-coupling reactions are stereospecific, meaning the stereochemistry of the starting material is retained in the product. For example, the Suzuki coupling of (Z)-1-bromo-1-fluoroalkenes proceeds stereoselectively to give (E)-α-fluorostilbenes.[12] It is crucial to start with a stereochemically pure isomer of this compound to obtain a stereochemically pure product. The (Z)-isomer of some vinyl bromides may be less stable and prone to isomerization, potentially influenced by temperature.
Q3: What are the most common side reactions to be aware of when working with this compound?
A3: Common side reactions in palladium-catalyzed couplings include:
-
Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the alkyne (in Sonogashira reactions, known as Glaser coupling). This is often promoted by the presence of oxygen.[3][5]
-
Protodeboronation: The cleavage of the C-B bond of the organoboron reagent in Suzuki reactions, which can be exacerbated by high temperatures and aqueous conditions.[3]
-
Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom.
-
Isomerization: Isomerization of the double bond in the starting material or the product, which can be temperature-dependent.
Q4: Should I use a copper co-catalyst in Sonogashira couplings with this compound?
A4: The traditional Sonogashira coupling employs a copper(I) co-catalyst, which facilitates the reaction.[4] However, copper can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[13] Copper-free Sonogashira protocols have been developed and may be advantageous, especially for large-scale synthesis or when dealing with sensitive substrates. These copper-free reactions may require more specialized ligands or different reaction conditions.[13][14]
Data Presentation
The following tables summarize typical reaction conditions and yields for analogous vinyl bromide systems. Note that optimal conditions for this compound may vary and require specific optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Vinyl Bromides
| Entry | Vinyl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (E)-β-Bromostyrene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 12 | 95 |
| 2 | 1-Bromo-2-methyl-1-propene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 88 |
| 3 | (Z)-1-Bromo-1-hexene | 2-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | THF/H₂O | 65 | 24 | 91 |
Table 2: Representative Conditions for Heck Reaction of Vinyl Bromides
| Entry | Vinyl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (E)-β-Bromostyrene | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | DMF | 100 | 8 | 92 |
| 2 | 1-Bromo-cyclohexene | Styrene | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 120 | 12 | 85 |
| 3 | (E)-1-Bromo-1-propene | Methyl methacrylate | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₂CO₃ | NMP | 110 | 18 | 89 |
Table 3: Representative Conditions for Sonogashira Coupling of Vinyl Bromides
| Entry | Vinyl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (E)-β-Bromostyrene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 50 | 6 | 94 |
| 2 | 1-Bromo-cyclopentene | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 60 | 10 | 87 |
| 3 | (Z)-1-Bromo-1-hexene | Trimethylsilylacetylene | Pd(OAc)₂ (2) | - (Copper-free) | DBU | Toluene | 80 | 24 | 82 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Heck Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Stereoselective preparation of (E)- and (Z)-alpha-fluorostilbenes via palladium-catalyzed cross-coupling reaction of high E/Z ratio and (Z)-1-bromo-1-fluoroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSpace [repository.kaust.edu.sa]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Minimizing Elimination Side Reactions with 1-Bromo-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on avoiding elimination side reactions when working with 1-bromo-1-butene. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address specific challenges encountered during synthesis and facilitate the desired substitution or coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary elimination side reactions associated with this compound?
A1: The principal elimination side reaction with this compound is dehydrobromination, which typically proceeds via an E2 (bimolecular elimination) mechanism in the presence of a base. This reaction leads to the formation of volatile and often undesired byproducts such as buta-1,3-diene or but-1-yne. The propensity for elimination is a significant consideration when a substitution reaction is the desired pathway.
Q2: How does the choice of base or nucleophile impact the competition between substitution and elimination?
A2: The nature of the base/nucleophile is a critical factor. Strong, sterically hindered bases, such as potassium tert-butoxide, will preferentially abstract a proton, favoring the E2 elimination pathway. Conversely, "soft," less basic nucleophiles are more likely to attack the carbon atom, leading to substitution. For traditional substitution reactions, choosing a nucleophile with low basicity is key. However, for more reliable C-C bond formation, palladium-catalyzed cross-coupling reactions are the preferred method as they proceed via a different mechanistic pathway that avoids the E2 side reaction.
Q3: What is the influence of solvent and temperature on the reaction outcome?
A3: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for both traditional nucleophilic substitution and palladium-catalyzed coupling reactions as they can help to dissolve the reagents and stabilize charged intermediates without solvating the nucleophile, thus preserving its reactivity. Polar protic solvents can decrease nucleophilicity through hydrogen bonding, which can sometimes favor elimination. Temperature also plays a crucial role; elimination reactions are generally favored at higher temperatures. Therefore, conducting reactions at the lowest effective temperature can help to minimize the formation of elimination byproducts.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| High Yield of Elimination Byproduct (e.g., buta-1,3-diene) | The base used is too strong or sterically hindered. The reaction temperature is too high. | Switch to a less basic nucleophile for substitution, or, for C-C bond formation, employ a palladium-catalyzed cross-coupling reaction (Suzuki, Stille, Sonogashira) which circumvents the E2 pathway. Lower the reaction temperature. |
| Low or No Yield of Desired Coupled Product (in Cross-Coupling Reactions) | Inactive catalyst (e.g., palladium black formation). Poor quality of reagents (e.g., wet solvent, decomposed boronic acid). Inefficient ligand for the specific substrate. | Ensure a strictly inert atmosphere (argon or nitrogen) to prevent catalyst deactivation. Use anhydrous solvents and high-purity reagents. For challenging couplings, screen different phosphine (B1218219) ligands (e.g., bulky, electron-rich ligands for Suzuki coupling of vinyl bromides). |
| Formation of Homocoupled Byproducts (in Cross-Coupling Reactions) | Presence of oxygen in the reaction mixture. In Sonogashira coupling, this is known as Glaser coupling.[1] In Stille coupling, homocoupling of the organostannane is a common side reaction.[2][3] | Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas. In Sonogashira reactions, using copper-free conditions or adding a reducing agent can sometimes mitigate this issue.[1] |
Quantitative Data on Reaction Conditions
While specific quantitative data for substitution versus elimination on this compound is sparse in readily available literature, the general principles of how reaction parameters influence the outcome are well-established. The following table summarizes these qualitative trends. For high-yielding substitution, palladium-catalyzed cross-coupling reactions are strongly recommended over traditional SN2-type reactions.
| Parameter | Condition Favoring Substitution/Coupling | Condition Favoring Elimination | Rationale |
| Base/Nucleophile | Weakly basic, "soft" nucleophiles (for substitution). Use of organometallic reagents in cross-coupling. | Strong, sterically hindered bases (e.g., potassium tert-butoxide). | Strong, bulky bases readily abstract protons, leading to E2 elimination. Soft nucleophiles prefer to attack the carbon center. Cross-coupling reactions proceed through a different catalytic cycle. |
| Solvent | Polar aprotic (e.g., THF, Dioxane, DMF). | Can occur in both protic and aprotic solvents, but protic solvents can disfavor SN2. | Polar aprotic solvents enhance nucleophilicity without solvating the nucleophile. |
| Temperature | Lower temperatures. | Higher temperatures. | Elimination reactions have a higher activation energy and are entropically favored. |
Detailed Experimental Protocols
To effectively bypass elimination side reactions, modern palladium-catalyzed cross-coupling reactions are the methods of choice. Below are detailed protocols for the Suzuki, Stille, and Sonogashira couplings of this compound.
Protocol 1: Suzuki Coupling of (E)-1-Bromo-1-butene with Phenylboronic Acid
The Suzuki coupling is a versatile method for forming C-C bonds with high yields and stereoretention.
Materials:
-
(E)-1-Bromo-1-butene
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (B28343)/Water (4:1 mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the toluene/water solvent mixture and degas by bubbling with inert gas for 15-20 minutes.
-
Add phenylboronic acid (1.2 equivalents) and K₂CO₃ (2.0 equivalents).
-
Add (E)-1-bromo-1-butene (1.0 equivalent) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield (E)-1-phenyl-1-butene.
Protocol 2: Stille Coupling of this compound with Vinyltributyltin
The Stille reaction is another excellent method for C-C bond formation, known for its tolerance of a wide variety of functional groups.[3] Note: Organotin compounds are highly toxic and should be handled with appropriate safety precautions.
Materials:
-
This compound
-
Vinyltributyltin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Toluene or THF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (3-5 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed toluene or THF via syringe.
-
Add this compound (1.0 equivalent) via syringe.
-
Add vinyltributyltin (1.1 equivalents) via syringe.
-
Heat the reaction mixture to reflux (for toluene, ~110 °C) for 12-16 hours, monitoring by TLC or GC.
-
After cooling, the reaction mixture can be worked up by quenching with aqueous KF to precipitate the tin byproducts, followed by extraction and purification.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene (B144264)
The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond.[4]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (2-3 mol%) and CuI (4-6 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed THF and triethylamine.
-
Add phenylacetylene (1.2 equivalents) via syringe.
-
Add this compound (1.0 equivalent) via syringe.
-
Stir the reaction at room temperature to 50 °C for 6-12 hours, monitoring by TLC or GC.
-
Upon completion, dilute with diethyl ether and filter through a pad of celite to remove the precipitated salts.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Competing elimination and substitution pathways for this compound.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
References
Technical Support Center: Handling Air-Sensitive 1-Bromo-1-butene Reactions
This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with air-sensitive reactions involving 1-bromo-1-butene.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound considered "air-sensitive"?
While this compound itself is stable under normal conditions, it is frequently used to generate highly reactive organometallic intermediates, such as Grignard reagents or for use in palladium-catalyzed cross-coupling reactions.[1][2] These intermediates are extremely sensitive to oxygen and moisture. Exposure to air can lead to decomposition, the formation of unwanted byproducts, and potentially hazardous conditions, such as fires with pyrophoric reagents.[3][4]
Q2: What is the difference between using a Schlenk line and a glovebox?
Both Schlenk lines and gloveboxes are used to create an inert atmosphere, typically of nitrogen or argon, for handling air-sensitive compounds.[5][6]
-
Schlenk Line: A vacuum/inert gas manifold ideal for performing reactions in glassware.[7] It allows for the evacuation of air from a flask and backfilling with an inert gas. This is a versatile and common technique for most benchtop air-sensitive synthesis.
-
Glovebox: A sealed container with a controlled inert atmosphere. It is best suited for manipulations that are difficult to perform in sealed glassware, such as weighing out solid reagents, preparing catalyst solutions, or handling multiple samples.[6][8]
Q3: How must I prepare glassware for an air-sensitive reaction?
Glassware contains a thin film of adsorbed moisture that must be removed.[9][10] The standard procedure is to heat the glassware in an oven (e.g., 125°C overnight) and then cool it under a stream of dry, inert gas or by assembling it hot and immediately connecting it to a Schlenk line for several evacuate-refill cycles.[11] This ensures the reaction environment is free of water.
Q4: What are the recommended storage conditions for this compound?
This compound should be stored in a cool, well-ventilated place, away from heat, sparks, and open flames.[12][13] It is often recommended to store it in a freezer.[13] The container should be kept tightly closed to prevent exposure to moisture and air.
Q5: How can I safely quench a reaction involving organometallic intermediates derived from this compound?
Quenching must be done carefully to control the exothermic reaction with residual reactive species.[14] The reaction flask should be cooled in an ice bath (0 °C) under an inert atmosphere.[15] A less reactive quenching agent, such as isopropanol, is added slowly until gas evolution ceases.[16] Subsequently, a mixture of isopropanol/water, followed by water, can be added to complete the quench.[15] Never quench in a sealed vessel, as pressure can build up.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Grignard reaction fails to initiate. | - Wet glassware or solvent.- Impure magnesium turnings.- Passivated magnesium surface.- Low reaction temperature. | - Ensure all glassware is rigorously oven-dried and solvents are anhydrous.[9]- Use fresh, high-purity magnesium.- Briefly crush a few turnings of magnesium in the flask (under argon) to expose a fresh surface.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium.- Gently warm a small portion of the solution to initiate the reaction before cooling to the desired temperature.[17] |
| Low yield in Suzuki-Miyaura coupling. | - Inactive catalyst.- Incorrect base or solvent.- Insufficiently inert atmosphere.- Competing side reactions (e.g., protodeboronation).[18] | - Use a fresh, active palladium catalyst and appropriate phosphine (B1218219) ligand.[19]- Ensure the chosen base and solvent system are optimal for the specific substrates.[20]- Degas the solvent thoroughly using methods like freeze-pump-thaw to remove dissolved oxygen.[21]- Use anhydrous conditions and high-purity reagents to minimize side reactions.[18] |
| Formation of biphenyl (B1667301) or other homocoupled products. | - Oxygen contamination oxidizing the catalyst or intermediates.- Reaction temperature is too high. | - Improve inert atmosphere technique; ensure all reagent transfers are done under a positive pressure of inert gas.[21]- Optimize the reaction temperature; run the reaction at the lowest effective temperature. |
| Reaction mixture turns dark or black. | - Catalyst decomposition (palladium black).- Thermal decomposition of reagents or products. | - Check the stability of the phosphine ligand; more robust ligands may be needed.- Lower the reaction temperature.- Ensure the reaction is not exposed to light if any components are light-sensitive.[22] |
Quantitative Data: Typical Suzuki-Miyaura Coupling Conditions
The following table summarizes common parameters for the Suzuki-Miyaura cross-coupling of aryl/vinyl bromides. Optimal conditions should be determined empirically for each specific substrate pairing.
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyst loading typically ranges from 0.5 to 5 mol%.[19] |
| Ligand | PPh₃, PCy₃, SPhos, P(t-Bu)₃ | Bulky, electron-donating phosphine ligands are often effective.[18][20] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The choice of base is critical and depends on the substrates and solvent.[20] |
| Solvent | Toluene, Dioxane, THF, DMF, often with water | A mixture of an organic solvent and an aqueous base solution is common. |
| Temperature | Room Temperature to 100 °C | Many modern catalyst systems allow for reactions at lower temperatures.[23] |
| Reactant Ratio | 1:1.1 to 1:1.5 (Aryl Halide : Boronic Acid) | A slight excess of the boronic acid is typically used. |
Experimental Protocols
Protocol 1: Formation of but-1-en-1-ylmagnesium bromide
This protocol describes the formation of the Grignard reagent from this compound under an inert atmosphere.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (one small crystal, for initiation)
-
Three-neck round-bottom flask, condenser, and dropping funnel (all oven-dried)
Procedure:
-
Assemble the dry glassware (flask with stir bar, condenser, dropping funnel) and connect it to a Schlenk line.
-
Perform at least three evacuate-refill cycles to ensure an inert nitrogen or argon atmosphere.[7]
-
Under a positive flow of inert gas, add magnesium turnings (1.2 equivalents) to the flask.
-
Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion (~10%) of the this compound solution to the magnesium suspension.
-
If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask with a heat gun until initiation occurs.[17]
-
Once initiated, slowly add the remaining this compound solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey, cloudy solution is ready for use.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid
This protocol details a typical Suzuki-Miyaura reaction to form 1-phenyl-1-butene.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Palladium catalyst)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (degassed)
-
Schlenk flask
Procedure:
-
Add this compound (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (3 mol%) to a dry Schlenk flask containing a stir bar.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add degassed toluene, followed by a degassed 2M aqueous solution of K₂CO₃.
-
Seal the flask and heat the reaction mixture (e.g., to 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for setting up an air-sensitive reaction using a Schlenk line.
Caption: Troubleshooting logic for a low-yield Suzuki-Miyaura coupling reaction.
Caption: Grignard reaction pathway, potential side reactions, and quenching procedure.
References
- 1. homework.study.com [homework.study.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. ionicviper.org [ionicviper.org]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 6. youtube.com [youtube.com]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 8. youtube.com [youtube.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. web.mit.edu [web.mit.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. chemistry.nd.edu [chemistry.nd.edu]
- 16. sarponggroup.com [sarponggroup.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 1-Bromo-1-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-Bromo-1-butene.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The most prevalent industrial route for the synthesis of this compound is the hydrobromination of 1-butyne (B89482). This method involves the electrophilic addition of hydrogen bromide (HBr) across the triple bond of 1-butyne. The reaction can be controlled to favor the formation of the desired this compound over the isomeric 2-bromobutane (B33332) and the over-addition product, 1,1-dibromobutane. Alternative, less common routes, can involve the dehydrobromination of 1,2-dibromobutane.
Q2: What are the critical safety precautions to consider when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound introduces several safety hazards that must be meticulously managed. Key considerations include:
-
Hydrogen Bromide (HBr) Handling: HBr is a corrosive and toxic gas.[1][2] Ensure adequate ventilation and use a closed system for its addition.[1] Personal protective equipment (PPE), including acid-gas respirators, chemical-resistant gloves, and safety goggles, is mandatory.[1][3]
-
Exothermic Reaction: The hydrobromination of alkynes is an exothermic reaction. A robust cooling system and controlled addition of reagents are crucial to prevent thermal runaway.
-
Flammability: 1-Butyne and this compound are flammable. The reaction and purification steps should be conducted in an inert atmosphere (e.g., nitrogen) and away from ignition sources.
-
Pressure Build-up: The reaction may generate gaseous byproducts, leading to a pressure increase in the reactor. The system must be equipped with pressure relief valves.
Q3: How can the E/Z selectivity of this compound be controlled during synthesis?
A3: The stereochemical outcome of the hydrobromination of 1-butyne can be influenced by the reaction conditions. Generally, the trans (E) isomer is the thermodynamically more stable product and is often favored. To achieve higher selectivity, the following can be considered:
-
Catalyst Selection: While often performed without a catalyst, certain Lewis or Brønsted acids can influence the stereoselectivity.
-
Solvent Choice: The polarity of the solvent can affect the transition state of the addition reaction, thereby influencing the E/Z ratio.
-
Temperature Control: Lower reaction temperatures may favor the formation of the kinetic product, which could be different from the thermodynamic product.
Further research into specific catalyst systems, such as those involving nickel or palladium complexes, may offer greater control over the E/Z selectivity, although this is more established for other types of alkyne functionalization.[4]
Q4: What are the expected byproducts in the synthesis of this compound from 1-butyne?
A4: The primary byproducts in the hydrobromination of 1-butyne include:
-
2-Bromo-1-butene: Formed from the Markovnikov addition of HBr to 1-butyne.
-
1,1-Dibromobutane and 2,2-Dibromobutane: Resulting from the addition of a second equivalent of HBr to this compound and 2-bromo-1-butene, respectively.
-
1,2-Dibromobutane: Can be formed if bromine is present as an impurity or under certain radical conditions.
-
Oligomers and Polymers: Particularly at higher temperatures or in the presence of certain impurities, 1-butyne can polymerize.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time. - Ensure stoichiometric or slight excess of HBr. - Verify the purity of 1-butyne. |
| Loss of product during workup. | - Optimize distillation conditions to avoid co-distillation with solvent or byproducts. - Ensure complete phase separation during aqueous washes. | |
| Polymerization of 1-butyne. | - Lower the reaction temperature. - Ensure the absence of radical initiators or use a polymerization inhibitor if compatible with the reaction. | |
| High Levels of 2-Bromo-1-butene | Markovnikov addition is favored. | - If a radical-initiated anti-Markovnikov addition is desired, ensure the presence of a radical initiator (e.g., peroxides) and the absence of radical scavengers. - For non-radical pathways, reaction conditions may need to be optimized (e.g., solvent, temperature) to favor the desired isomer. |
| Significant Formation of Dibromoalkanes | Excess HBr or prolonged reaction time. | - Use a controlled stoichiometry of HBr (close to 1:1). - Monitor the reaction progress by GC-MS and stop the reaction once the desired product formation is maximized.[5] |
| Product is Colored (Yellow/Brown) | Presence of bromine or polymeric impurities. | - Wash the crude product with a reducing agent solution (e.g., sodium bisulfite or sodium thiosulfate) to remove free bromine. - Purify by fractional distillation to separate the product from high-boiling colored impurities. |
| Poor E/Z Selectivity | Unoptimized reaction conditions. | - Screen different solvents and reaction temperatures. - Investigate the effect of different catalysts or additives that may influence stereoselectivity. |
Experimental Protocols
Key Experiment: Scale-Up Synthesis of this compound via Hydrobromination of 1-Butyne
Objective: To synthesize this compound on a multi-liter scale with high yield and purity.
Materials:
-
1-Butyne (liquefied gas)
-
Anhydrous Hydrogen Bromide (gas)
-
Inert solvent (e.g., Dichloromethane or Hexane)
-
Nitrogen gas
-
5% Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Equipment:
-
Pressure-rated glass reactor with a cooling jacket, mechanical stirrer, thermocouple, and gas inlet/outlet.
-
Mass flow controller for HBr gas.
-
Condenser with a cooling bath.
-
Scrubber system for unreacted HBr.
-
Separatory funnel.
-
Fractional distillation apparatus.
Procedure:
-
Reactor Setup: The reactor is dried and purged with nitrogen. The inert solvent is charged into the reactor and cooled to the desired reaction temperature (e.g., 0 °C).
-
1-Butyne Addition: Liquefied 1-butyne is transferred to the reactor under pressure.
-
HBr Addition: Anhydrous HBr gas is slowly bubbled through the stirred solution at a controlled rate using a mass flow controller. The reaction temperature is maintained throughout the addition.
-
Reaction Monitoring: The reaction progress is monitored by taking aliquots and analyzing them by GC-MS to determine the ratio of starting material, desired product, and byproducts.
-
Quenching: Once the reaction is complete, the HBr flow is stopped, and the reaction mixture is purged with nitrogen to remove any excess HBr, which is directed to a scrubber.
-
Work-up: The reaction mixture is washed with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash. The organic layer is separated and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed by simple distillation. The crude this compound is then purified by fractional distillation under reduced pressure.
Visualizations
Caption: Workflow for the Synthesis of this compound.
Caption: Troubleshooting Decision Tree for Low Yield.
References
- 1. Hydrogen Bromide (HBr): Health Risks and Safety Protocols [gasdetection.com]
- 2. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]
- 3. windiachemical.com [windiachemical.com]
- 4. Ligand Control of E/Z Selectivity in Nickel-Catalyzed Transfer Hydrogenative Alkyne Semireduction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
GC-MS for Purity Assessment of 1-Bromo-1-butene: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents and intermediates is a cornerstone of reliable and reproducible synthesis. 1-Bromo-1-butene, a valuable building block in organic chemistry, is no exception. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely adopted technique for assessing the purity of volatile compounds like this compound, offering both high-resolution separation and definitive identification of impurities.[1]
This guide provides a comprehensive comparison of GC-MS with other analytical techniques for the purity assessment of this compound, complete with a detailed experimental protocol and supporting data presented for easy comparison.
Comparison of Analytical Techniques
The selection of an analytical method for purity determination depends on various factors, including the nature of the compound, potential impurities, required sensitivity, and available instrumentation. While GC-MS is highly effective, other techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed.[1][2][]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based detection and identification.[2] | Separation based on polarity differences between a stationary phase and a mobile phase.[4] | Quantification based on the direct proportionality between the area of an NMR signal and the number of atomic nuclei.[2] |
| Typical Column | DB-5MS, HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[2] | C18 or other reverse-phase columns.[4] | Not applicable. |
| Common Impurities Detected | Volatile organic compounds, unreacted starting materials, isomers (e.g., 2-bromo-1-butene, cis/trans isomers), and byproducts of synthesis. | Less volatile byproducts, and degradation products. | A wide range of impurities with distinct proton or carbon signals, including structural isomers. |
| Limit of Detection (LOD) | Low ppm to ppb range.[2] | ppm range. | Higher, typically in the range of 0.1-0.5%. |
| Sample Throughput | High (typically 15-30 minutes per sample). | Moderate (typically 10-20 minutes per sample). | Low (can be time-consuming for sample preparation and data processing). |
| Key Advantages | High sensitivity and selectivity, provides structural information for impurity identification.[1] | Suitable for non-volatile or thermally labile compounds.[1] | Primary analytical method, highly accurate and does not require a reference standard for the analyte.[5] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Lower resolution for complex mixtures compared to GC, and co-elution can be an issue. | Lower sensitivity compared to chromatographic methods, and complex spectra can be difficult to interpret. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a standard method for the purity analysis of this compound using GC-MS.
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent such as dichloromethane (B109758) or hexane (B92381) to create a 2 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL in the same solvent.
GC-MS Conditions:
| Parameter | Value |
| Column | DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature: 50 °C, hold for 2 minutes.Ramp to 150 °C at 10 °C/min.Ramp to 250 °C at 20 °C/min, hold for 5 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35-300 m/z |
Data Analysis:
-
Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
The purity is calculated based on the relative peak areas (Area %).
Visualizing the Workflow
To illustrate the logical flow of the GC-MS analysis for purity assessment, the following diagram is provided.
Caption: Workflow for the purity assessment of this compound using GC-MS.
Conclusion
GC-MS is a highly sensitive and specific method for the purity assessment of this compound, providing valuable information on the identity and quantity of volatile impurities.[1] While other techniques such as HPLC and qNMR offer alternative approaches, the comprehensive data obtained from GC-MS makes it an indispensable tool for quality control in research and drug development. The choice of method should be guided by the specific analytical requirements and the potential impurities expected in the sample.
References
Pioneering HPLC Strategies for the Resolution of (E) and (Z)-1-Bromo-1-butene Isomers
The separation of geometric isomers, such as the (E) and (Z) forms of 1-Bromo-1-butene, is a critical task in chemical synthesis and drug development to ensure product purity and efficacy. While gas chromatography (GC) is a common method for separating volatile isomers like those of butene, High-Performance Liquid Chromatography (HPLC) offers a powerful and versatile alternative, particularly for less volatile analogs or when scaling up to preparative separations.[1][2] This guide provides a comparative overview of potential HPLC methodologies, adapted from established protocols for structurally related compounds, to serve as a robust starting point for developing a validated separation method for (E) and (Z)-1-Bromo-1-butene.
Due to a lack of specific literature for the HPLC separation of this compound isomers, this guide presents two distinct, adapted methods: a Normal-Phase HPLC approach and a Reverse-Phase HPLC approach. These methods are based on successful separations of geometric isomers of other olefinic compounds and are intended as initial strategies for method development.
Comparative Overview of HPLC Methods
The selection between a normal-phase and a reverse-phase method will depend on the specific properties of the isomers and the available instrumentation. The following table summarizes the key parameters of two proposed starting methods.
| Parameter | Method 1: Normal-Phase HPLC (Adapted) | Method 2: Reverse-Phase HPLC (Adapted) |
| Stationary Phase | Aminopropyl-silica | C18 (ODS) |
| Mobile Phase | Hexane/Isopropanol | Acetonitrile/Water with Alkene Additive |
| Separation Principle | Adsorption chromatography based on polarity differences. The more polar isomer interacts more strongly with the polar stationary phase. | Partitioning chromatography based on hydrophobicity. The less polar isomer is retained longer on the non-polar stationary phase. |
| Potential Advantages | Good selectivity for polar and geometric isomers.[3][4] | Broad applicability, wide range of available columns. |
| Potential Challenges | Requires non-polar, volatile, and often flammable solvents. Sensitive to water content in the mobile phase. | May require mobile phase additives to enhance selectivity for non-polar isomers.[5] |
Experimental Protocols
The following are detailed experimental protocols for the two proposed HPLC methods. These should be considered as starting points and will likely require optimization for the specific separation of (E) and (Z)-1-Bromo-1-butene.
Method 1: Normal-Phase HPLC
This method is adapted from the successful separation of geometric isomers of a substituted pentadienyl carboxamide using an aminopropyl column.[3][4]
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV Detector (set to an appropriate wavelength for this compound, likely in the low UV range, e.g., 210 nm)
-
Autosampler
-
Column oven
Chromatographic Conditions:
-
Column: Aminopropyl-silica, 5 µm, 4.6 x 250 mm
-
Mobile Phase: 95:5 (v/v) n-Hexane / Isopropanol
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve a small amount of the (E)/(Z)-1-Bromo-1-butene mixture in the mobile phase.
Rationale: Normal-phase chromatography separates compounds based on their polarity. The polar aminopropyl stationary phase will interact differently with the (E) and (Z) isomers due to subtle differences in their dipole moments and overall polarity, allowing for their separation. The mobile phase composition can be adjusted to optimize the resolution.
Method 2: Reverse-Phase HPLC
This method is based on a patented approach for separating olefinic isomers using a standard C18 column with a modified mobile phase.[5]
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
UV Detector (e.g., 210 nm)
-
Autosampler
-
Column oven
Chromatographic Conditions:
-
Column: C18 (ODS), 5 µm, 4.6 x 250 mm
-
Mobile Phase: 70:30 (v/v) Acetonitrile / Water containing 1% (v/v) 1-Hexene
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve a small amount of the (E)/(Z)-1-Bromo-1-butene mixture in acetonitrile.
Rationale: In reverse-phase chromatography, separation is based on hydrophobicity. The non-polar C18 stationary phase will retain the less polar isomer longer. The addition of an alkene, such as 1-hexene, to the mobile phase can enhance the selectivity for geometric isomers by modifying the interactions between the analytes and the stationary phase.[5]
Visualizing the HPLC Workflow
A general workflow for developing an HPLC method for isomer separation is depicted below. This process involves selecting an initial method, optimizing the parameters, and validating the final method.
References
Comparative reactivity of vinyl bromides vs vinyl iodides in Suzuki coupling
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki coupling stands as a cornerstone for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex molecules. The choice of the organohalide coupling partner is a critical parameter that significantly influences reaction efficiency, scope, and conditions. This guide provides a comparative analysis of the reactivity of vinyl iodides and vinyl bromides in Suzuki coupling reactions, supported by experimental data and detailed protocols to aid researchers in optimizing their synthetic strategies.
The generally accepted trend in halide reactivity for Suzuki coupling follows the order: R-I > R-OTf > R-Br >> R-Cl. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, where the weaker C-I bond leads to a faster rate of oxidative addition, the typically rate-determining step of the catalytic cycle. Consequently, vinyl iodides are generally more reactive than their bromide counterparts, often requiring milder reaction conditions and shorter reaction times to achieve comparable or higher yields.
Comparative Reactivity Data
The following table summarizes representative Suzuki coupling reactions of a vinyl iodide and a vinyl bromide with phenylboronic acid. While not a direct head-to-head comparison under identical conditions due to the differing reactivity, these examples from the literature illustrate the typical conditions required to achieve high yields for each substrate.
| Entry | Vinyl Halide | Catalyst System & Loading | Base & Solvent | Temperature & Time | Yield (%) | Reference |
| 1 | (E)-β-Bromostyrene | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄, Toluene (B28343)/H₂O | 80 °C, 1 h | 98 | |
| 2 | 1-Iodo-2-phenylethene | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃, DME/H₂O | 80 °C, 12 h | 95 |
Table 1. Comparison of reaction conditions and yields for the Suzuki coupling of a vinyl bromide and a vinyl iodide with phenylboronic acid.
Experimental Protocols
Below are detailed experimental protocols for the Suzuki coupling reactions of a vinyl bromide and a vinyl iodide, adapted from the literature.
Protocol 1: Suzuki Coupling of (E)-β-Bromostyrene with Phenylboronic Acid
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of vinyl halides.
Materials:
-
(E)-β-Bromostyrene
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk tube is added (E)-β-bromostyrene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
The tube is sealed with a septum, and the atmosphere is replaced with argon by three cycles of evacuation and backfilling.
-
Degassed toluene (5 mL) and degassed water (0.5 mL) are added via syringe.
-
The reaction mixture is stirred vigorously and heated to 80 °C in an oil bath for 1 hour.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.
Protocol 2: Suzuki Coupling of 1-Iodo-2-phenylethene with Phenylboronic Acid
This protocol is a general procedure for the Suzuki coupling of aryl and vinyl halides.
Materials:
-
1-Iodo-2-phenylethene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water, degassed
Procedure:
-
In a round-bottom flask, 1-iodo-2-phenylethene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv) are dissolved in a mixture of DME (8 mL) and water (2 mL).
-
The solution is degassed by bubbling argon through it for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) is added, and the mixture is heated to 80 °C under an argon atmosphere for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel to give the coupled product.
Reaction Mechanism and Logical Workflow
The catalytic cycle of the Suzuki coupling reaction is a well-established pathway involving a palladium(0) active species. The workflow illustrates the key steps from starting materials to the final coupled product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Distinguishing Isomers of Bromobutene using 1H NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a powerful and indispensable tool for differentiating constitutional isomers and stereoisomers. This guide provides a comprehensive comparison of the 1H NMR spectral data for various isomers of bromobutene, offering a clear methodology for their distinction.
The isomers of bromobutene, with the chemical formula C4H7Br, exhibit distinct 1H NMR spectra due to the unique chemical environment of protons in each structure. These differences manifest in the chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the proton signals. By carefully analyzing these parameters, unambiguous identification of a specific isomer is achievable.
Comparative 1H NMR Data of Bromobutene Isomers
The following table summarizes the key 1H NMR spectral data for the constitutional and geometric isomers of bromobutene. This data has been compiled from various spectral databases and literature sources.
| Isomer | Structure | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-Bromobut-1-ene | |||||
| (E)-trans | ![]() | Ha | ~6.1 | dt | J(Ha-Hb) ≈ 13.5, J(Ha-Hc) ≈ 7.0 |
| Hb | ~5.9 | dt | J(Hb-Ha) ≈ 13.5, J(Hb-Hc) ≈ 1.5 | ||
| Hc | ~2.1 | m | |||
| Hd | ~1.0 | t | J(Hd-Hc) ≈ 7.5 | ||
| (Z)-cis | ![]() | Ha | ~6.0 | dt | J(Ha-Hb) ≈ 7.0, J(Ha-Hc) ≈ 7.5 |
| Hb | ~5.9 | dt | J(Hb-Ha) ≈ 7.0, J(Hb-Hc) ≈ 1.5 | ||
| Hc | ~2.2 | m | |||
| Hd | ~1.0 | t | J(Hd-Hc) ≈ 7.5 | ||
| 2-Bromobut-1-ene | ![]() | Ha | ~5.6 | s | |
| Hb | ~5.4 | s | |||
| Hc | ~2.3 | q | J(Hc-Hd) ≈ 7.5 | ||
| Hd | ~1.1 | t | J(Hd-Hc) ≈ 7.5 | ||
| 3-Bromobut-1-ene | ![]() | Ha | ~5.8 | ddd | J(Ha-Hb) ≈ 17.0, J(Ha-Hc) ≈ 10.5, J(Ha-Hd) ≈ 6.5 |
| Hb | ~5.2 | d | J(Hb-Ha) ≈ 17.0 | ||
| Hc | ~5.1 | d | J(Hc-Ha) ≈ 10.5 | ||
| Hd | ~4.6 | m | |||
| He | ~1.7 | d | J(He-Hd) ≈ 6.5 | ||
| 4-Bromobut-1-ene | ![]() | Ha | ~5.8 | ddt | J(Ha-Hb) ≈ 17.0, J(Ha-Hc) ≈ 10.0, J(Ha-Hd) ≈ 6.5 |
| Hb | ~5.1 | d | J(Hb-Ha) ≈ 17.0 | ||
| Hc | ~5.0 | d | J(Hc-Ha) ≈ 10.0 | ||
| Hd | ~2.8 | q | J(Hd-Ha) ≈ 6.5, J(Hd-He) ≈ 7.0 | ||
| He | ~3.4 | t | J(He-Hd) ≈ 7.0 | ||
| 1-Bromobut-2-ene (Crotyl bromide) | |||||
| (E)-trans | ![]() | Ha | ~5.7 | m | |
| Hb | ~5.6 | m | |||
| Hc | ~3.9 | d | J(Hc-Ha) ≈ 7.0 | ||
| Hd | ~1.7 | d | J(Hd-Hb) ≈ 6.5 | ||
| (Z)-cis | ![]() | Ha | ~5.7 | m | |
| Hb | ~5.5 | m | |||
| Hc | ~4.0 | d | J(Hc-Ha) ≈ 7.0 | ||
| Hd | ~1.7 | d | J(Hd-Hb) ≈ 7.0 | ||
| 2-Bromobut-2-ene | ![]() | Ha | ~5.8 | q | J(Ha-Hd) ≈ 7.0 |
| Hb | ~2.2 | s | |||
| Hc | ~1.7 | d | J(Hc-Ha) ≈ 7.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dt (doublet of triplets), ddd (doublet of doublet of doublets), and ddt (doublet of doublet of triplets).
Experimental Protocol for 1H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible 1H NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the bromobutene isomer into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).
-
Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Acquire the 1H NMR spectrum using appropriate parameters (e.g., number of scans, acquisition time, pulse width).
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl3 at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).
Logical Workflow for Isomer Distinction
The following diagram illustrates a systematic approach to distinguishing the bromobutene isomers based on their key 1H NMR features.
A comparative study of catalysts for 1-Bromo-1-butene cross-coupling
A Comparative Guide to Catalysts for 1-Bromo-1-butene Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The cross-coupling of this compound is a fundamental transformation in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds to construct more complex molecular architectures. The choice of catalyst is paramount to the success of these reactions, directly influencing yield, selectivity, and reaction conditions. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound, supported by experimental data from analogous vinyl bromide coupling reactions.
Catalyst Performance Comparison
The following table summarizes the performance of common palladium and nickel catalysts in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of vinyl bromides, serving as a reference for this compound.
| Reaction Type | Catalyst System | Ligand (if applicable) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 12 | 85 | [1][2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [1][3] | |
| PEPPSI-IPr | IPr-NHC | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [1] | |
| NiCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 100 | 18 | 95 | [4] | |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Toluene | 100-110 | 12 | ~90 | [5][6] |
| Pd(OAc)₂ | - (ligand-free) | K₃PO₄ | DMF | 120 | 10 | 85 | [7] | |
| Pd/C | - | (n-Bu)₃N | [OMIm]BF₄ | 120 | 10 | 85 | [6] | |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | THF | Room Temp | 1.5 | 97 | |
| Pd(OAc)₂ / CuI | PPh₃ | n-Butylamine | Toluene | 78 | 24 | ~99 | [8] | |
| Pd/CuFe₂O₄ | - (ligand-free) | K₂CO₃ | EtOH | 70 | 4 | 70 | [9] | |
| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80 | 8 | >90 | [10] |
| Pd(OAc)₂ | RuPhos | LiHMDS | Toluene | Room Temp | 12 | >90 | [11] | |
| (IPr)Pd(acac)Cl | IPr-NHC | NaOt-Bu | Dioxane | 100 | 3 | >95 | [12] |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions of a generic vinyl bromide are provided below. These can be adapted for this compound.
Suzuki-Miyaura Coupling
This protocol is based on the use of a Pd(PPh₃)₄ catalyst.[2][3]
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add degassed toluene (5 mL) and water (1 mL), followed by the addition of Pd(PPh₃)₄ (0.03 mmol, 3 mol%) under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to 80°C and stir vigorously for 12 hours. Monitor the reaction's progress using TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Heck Reaction
This protocol utilizes a Pd(OAc)₂ catalyst with a phosphine (B1218219) ligand.[6][13]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the alkene coupling partner (1.5 equiv.), palladium(II) acetate (1-2 mol%), and tri(o-tolyl)phosphine (2-4 mol%).
-
Solvent and Base Addition: Add anhydrous toluene as the solvent, followed by triethylamine (B128534) (1.5-2.0 equiv.) as the base.
-
Reaction: Heat the reaction mixture to 100-110°C with stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter the mixture to remove the triethylammonium (B8662869) bromide salt.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Sonogashira Coupling
This protocol employs a classic PdCl₂(PPh₃)₂/CuI catalytic system.
-
Reaction Setup: To a two-necked flask under a nitrogen atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2.0 mol%), and copper(I) iodide (2.1 mol%).
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (B95107) (THF) and triethylamine (1.5 equiv.).
-
Reaction: Stir the mixture at room temperature for 1.5 hours.
-
Work-up: Quench the reaction with water. Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction of this compound.
Caption: A generalized experimental workflow for the cross-coupling of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijnc.ir [ijnc.ir]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Stereochemistry of 1-Bromo-1-butene Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stereochemical outcomes of three common reactions performed on (E)- and (Z)-1-bromo-1-butene: hydroboration-oxidation, electrophilic addition of hydrogen bromide (HBr), and epoxidation with meta-chloroperoxybenzoic acid (m-CPBA). Understanding the stereoselectivity of these reactions is crucial for the controlled synthesis of specific stereoisomers in drug development and other fine chemical applications.
Executive Summary
The stereochemistry of the starting material, (E)- or (Z)-1-bromo-1-butene, dictates the stereochemical outcome of the reaction products. Hydroboration-oxidation proceeds via a syn-addition, epoxidation occurs with retention of configuration, and the addition of HBr can lead to a mixture of diastereomers due to the formation of a carbocation intermediate. The presence of the bromine atom on the double bond significantly influences the regioselectivity of these reactions.
Comparison of Stereochemical Outcomes
| Reaction | Reagents | (E)-1-Bromo-1-butene Product(s) | (Z)-1-Bromo-1-butene Product(s) | Key Stereochemical Feature |
| Hydroboration-Oxidation | 1. BH₃•THF 2. H₂O₂, NaOH | (1R,2R)-1-bromobutan-2-ol & (1S,2S)-1-bromobutan-2-ol (racemic mixture of syn-addition products) | (1R,2S)-1-bromobutan-2-ol & (1S,2R)-1-bromobutan-2-ol (racemic mixture of syn-addition products) | Syn-addition, Anti-Markovnikov |
| Electrophilic Addition of HBr | HBr | (1R,2R)-1,2-dibromobutane & (1S,2S)-1,2-dibromobutane and (1R,2S)-1,2-dibromobutane & (1S,2R)-1,2-dibromobutane (mixture of diastereomers) | (1R,2R)-1,2-dibromobutane & (1S,2S)-1,2-dibromobutane and (1R,2S)-1,2-dibromobutane & (1S,2R)-1,2-dibromobutane (mixture of diastereomers) | Non-stereospecific, Markovnikov |
| Epoxidation | m-CPBA | (2R,3R)-2-bromo-2,3-epoxybutane & (2S,3S)-2-bromo-2,3-epoxybutane (racemic mixture) | (2R,3S)-2-bromo-2,3-epoxybutane (meso compound) | Stereospecific syn-addition |
Reaction Pathways and Stereochemistry
Hydroboration-Oxidation
Hydroboration-oxidation of 1-bromo-1-butene is a two-step reaction that results in the anti-Markovnikov addition of a hydroxyl group. The hydroboration step involves the syn-addition of borane (B79455) across the double bond, where the boron atom adds to the less substituted carbon (C2) and a hydrogen atom adds to the more substituted carbon (C1).[1][2][3] The subsequent oxidation step with hydrogen peroxide and sodium hydroxide (B78521) replaces the boron atom with a hydroxyl group with retention of stereochemistry.[2]
The bromine atom's electron-withdrawing inductive effect and its steric bulk favor the placement of the boron on the carbon atom not bonded to the bromine.
Workflow for Hydroboration-Oxidation:
Caption: Hydroboration-oxidation of this compound.
Electrophilic Addition of HBr
The electrophilic addition of HBr to this compound proceeds through a carbocation intermediate.[4][5] The initial protonation of the double bond can occur at either carbon atom. However, the formation of a carbocation at the carbon atom already bearing the bromine atom (C1) is favored due to resonance stabilization by the lone pairs of the bromine atom. The subsequent attack of the bromide ion on the planar carbocation can occur from either face, leading to a mixture of diastereomers.[4]
Reaction Pathway for HBr Addition:
Caption: Electrophilic addition of HBr to this compound.
Epoxidation with m-CPBA
The epoxidation of this compound with m-CPBA is a concerted, stereospecific reaction where the stereochemistry of the starting alkene is retained in the epoxide product.[5][6] The reaction involves the syn-addition of an oxygen atom to the double bond.
-
From (E)-1-bromo-1-butene: A racemic mixture of the trans-epoxides is formed.
-
From (Z)-1-bromo-1-butene: The meso-epoxide is formed.
Experimental Workflow for Epoxidation:
Caption: Epoxidation of this compound with m-CPBA.
Experimental Protocols
General Considerations:
-
All reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used where specified.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Products should be purified by column chromatography or distillation.
-
The stereochemical outcome should be determined using appropriate analytical techniques such as NMR spectroscopy (including chiral shift reagents if necessary) and polarimetry.
Hydroboration-Oxidation of this compound
Materials:
-
This compound (E or Z isomer)
-
Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a septum, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃•THF solution (0.4 eq) dropwise via syringe while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution (1.2 eq), followed by the dropwise addition of 30% H₂O₂ (1.2 eq). Caution: Exothermic reaction.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[7]
Electrophilic Addition of HBr to this compound
Materials:
-
This compound (E or Z isomer)
-
Hydrogen bromide (HBr) in acetic acid (33 wt%) or a solution of HBr gas in a suitable solvent.
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the HBr solution (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.[8]
Epoxidation of this compound with m-CPBA
Materials:
-
This compound (E or Z isomer)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add m-CPBA (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Filter the reaction mixture to remove the precipitated meta-chlorobenzoic acid.
-
Wash the filtrate with saturated NaHCO₃ solution to remove any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the crude epoxide.
-
The epoxide can be purified by column chromatography if necessary.
References
- 1. One moment, please... [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. HBr Addition to an Alkene [iverson.cm.utexas.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Ch 6: Alkene + HBr (radical) [chem.ucalgary.ca]
Comparative Reactivity Analysis: 1-Bromo-1-butene vs. 1-Chlorobut-1-ene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Core Reactivity Principles: The Carbon-Halogen Bond
The difference in reactivity between 1-bromo-1-butene and 1-chlorobut-1-ene is primarily dictated by the inherent properties of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The C-Br bond is longer and weaker than the C-Cl bond. This difference in bond dissociation energy is a critical factor in the rate-determining step of many cross-coupling reactions: oxidative addition to a metal center (commonly palladium).
In reactions such as the Suzuki-Miyaura and Heck couplings, the palladium(0) catalyst must insert into the carbon-halogen bond. The lower bond energy of the C-Br bond in this compound facilitates this oxidative addition step, leading to a significantly faster reaction rate compared to 1-chlorobut-1-ene under identical conditions. The general order of reactivity for organic halides in these reactions is I > Br > OTf >> Cl.[1][2]
Comparative Data in Cross-Coupling Reactions
While a side-by-side comparison for this compound and 1-chlorobut-1-ene is not documented, the following table summarizes the expected performance and typical conditions for a generic vinyl bromide versus a vinyl chloride in a Suzuki-Miyaura cross-coupling reaction. This illustrates the practical implications of their differing reactivities.
| Feature | This compound (Vinyl Bromide) | 1-Chlorobut-1-ene (Vinyl Chloride) |
| Relative Reactivity | High | Low |
| Typical Catalyst | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with simple phosphine (B1218219) ligands. | Requires more specialized, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) to promote oxidative addition.[3] |
| Reaction Temperature | Generally milder conditions (room temperature to moderate heating). | Often requires higher temperatures for efficient conversion. |
| Reaction Time | Shorter reaction times. | Significantly longer reaction times. |
| Catalyst Loading | Typically effective with lower catalyst loadings. | May require higher catalyst loadings to achieve comparable yields. |
| Base Requirement | Standard bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are effective. | Often benefits from stronger bases.[3] |
| Expected Yield | Generally high yields are achievable under standard conditions. | Yields can be lower and more variable; optimization is critical. |
Experimental Protocols for Reactivity Comparison
To experimentally validate the expected difference in reactivity, a parallel Suzuki-Miyaura coupling experiment could be designed as follows.
Proposed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To compare the reaction rate and yield of this compound and 1-chlorobut-1-ene with phenylboronic acid.
Materials:
-
This compound
-
1-Chlorobut-1-ene
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
Reaction Setup: In two separate, oven-dried Schlenk flasks equipped with magnetic stir bars, add palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (3.0 mmol).
-
Reactant Addition: To the first flask, add this compound (1.0 mmol) and phenylboronic acid (1.2 mmol). To the second flask, add 1-chlorobut-1-ene (1.0 mmol) and phenylboronic acid (1.2 mmol). Add a known amount of the internal standard to each flask.
-
Solvent Addition: To each flask, add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction Execution: Place both flasks in a preheated oil bath at 80°C and stir vigorously.
-
Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture, quench with water, extract with diethyl ether, and analyze by gas chromatography (GC) to determine the consumption of the starting material and the formation of the product (1-phenyl-1-butene).
-
Analysis: Plot the concentration of the product versus time for both reactions to compare their initial rates. Calculate the final yield for each reaction after 24 hours.
Logical Relationship and Mechanistic Insight
The following diagram illustrates the key factors influencing the comparative reactivity of this compound and 1-chlorobut-1-ene in a palladium-catalyzed cross-coupling cycle.
Conclusion
Based on fundamental principles of organic chemistry and established trends in cross-coupling reactions, This compound is significantly more reactive than 1-chlorobut-1-ene . The weaker carbon-bromine bond in the bromo-analogue allows for a faster rate-determining oxidative addition step in palladium-catalyzed reactions. This translates to milder reaction conditions, shorter reaction times, and often higher yields when using this compound as a substrate. While 1-chlorobut-1-ene can be a more cost-effective starting material, its lower reactivity necessitates the use of more specialized and often more expensive catalytic systems and more forcing conditions to achieve satisfactory results. For researchers and professionals in drug development, this difference is crucial for designing efficient and scalable synthetic routes.
References
A Comparative Kinetic Analysis of 1-Bromo-1-butene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of 1-bromo-1-butene in key palladium-catalyzed cross-coupling reactions, offering insights into its reactivity relative to other vinyl and aryl halides. While specific kinetic data for this compound is limited in publicly available literature, this document compiles qualitative comparisons, proxy quantitative data from analogous substrates, and detailed experimental protocols to aid in reaction design and optimization.
Performance Comparison: this compound in Context
The reactivity of an organic halide in palladium-catalyzed cross-coupling is fundamentally governed by the ease of the oxidative addition step, which is often rate-determining. The strength of the carbon-halogen bond and the electronic and steric environment of the substrate are critical factors. For vinyl halides, the general reactivity trend is: Vinyl Iodide > Vinyl Triflate > Vinyl Bromide > Vinyl Chloride.[1][2] This places this compound as a moderately reactive substrate, offering a balance between stability and reactivity, making it a versatile reagent in organic synthesis.
Qualitative Reactivity Comparison of Vinyl Halides
| Vinyl Halide | General Reactivity | Comments |
| 1-Iodo-1-butene | High | The C-I bond is the weakest among the halogens, leading to faster oxidative addition. Reactions often proceed under milder conditions. |
| This compound | Moderate | Offers a good balance of reactivity and stability. It is generally more cost-effective than the corresponding iodide. |
| 1-Chloro-1-butene | Low | The C-Cl bond is the strongest, requiring more forcing reaction conditions and specialized catalyst systems to achieve efficient coupling. |
Quantitative Kinetic Data (Proxy Substrates)
Direct kinetic data for this compound is scarce. Therefore, data from analogous aryl and vinyl bromides in common palladium-catalyzed reactions are presented below to provide a quantitative framework for comparison. It is important to note that these values are approximations, as the electronic and steric properties of this compound will influence its specific reaction kinetics.
Table 1: Comparative Kinetic Data for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Rate Constant (k) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| 4-Nitro-bromobenzene | Phenylboronic acid | Pd-poly(AA) hybrid | - | 3343 | [3] |
| Bromobenzene | Phenylboronic acid | Pd-poly(AA) hybrid | - | ~1800 | [3] |
| 4-Bromoaniline | Phenylboronic acid | Pd-poly(AA) hybrid | - | ~1700 | [3] |
| This compound (Predicted) | Phenylboronic acid | Standard Pd/phosphine | Slower than Aryl Iodides | Dependent on conditions | Qualitative |
Table 2: Comparative Kinetic Data for Heck Coupling
| Substrate | Coupling Partner | Catalyst System | Reaction Rate | Activation Energy (Ea) | Reference |
| Iodobenzene | Styrene | PdCl₂(bipy) | First-order dependence | 72.91 kJ/mol | [4] |
| Bromobenzene | Styrene | Ligandless Pd | Slower than Iodobenzene | - | [5] |
| This compound (Predicted) | Styrene | Standard Pd/phosphine | Slower than 1-Iodo-1-butene | Expected to be >70 kJ/mol | Qualitative |
Table 3: Comparative Kinetic Data for Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Activation Energy (Ea) | Relative Reactivity | Reference |
| Iodobenzene | Phenylacetylene | Pd₁@NC | ~67 kJ/mol | - | [6] |
| Aryl Bromides | Phenylacetylene | Pd-phosphine | ΔH‡ = 54-82 kJ/mol | - | [7] |
| Vinyl Bromides | Terminal Alkynes | Pd/Cu | Slower than Vinyl Iodides | Vinyl Iodide > Vinyl Bromide | [1][2] |
| This compound (Predicted) | Phenylacetylene | Pd/Cu | Expected to be in the range of 60-85 kJ/mol | Moderate | Qualitative |
Experimental Protocols
Detailed Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling of a Vinyl Bromide
This protocol is adapted from established methods for monitoring Suzuki-Miyaura reactions and can be applied to the kinetic analysis of this compound.[7]
Objective: To determine the initial reaction rate of the Suzuki-Miyaura coupling of this compound with a boronic acid.
Materials:
-
This compound (E/Z mixture or isolated isomer)
-
Aryl or vinyl boronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., dodecane, naphthalene)
-
Anhydrous, degassed solvents
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound and the internal standard in the reaction solvent.
-
Prepare a stock solution of the boronic acid in the reaction solvent.
-
Prepare a stock solution of the base in water.
-
Prepare a stock solution of the palladium catalyst in the reaction solvent.
-
-
Reaction Setup:
-
In a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere, add the this compound/internal standard stock solution.
-
Add the boronic acid stock solution and the base solution.
-
Place the reaction vessel in a pre-heated oil bath or heating block at the desired temperature and allow the mixture to thermally equilibrate for 10-15 minutes while stirring.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the palladium catalyst stock solution via syringe. Start a timer immediately.
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a mixture of diethyl ether and water to stop the reaction.
-
-
Sample Analysis:
-
Analyze the quenched aliquots by GC-FID or HPLC.
-
Determine the concentration of the product and the remaining this compound relative to the internal standard by using a pre-established calibration curve.
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
The initial reaction rate can be determined from the slope of the linear portion of the curve at the beginning of the reaction.
-
Visualizations
Catalytic Cycles and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathways and workflows relevant to the kinetic analysis of this compound in palladium-catalyzed reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the SN1 Reaction Rates of Bromobutene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the SN1 (Substitution Nucleophilic Unimolecular) reaction rates for various isomers of bromobutene. The content is supported by established principles of organic chemistry and outlines experimental methodologies for rate determination.
Introduction
The SN1 reaction is a cornerstone of organic synthesis, pivotal in the creation of complex molecules, including active pharmaceutical ingredients. The rate of an SN1 reaction is primarily dictated by the stability of the carbocation intermediate formed in the rate-determining step. This guide focuses on how the isomeric structure of bromobutene affects this stability and, consequently, the reaction rate.
Data Presentation: A Comparative Analysis
| Isomer | Structure | Type of Halide | Carbocation Intermediate | Relative SN1 Rate |
| 3-Bromo-1-butene (B1616935) | CH2=CH-CH(Br)-CH3 | Secondary, Allylic | Resonance-stabilized secondary allylic | Very Fast |
| 1-Bromo-2-butene | CH3-CH=CH-CH2Br | Primary, Allylic | Resonance-stabilized primary allylic | Very Fast |
| 4-Bromo-1-butene (B139220) | CH2=CH-CH2-CH2Br | Primary | Primary | Very Slow |
| 2-Bromo-1-butene | CH2=C(Br)-CH2-CH3 | Vinylic | Vinylic | Negligible |
| 1-Bromo-1-butene | CH3-CH2-CH=CHBr | Vinylic | Vinylic | Negligible |
Key Observations:
-
Allylic vs. Alkyl Halides: 3-Bromo-1-butene and 1-bromo-2-butene are allylic halides, meaning the bromine atom is attached to a carbon atom adjacent to a double bond. This structural feature allows for the formation of a resonance-stabilized carbocation intermediate, significantly increasing the rate of the SN1 reaction compared to their non-allylic counterparts like 4-bromo-1-butene.
-
Primary vs. Secondary Allylic Halides: Notably, 3-bromo-1-butene (a secondary halide) and 1-bromo-2-butene (a primary halide) undergo SN1 reactions at nearly the same rate.[1][2] This is because both isomers form the same resonance-stabilized allylic carbocation intermediate.[1]
-
Vinylic Halides: 2-Bromo-1-butene and this compound are vinylic halides, where the bromine is directly attached to a double-bonded carbon. The formation of a vinylic carbocation is highly unfavorable, making the SN1 reaction pathway extremely slow to the point of being practically non-existent under normal conditions.
Logical Relationship of Bromobutene Isomers in SN1 Reactions
The following diagram illustrates the relationship between the starting bromobutene isomers, the formation of the common resonance-stabilized carbocation intermediate, and the subsequent reaction to form products.
Caption: SN1 pathway for bromobutene isomers.
Experimental Protocols
The following is a generalized experimental protocol for comparing the SN1 solvolysis rates of bromobutene isomers.
Objective: To qualitatively and semi-quantitatively compare the SN1 reaction rates of 3-bromo-1-butene, 1-bromo-2-butene, and 4-bromo-1-butene.
Materials:
-
3-bromo-1-butene
-
1-bromo-2-butene
-
4-bromo-1-butene
-
0.1 M Silver nitrate (B79036) (AgNO3) in ethanol (B145695) solution
-
Test tubes and a test tube rack
-
Pipettes or droppers
-
Stopwatch
-
Water bath (optional, for temperature control)
Procedure:
-
Preparation: Label three clean, dry test tubes, one for each bromobutene isomer.
-
Addition of Alkyl Halide: To each respective test tube, add 1 mL of the corresponding bromobutene isomer.
-
Initiation of Reaction: Simultaneously, add 2 mL of the 0.1 M ethanolic silver nitrate solution to each of the three test tubes and immediately start the stopwatch.
-
Observation: Observe the test tubes for the formation of a white precipitate (silver bromide, AgBr). Record the time it takes for the precipitate to first become visible in each test tube.
-
Data Analysis: The reaction rate is inversely proportional to the time taken for the precipitate to form. A shorter time indicates a faster reaction rate.
-
Control: A control reaction with no alkyl halide can be run to ensure that the silver nitrate solution is stable and does not precipitate on its own.
Expected Results:
-
A precipitate will form very rapidly in the test tubes containing 3-bromo-1-butene and 1-bromo-2-butene, with the times being very similar.
-
The formation of a precipitate in the test tube with 4-bromo-1-butene will be significantly slower.
Safety Precautions:
-
Bromobutene isomers are volatile and flammable. Handle them in a well-ventilated fume hood.
-
Silver nitrate can stain skin and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
The SN1 reactivity of bromobutene isomers is a clear illustration of the paramount importance of carbocation stability. The allylic isomers, 3-bromo-1-butene and 1-bromo-2-butene, exhibit significantly enhanced reactivity due to the formation of a resonance-stabilized carbocation intermediate. Their nearly identical reaction rates underscore the fact that they proceed through a common intermediate. In contrast, non-allylic and vinylic isomers are substantially less reactive or unreactive via the SN1 pathway due to the instability of their corresponding carbocations. This understanding is crucial for predicting reaction outcomes and designing synthetic routes in research and drug development.
References
A Comparative Guide to DFT Studies on the Transition States of Alkene Bromination Reactions
For Researchers, Scientists, and Drug Development Professionals
While direct Density Functional Theory (DFT) studies on the transition states of 1-bromo-1-butene reactions are not extensively available in the reviewed literature, a wealth of computational research exists for the closely related and foundational electrophilic addition of bromine (Br₂) to butene isomers and other alkenes. This guide provides a comparative overview of the mechanistic insights and quantitative data obtained from these DFT studies, offering valuable analogous information for understanding the reactivity of bromoalkenes.
The electrophilic addition of bromine to an alkene is a fundamental reaction in organic chemistry.[1][2] The generally accepted mechanism involves the formation of a cyclic bromonium ion intermediate, which is subsequently attacked by a bromide ion in an anti-fashion.[3][4][5] DFT calculations have been instrumental in elucidating the nature of the transition states involved in the formation of this key intermediate.
Comparative Analysis of Transition State Data
The following table summarizes key computational data for the transition states of bromine addition to representative alkenes. It is important to note that direct comparison of absolute energy values between different studies should be done with caution due to variations in computational levels of theory.
| Alkene | Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) | Key Transition State Geometries | Reference |
| endo-Tricyclo[3.2.1.0(2,4)]oct-6-ene | B3LYP | 6-311+G** | - | Not explicitly stated for TS | Exo-facial selectivity predicted | [6] |
| exo-Tricyclo[3.2.1.0(2,4)]oct-6-ene | B3LYP | 6-311++G(d,p) | SCI-PCM | Not explicitly stated for TS | Exo-facial selectivity due to steric and electronic factors | [7] |
| Alkenes (General) | Not Specified | Not Specified | Not Specified | Partial positive charge on the more substituted carbon in the transition state is noted to be more stable. | Formation of a three-membered ring intermediate. | [8] |
Note: The search results provided more qualitative descriptions of the transition states rather than a wealth of directly comparable quantitative data in tables. The provided information focuses on the mechanism and the nature of the intermediates.
Experimental and Computational Protocols
The insights into the transition states of alkene bromination are largely derived from computational chemistry, specifically DFT and ab initio methods.
Typical Computational Protocol:
-
Model System: An alkene (e.g., ethene, propene, butene isomers) and a bromine molecule (Br₂) are defined as the reactants.
-
Geometry Optimization: The geometries of the reactants, transition state, and products are optimized to find the lowest energy structures.
-
Transition State Search: A transition state search algorithm (e.g., Berny optimization) is employed to locate the saddle point on the potential energy surface corresponding to the transition state. This structure represents the highest energy point along the reaction coordinate.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energy values, including the activation energy.
-
Solvent Effects: To simulate reaction conditions more realistically, a solvent model (e.g., Polarizable Continuum Model - PCM) can be included in the calculations.[7]
Commonly Used DFT Functionals and Basis Sets:
-
Functionals: B3LYP is a widely used hybrid functional for this type of reaction.[6][7]
-
Basis Sets: Pople-style basis sets such as 6-31G*, 6-311+G**, and 6-311++G(d,p) are commonly employed.[6][7]
Visualization of the Reaction Pathway
The following diagrams illustrate the generally accepted mechanism for the electrophilic addition of bromine to an alkene.
Caption: Reaction pathway for the electrophilic addition of bromine to an alkene.
The following diagram illustrates the logical workflow for a computational study of this reaction.
Caption: A typical workflow for DFT calculations of a reaction mechanism.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. savemyexams.com [savemyexams.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ab initio and DFT study on the electrophilic addition of bromine to endo-tricyclo[3.2.1.0(2,4)]oct-6-ene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DFT and MP2 study on the electrophilic addition reaction of bromine to exo-tricyclo[3.2.1.0(2.4)]oct-6-ene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to Butenyl Group Installation: Exploring Alternatives to 1-Bromo-1-butene
For researchers, scientists, and professionals in drug development, the efficient and selective installation of butenyl groups is a critical transformation in the synthesis of complex organic molecules. While 1-bromo-1-butene has traditionally been a common reagent for this purpose, its handling difficulties and the demand for milder, more versatile, and functional-group-tolerant methods have spurred the development of numerous alternatives. This guide provides an objective comparison of these alternative reagents, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic strategy.
The installation of a butenyl moiety can be approached from either a nucleophilic or electrophilic perspective. Nucleophilic butenylating agents, such as organometallic reagents, are reacted with electrophilic partners, while electrophilic butenyl sources are coupled with nucleophiles. The choice of reagent is often dictated by the specific substrate, desired stereochemistry, and compatibility with other functional groups present in the molecule.
Nucleophilic Butenylating Agents: A Comparison
Organometallic reagents are the most common class of nucleophilic butenylating agents. Their reactivity and selectivity can be tuned by the choice of the metal center.
| Reagent Class | Typical Reaction | Key Advantages | Key Disadvantages |
| Butenyl Grignard Reagents | Nucleophilic addition to carbonyls, SN2 reactions | High reactivity, readily prepared | High basicity can be problematic with sensitive functional groups, potential for allylic rearrangement |
| Butenyllithium Reagents | Strong nucleophiles for addition and substitution reactions | Very high reactivity, useful for less reactive electrophiles | Extremely high basicity, often requires cryogenic temperatures, potential for allylic rearrangement |
| Butenylboronic Acids/Esters | Suzuki-Miyaura cross-coupling with organic halides/triflates | High functional group tolerance, mild reaction conditions, low toxicity of boron byproducts, commercially available | Requires a palladium catalyst, base-sensitive substrates can be challenging |
| Butenylzinc Reagents | Negishi cross-coupling with organic halides/triflates | High functional group tolerance, milder than Grignard/organolithium reagents | Requires preparation of the organozinc reagent, palladium or nickel catalyst needed |
| Butenylstannane Reagents | Stille cross-coupling with organic halides/triflates | Tolerant of a wide range of functional groups, mild reaction conditions | Toxicity of tin compounds is a major concern, purification can be difficult |
| Butenylsilane Reagents | Hiyama cross-coupling with organic halides/triflates | Low toxicity, stable reagents | Often requires activation with a fluoride (B91410) source, can be less reactive than other organometallics |
Experimental Protocol: Suzuki-Miyaura Coupling for Butenyl Group Installation
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between an aryl bromide and a butenylboronic ester.
Materials:
-
Aryl bromide (1.0 mmol)
-
(E)-1-Buten-1-ylboronic acid pinacol (B44631) ester (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.02 mmol)
-
Triphenylphosphine (PPh3) (0.08 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Toluene (B28343) (5 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, (E)-1-buten-1-ylboronic acid pinacol ester, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add the toluene and water.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Electrophilic Butenylating Agents: A Comparison
When the substrate is nucleophilic, an electrophilic source of the butenyl group is required. These are often used in transition-metal-catalyzed cross-coupling reactions.
| Reagent Class | Typical Reaction | Key Advantages | Key Disadvantages |
| Butenyl Triflates | Cross-coupling reactions (e.g., Suzuki, Stille, Heck) | Highly reactive, excellent leaving group | Can be unstable, preparation from the corresponding ketone is required |
| Butenyl Nonaflates | Cross-coupling reactions | More stable than triflates, good reactivity | Preparation is similar to triflates |
| Butenyl Tosylates/Mesylates | SN2 reactions, some cross-coupling | More stable and easier to handle than triflates | Less reactive than triflates in cross-coupling reactions |
| Butenyl Halides (Cl, I) | Cross-coupling reactions, Grignard formation | Readily available | Reactivity varies with the halide (I > Br > Cl) |
Experimental Protocol: Heck Reaction for Butenyl Group Installation
This protocol outlines a typical Heck reaction between an aryl halide and 1-butene (B85601).
Materials:
-
Aryl iodide (1.0 mmol)
-
1-Butene (can be bubbled through the reaction mixture)
-
Palladium(II) acetate (Pd(OAc)2) (0.01 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)3) (0.02 mmol)
-
Triethylamine (Et3N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a pressure-rated reaction vessel, add the aryl iodide, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add the DMF and triethylamine.
-
Seal the vessel and purge with 1-butene gas.
-
Pressurize the vessel with 1-butene (typically 2-3 atm).
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the vessel to room temperature and carefully vent the excess 1-butene.
-
Dilute the reaction mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Reagent Selection
The selection of an appropriate reagent for butenyl group installation depends on a logical evaluation of the starting materials and desired product. The following diagram illustrates a simplified decision-making workflow.
Caption: A decision tree for selecting a butenylating reagent.
Signaling Pathway of a Catalytic Cycle: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. Its catalytic cycle illustrates the intricate steps involved in the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to the Efficiency of Coupling Methods for 1-Bromo-1-butene
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutic agents and functional materials. For substrates such as 1-Bromo-1-butene, a versatile building block, the choice of coupling methodology is critical to ensure high efficiency, yield, and stereoselectivity. This guide provides an objective comparison of four widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, with a focus on their application to this compound and structurally similar vinyl bromides.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for each coupling method. It is important to note that while extensive data for a variety of vinyl bromides exists, specific quantitative data for this compound is not always available. In such cases, data from analogous substrates has been used to provide a representative comparison.
| Coupling Method | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids, esters) | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane, THF/H₂O | 80 - 110 | 2 - 24 | 80 - 95+[1] | Mild reaction conditions, low toxicity of boron reagents, wide functional group tolerance.[2] | Base sensitive functional groups may be problematic. |
| Stille | Organotin compounds (organostannanes) | Pd(PPh₃)₄, PdCl₂(dppf) | - | Toluene, Dioxane, DMF | 80 - 120 | 2 - 48 | 70 - 90+[3][4] | Neutral reaction conditions, tolerance of a wide range of functional groups.[3][5] | Toxicity of organotin reagents and byproducts.[5] |
| Heck | Alkenes | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80 - 140 | 1 - 40 | 50 - 80+[6][7] | Atom economical (no organometallic reagent required).[8] | Often requires higher temperatures, regioselectivity can be an issue. |
| Sonogashira | Terminal alkynes | Pd(PPh₃)₄/CuI | Et₃N, Piperidine | THF, DMF | Room Temp - 65 | 1 - 24 | 70 - 95+[9] | Mild reaction conditions, direct coupling of C(sp²) and C(sp) centers.[9] | Requires a copper co-catalyst which can lead to side reactions (e.g., Glaser coupling). |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling: General Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the organoboron reagent (1.1 - 1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[10][11]
Stille Coupling: General Procedure
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.) in an anhydrous, degassed solvent (e.g., Toluene or DMF).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). In some cases, a copper(I) co-catalyst or lithium chloride additive may be beneficial.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (as monitored by TLC or GC).
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent. To remove tin byproducts, the organic layer can be washed with an aqueous solution of potassium fluoride.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.[3][12]
Heck Reaction: General Procedure
-
Reaction Setup: To a sealable reaction vessel, add this compound (1.0 equiv.), the alkene coupling partner (1.2 - 2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (if required), and a base (e.g., Et₃N, 2.0 equiv.).
-
Solvent Addition: Add a degassed polar aprotic solvent such as DMF or acetonitrile.
-
Reaction: Seal the vessel and heat the mixture to the required temperature (typically 100-140 °C). Monitor the reaction progress by TLC or GC.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine.
-
Purification: Dry the organic phase, remove the solvent in vacuo, and purify the product by column chromatography.[6][13]
Sonogashira Coupling: General Procedure
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., triethylamine, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1 - 1.5 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Work-up: Quench the reaction with aqueous ammonium (B1175870) chloride solution and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over a drying agent, and concentrate. Purify the crude product via column chromatography.[14]
Mandatory Visualization
The following diagrams illustrate the generalized catalytic cycles for the discussed coupling reactions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Navigating the Labyrinth of Side Reactions: A Comparative Guide to Unexpected Byproducts in 1-Bromo-1-butene Chemistry
For researchers, scientists, and professionals in drug development, the predictability of chemical reactions is paramount. However, the seemingly straightforward reactions of 1-bromo-1-butene can lead to a variety of unexpected byproducts, complicating purification and impacting yields. This guide provides a comparative analysis of common reactions involving this compound, focusing on the characterization of these unintended molecules, supported by experimental data and detailed protocols.
The reactivity of this compound, a versatile building block in organic synthesis, is primarily dictated by the presence of the vinyl bromide moiety. While it readily participates in well-established transformations such as Grignard reagent formation, Suzuki-Miyaura coupling, and Heck reactions, the propensity for isomerization, dimerization, and other unforeseen pathways can lead to a complex mixture of products. Understanding and characterizing these byproducts is crucial for optimizing reaction conditions and ensuring the synthesis of the desired target molecules.
Comparative Analysis of Byproduct Formation
The formation of unexpected byproducts in this compound reactions is highly dependent on the reaction type and conditions. Here, we compare the typical side products observed in Grignard, Suzuki-Miyaura, and Heck reactions.
| Reaction Type | Expected Product | Common Unexpected Byproducts | Typical Yield Range of Byproducts (%) |
| Grignard Reaction | Butenyl Grignard Reagent | Wurtz-type homocoupling products (e.g., 3,5-octadiene), Isomerized Grignard reagents | 5 - 15% |
| Suzuki-Miyaura Coupling | Substituted Butenes | Homocoupling of the boronic acid, Homocoupling of this compound (Wurtz-type), Isomerization of the double bond in the product | 2 - 10% |
| Heck Reaction | Substituted Alkenes | Double bond isomerization in the product, Formation of regioisomers, Dimerization/oligomerization of the alkene coupling partner | 5 - 20% |
In-Depth Look at Unexpected Byproducts and Their Formation
Isomerization: The double bond in this compound and its products is susceptible to migration under various reaction conditions, particularly in the presence of transition metal catalysts like palladium. This can lead to the formation of a mixture of cis/trans isomers or constitutional isomers (e.g., 2-bromo-1-butene derivatives), which can be challenging to separate from the desired product.
Homocoupling (Wurtz-type Reactions): In Grignard reagent formation and palladium-catalyzed cross-coupling reactions, the organometallic intermediates can react with the starting this compound to form dimeric products, such as 3,5-octadiene. This side reaction is often promoted by higher concentrations of the starting halide and can be minimized by slow addition of reagents.[1][2][3][4][5]
Oligomerization: In reactions like the Heck coupling, the alkene coupling partner can undergo self-polymerization or oligomerization, especially at elevated temperatures.[6][7][8][9][10] This leads to the formation of higher molecular weight byproducts that can complicate product isolation.
Experimental Protocols for Key Reactions
Detailed methodologies are essential for reproducing results and troubleshooting unexpected outcomes.
Protocol 1: Preparation and Reaction of 1-Butenylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings (activated)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
This compound (mixture of E/Z isomers)
-
Iodine crystal (for initiation)
-
Electrophile (e.g., acetone)
-
Aqueous ammonium (B1175870) chloride solution (saturated)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.
-
Add a small portion of the this compound solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of the electrophile (e.g., acetone) in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS and NMR to identify the expected alcohol product and any Wurtz-type coupling byproducts.[11][12][13][14][15]
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (mixture of E/Z isomers)
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and water (degassed)
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate and triphenylphosphine in degassed toluene.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add degassed water to the reaction mixture.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired phenyl-substituted butene from homocoupling byproducts.[1][6][7][8][9][10][16][17][18]
Protocol 3: Heck Reaction of this compound with Styrene
Materials:
-
This compound (mixture of E/Z isomers)
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (B128534) (Et₃N)
-
Acetonitrile (anhydrous and degassed)
Procedure:
-
In a sealed tube, dissolve this compound, styrene, palladium(II) acetate, and tri(o-tolyl)phosphine in anhydrous, degassed acetonitrile.
-
Add triethylamine to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Cool the reaction to room temperature and filter off the triethylammonium (B8662869) bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Analyze the crude product by GC-MS and NMR to identify the desired substituted alkene and any isomeric or oligomeric byproducts.[19][20][21][22][23]
Visualizing Reaction Pathways and Byproduct Formation
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and the potential for byproduct formation.
Characterization of Byproducts
The identification and quantification of unexpected byproducts are typically achieved through a combination of chromatographic and spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating the components of a reaction mixture and identifying them based on their mass spectra. By comparing the retention times and fragmentation patterns with known standards or spectral libraries, even minor byproducts can be characterized.[1][2][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the unambiguous identification of isomers and other byproducts. The integration of NMR signals can also be used for quantitative analysis of the product mixture.[3]
By carefully controlling reaction conditions and employing robust analytical techniques, researchers can minimize the formation of unexpected byproducts in reactions involving this compound and streamline the synthesis of their target molecules. This guide serves as a foundational resource for anticipating and characterizing these side reactions, ultimately leading to more efficient and predictable synthetic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polyolefin catalysis of propene, 1-butene and isobutene monitored using hyperpolarized NMR - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. homework.study.com [homework.study.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Palladium-Tetraphosphine Complex Catalysed Heck Reaction of Vinyl Bromides with Alkenes: A Powerful Access to Conjugated Dienes [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 22. A Robust First-Pass Protocol for the Heck–Mizoroki Reaction [ouci.dntb.gov.ua]
- 23. researchgate.net [researchgate.net]
- 24. Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of E2 Elimination Rates: 1-Bromobutane vs. 4-Bromo-1-Butene
Published: December 19, 2025
This guide provides a detailed comparison of the elimination reaction rates of 1-bromobutane (B133212) and 4-bromo-1-butene (B139220). The analysis is grounded in reaction kinetics, transition state theory, and product stability, offering valuable insights for researchers in organic synthesis and drug development.
Introduction to Elimination Reactions
Elimination reactions are fundamental processes in organic chemistry used to synthesize alkenes. This guide focuses on the bimolecular elimination (E2) mechanism, a single-step, concerted reaction where a base removes a proton and a leaving group departs simultaneously. The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base.[1][2][3] Both 1-bromobutane and 4-bromo-1-butene are primary alkyl halides, which typically undergo E2 reactions in the presence of a strong, non-hindered base.[1][4]
Core Comparison: Reactant Structure and Product Stability
While both compounds are primary alkyl halides, 4-bromo-1-butene undergoes elimination significantly more rapidly than 1-bromobutane.[5][6][7][8] This difference is not due to the initial substrate stability but rather the thermodynamic stability of the respective elimination products.
-
1-Bromobutane Elimination: The reaction of 1-bromobutane with a strong base yields but-1-ene, a simple monosubstituted alkene.[5]
-
4-Bromo-1-butene Elimination: The elimination reaction of 4-bromo-1-butene produces buta-1,3-diene.[5] This product is a conjugated diene, where the alternating double and single bonds allow for the delocalization of π electrons.[5]
This conjugation imparts significant stability to buta-1,3-diene compared to the non-conjugated but-1-ene.[5] According to the Hammond postulate, the transition state of an exothermic reaction will resemble the reactants. However, in E2 reactions, the transition state has significant double-bond character. Therefore, factors that stabilize the alkene product also stabilize the transition state leading to it. The enhanced stability of the conjugated diene product lowers the activation energy for the elimination of 4-bromo-1-butene, resulting in a faster reaction rate.[8]
Comparative Data Summary
The following table summarizes the key differences between the two substrates in an E2 reaction.
| Feature | 1-Bromobutane | 4-Bromo-1-butene |
| Substrate | BrCH2CH2CH2CH3 | BrCH2CH2CH=CH2 |
| Reaction Type | E2 Dehydrobromination | E2 Dehydrobromination |
| Elimination Product | But-1-ene (CH3CH2CH=CH2) | Buta-1,3-diene (CH2=CHCH=CH2) |
| Product Stability | Standard Alkene | Enhanced Stability (Conjugated Diene)[5] |
| Relative Reaction Rate | Slower | Faster [5][6][7] |
Experimental Protocols
A representative experimental protocol for comparing the elimination rates is detailed below. This procedure is designed to favor the E2 mechanism for both primary halides.
Objective: To compare the relative rates of elimination of 1-bromobutane and 4-bromo-1-butene via gas chromatographic analysis of the products.
Materials:
-
1-Bromobutane
-
4-Bromo-1-butene
-
Potassium ethoxide solution (e.g., 1.0 M in ethanol)
-
Ethanol (anhydrous)
-
Reaction vials with septa
-
Gas-tight syringe
-
Gas chromatograph (GC) equipped with an appropriate column (e.g., nonpolar) and a flame ionization detector (FID)
Procedure:
-
Reaction Setup: In two separate, dry 5-mL conical vials, add 3 mL of a 1.0 M solution of potassium ethoxide in ethanol.[9]
-
Substrate Addition: To the first vial, add a precise volume of 1-bromobutane (e.g., 0.32 mL).[9] To the second vial, add an equimolar amount of 4-bromo-1-butene.
-
Reaction Conditions: Immediately seal both vials and place them in a preheated aluminum block or water bath maintained at a constant temperature (e.g., 80-90°C).[9]
-
Sampling: At regular time intervals (e.g., every 5 minutes), withdraw a small sample (e.g., 100 µL) from the headspace of each vial using a gas-tight syringe.
-
Analysis: Inject the headspace sample directly into the gas chromatograph.
-
Data Collection: Record the peak areas of the gaseous products (but-1-ene and buta-1,3-diene) and any remaining starting material.
-
Rate Comparison: The rate of reaction can be compared by plotting the formation of the product peak area against time for each substrate. The substrate that produces its corresponding diene at a faster rate is deemed to have the higher elimination reaction rate.
Visualization of Reaction Rate Determinants
The logical relationship between the reactant's structure, the stability of the resulting product, and the ultimate reaction rate is visualized below.
Caption: Logical flow from reactant to relative E2 reaction rate.
Conclusion
The elimination rate of 4-bromo-1-butene is demonstrably faster than that of 1-bromobutane under E2 conditions. This is attributed to the formation of a thermodynamically stable conjugated diene, which lowers the activation energy of the reaction. This principle is a critical consideration for synthetic chemists when designing pathways that involve elimination reactions, as the structure of the substrate can have a profound impact on reaction kinetics and product outcomes.
References
- 1. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. brainly.com [brainly.com]
- 5. homework.study.com [homework.study.com]
- 6. Although both 1-bromobutane and 4-bromo-1-butene are primary halides, the.. [askfilo.com]
- 7. chegg.com [chegg.com]
- 8. Solved Your answer is partially correct. Try again Although | Chegg.com [chegg.com]
- 9. Organic Chemistry: Alkene Formation: Dehydrohalogenation and dehydration [westfield.ma.edu]
Safety Operating Guide
Proper Disposal of 1-Bromo-1-butene: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 1-Bromo-1-butene, a flammable and potentially hazardous chemical, is crucial for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound in compliance with safety regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. Always work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][2] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.
Required Personal Protective Equipment:
-
Gloves: Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart for appropriate selection.[1]
-
Eye Protection: Use chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Protective Clothing: A fully buttoned lab coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[1][2]
Quantitative Data for Brominated Alkenes
| Property | Inferred Value/Classification | Reference Compounds |
| GHS Hazard Classifications | ||
| Flammable Liquid | Category 2, Highly flammable liquid and vapor.[3][4] | 4-Bromo-1-butene, 1-Bromo-3-methylbut-2-ene |
| Skin Corrosion/Irritation | Category 2, Causes skin irritation.[4][5] May cause severe skin burns.[6] | 1-Bromobutane, 4-Bromo-1-butene, 1-Bromo-3-methylbut-2-ene |
| Serious Eye Damage/Irritation | Category 2A, Causes serious eye irritation.[4][5] May cause severe eye damage.[6] | 1-Bromobutane, 4-Bromo-1-butene, 1-Bromo-3-methylbut-2-ene |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin. | General for brominated organic compounds[7] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[6] | 1-Bromo-3-methylbut-2-ene |
| Physical Properties | ||
| Physical State | Likely a liquid at room temperature.[4][7] | 4-Bromo-1-butene |
| Incompatible Materials | Strong bases, oxidizing agents, reducing agents, alkali metals, powdered metals.[1][3] | 4-Bromo-1-butene, Bromine |
| Disposal Recommendation | ||
| Method | Dispose of as hazardous waste via a licensed disposal company, likely through high-temperature incineration.[2][3][6][7][8] | General for halogenated organic compounds |
Detailed Disposal Protocol
The disposal of this compound must follow a structured protocol to ensure safety and regulatory compliance. Do not dispose of this chemical down the drain or as regular trash.[7]
Step 1: Waste Segregation and Collection
-
Designated Container: Collect all waste containing this compound in a dedicated, sealable, and compatible waste container.[1] The container should be made of a material that will not react with the chemical.
-
Separate Halogenated Waste: It is crucial to keep halogenated organic waste, such as this compound, separate from non-halogenated organic solvents.[9] Mixing these waste streams can complicate the disposal process and increase costs.[9]
-
Avoid Mixing: Do not mix this compound waste with incompatible materials like strong bases, oxidizing agents, or metals.[1][3]
Step 2: Container Labeling and Storage
-
Hazardous Waste Label: Immediately affix a "Hazardous Waste" label to the container.[7]
-
Label Information: The label must include:
-
Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, or open flames.[3][6][8] The storage area should be a designated hazardous waste accumulation area.
Step 3: Final Disposal Procedure
-
Contact EHS: For final disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]
-
Professional Removal: The primary method for disposing of halogenated organic compounds is high-temperature incineration at a licensed facility equipped to handle the resulting acid gases.[2][7]
-
Documentation: Complete any required chemical collection request forms provided by your institution or the disposal company.
Experimental Protocols
The procedures outlined in this document are based on established safety protocols and regulatory guidelines for the management of hazardous chemical waste. They are not derived from specific experimental studies on the disposal of this compound but represent the standard, accepted methodology for safely handling and disposing of halogenated organic compounds in a laboratory setting.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. fishersci.com [fishersci.com]
- 4. gelest.com [gelest.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
Personal protective equipment for handling 1-Bromo-1-butene
Essential Safety and Handling Guide for 1-Bromo-1-butene
This guide provides critical safety, handling, and disposal protocols for this compound, tailored for laboratory professionals. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.
Hazard Identification and Physicochemical Properties
This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1][2] It is crucial to handle this chemical with appropriate safety measures to prevent exposure and accidents.
| Property | Value |
| Molecular Formula | C4H7Br[3] |
| Molecular Weight | 135.004 g/mol [3] |
| Appearance | Liquid |
| Hazards | Highly flammable liquid and vapor[1][2], Causes skin irritation[2][4], Causes serious eye irritation[2][4], May cause respiratory irritation[4] |
| Incompatibilities | Strong bases, Oxidizing agents[1] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended equipment.
| Body Part | PPE Recommendation | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles or a face shield. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166 is necessary to protect against splashes and vapors that can cause serious eye irritation.[1][5] |
| Hands | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). | Inspect gloves for integrity before each use to prevent skin contact.[5][6] |
| Body | Flame-retardant lab coat or chemical-resistant protective clothing. | To protect skin from accidental splashes and contamination.[1][5] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if exposure limits are exceeded or if irritation is experienced.[1][4] | To minimize the inhalation of harmful vapors.[4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for the safe management of this compound in the laboratory.
Step 1: Preparation and Engineering Controls
-
Ensure an eyewash station and safety shower are readily accessible.[1]
-
Conduct all work with this compound inside a certified chemical fume hood to minimize vapor inhalation.[5]
-
Ensure all equipment is properly grounded and bonded to prevent static discharge, as vapors can form explosive mixtures with air.[1][7]
-
Remove all potential ignition sources, such as open flames, hot surfaces, and sparks, from the handling area.[1][4] Use only non-sparking tools.[1][8]
Step 2: Chemical Handling
-
Wear the appropriate PPE as detailed in the table above.
-
When transferring the chemical, do so carefully to avoid splashing.
-
Keep the container tightly closed when not in use to prevent the release of flammable vapors.[1][4]
Step 3: Post-Handling Decontamination
-
Wipe down the work surface and any contaminated equipment with an appropriate solvent.
-
Properly remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[5]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
Disposal Plan
The disposal of this compound and associated waste must be handled as hazardous material.
Step 1: Waste Segregation
-
Designate a specific, clearly labeled waste container for halogenated organic liquids. This container should be made of a compatible material.
Step 2: Labeling and Storage
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[9]
-
Keep the waste container tightly closed except when adding waste.[9]
-
Store the sealed container in a designated, well-ventilated, and fire-resistant hazardous waste accumulation area, away from ignition sources.[9]
Step 3: Final Disposal
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9]
-
The recommended disposal method is high-temperature incineration.[9]
Emergency Procedures
Spill Response:
-
Evacuate all non-essential personnel from the immediate area.
-
Eliminate all ignition sources.[7]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, silica (B1680970) gel).[1]
-
Collect the absorbed material using non-sparking tools and place it into a sealed container for hazardous waste disposal.[1][7]
-
Ventilate the area and decontaminate the spill surface.
First-Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[1] If skin irritation occurs, seek medical attention.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Process Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. gelest.com [gelest.com]
- 3. Page loading... [wap.guidechem.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. 1-BROMOBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








